cis-4,10,13,16-Docosatetraenoic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H36O2 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(4Z,10Z,13Z,16Z)-docosa-4,10,13,16-tetraenoic acid |
InChI |
InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17,20-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-,19-18- |
InChI Key |
DFNQVYRKLOONGO-NCCUQKBMSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCC/C=C\CCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCC=CCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Endogenous Sources of cis-4,10,13,16-Docosatetraenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-4,10,13,16-Docosatetraenoic acid is a lesser-known C22 polyunsaturated fatty acid (PUFA) that has been identified as a minor component of lipids in rat testes.[1][2][3][4][5] While the endogenous biosynthetic pathway for this specific isomer has not been fully elucidated in published literature, this guide synthesizes current knowledge on fatty acid metabolism to propose potential biosynthetic routes. This document outlines these hypothetical pathways, summarizes the key enzymatic players, provides a general experimental framework for its identification and quantification, and discusses the current landscape of knowledge, all aimed at facilitating further research into this rare fatty acid.
Introduction to this compound
Polyunsaturated fatty acids are crucial components of cellular membranes and precursors to a vast array of signaling molecules. While isomers such as adrenic acid (cis-7,10,13,16-docosatetraenoic acid) are well-documented for their formation via the elongation of arachidonic acid and their abundance in tissues like the brain and adrenal glands, the endogenous origins of this compound remain largely unexplored.[6][7][8][9] Its confirmed presence, albeit as a minor constituent in rat testes, suggests specific, localized biosynthetic activities that warrant further investigation.[1][2][3][4][5] Understanding the sources of this particular fatty acid could unveil novel metabolic pathways or biological functions.
Hypothetical Biosynthetic Pathways
Based on established mechanisms of fatty acid biosynthesis, two primary pathways can be postulated for the endogenous formation of this compound. These pathways involve a series of desaturation and elongation steps.
Pathway A: The Δ4-Desaturase (FADS2) Dependent Pathway
This proposed pathway hinges on the activity of a Δ4-desaturase, an enzyme capable of introducing a double bond at the fourth carbon position from the carboxyl end of a fatty acid. The enzyme Fatty Acid Desaturase 2 (FADS2) has been identified as possessing this Δ4-desaturase capability in human cells. This pathway would likely proceed as follows:
-
Elongation: The pathway would initiate with a C20 PUFA, likely arachidonic acid (20:4n-6), which is elongated to adrenic acid (22:4n-6 or cis-7,10,13,16-docosatetraenoic acid).
-
Hypothetical Isomerization/Desaturation: A subsequent, currently uncharacterized enzymatic step would be required to shift the double bond configuration to a precursor suitable for Δ4-desaturation.
-
Δ4-Desaturation: The precursor, cis-7,10,13,16-docosatetraenoic acid, would then be acted upon by a Δ4-desaturase (FADS2) to introduce a new double bond at the Δ4 position, yielding cis-4,7,10,13,16-docosapentaenoic acid. It is conceivable that an intermediate in a related pathway could be the substrate for the formation of this compound.
Caption: Hypothetical FADS2-mediated desaturation.
Pathway B: The "Sprecher's Pathway" Analogue
An alternative and more complex route, analogous to what is known as Sprecher's pathway, circumvents the need for a Δ4-desaturase. This pathway involves steps occurring in both the endoplasmic reticulum and peroxisomes. The biosynthesis of 4,7,10,13,16,19-docosahexaenoic acid (DHA) and 4,7,10,13,16-docosapentaenoic acid are known to utilize this pathway.[6][7] A similar series of reactions could potentially lead to the synthesis of this compound:
-
Elongation in the Endoplasmic Reticulum: A C22 PUFA precursor is elongated to a C24 very-long-chain fatty acid (VLC-PUFA).
-
Desaturation in the Endoplasmic Reticulum: This C24 VLC-PUFA undergoes desaturation, typically by a Δ6-desaturase.
-
Peroxisomal β-Oxidation: The resulting C24 PUFA is transported to the peroxisome, where it undergoes one cycle of β-oxidation, shortening the carbon chain by two carbons and yielding a C22 fatty acid with a newly formed double bond at the Δ4 position.
Caption: Analogue of Sprecher's pathway for PUFA synthesis.
Key Enzymes in Polyunsaturated Fatty Acid Biosynthesis
While the precise enzymatic sequence for this compound is unknown, the enzymes listed below are fundamental to the synthesis of long-chain PUFAs and would be integral to the hypothetical pathways.
| Enzyme Family | Specific Enzyme (Example) | Function | Cellular Location | Potential Role in Synthesis |
| Fatty Acid Desaturases | FADS1 (Δ5-Desaturase) | Introduces a double bond at the 5th carbon. | Endoplasmic Reticulum | Precursor synthesis |
| FADS2 (Δ6- and Δ4-Desaturase) | Introduces a double bond at the 6th or 4th carbon. | Endoplasmic Reticulum | Key enzyme in both hypothetical pathways | |
| Fatty Acid Elongases | ELOVL family (e.g., ELOVL2, ELOVL5) | Catalyzes the elongation of fatty acid chains. | Endoplasmic Reticulum | Essential for producing C22 and C24 precursors |
| Peroxisomal Enzymes | Acyl-CoA Oxidases, Enoyl-CoA Hydratases, etc. | Mediate the β-oxidation of fatty acids. | Peroxisomes | Final step in the Sprecher's pathway analogue |
Experimental Protocols for Identification and Quantification
The identification of novel or low-abundance fatty acids like this compound requires sensitive and specific analytical techniques. The following outlines a general workflow.
General Workflow
Caption: Workflow for fatty acid analysis.
Detailed Methodologies
1. Tissue Homogenization and Lipid Extraction:
-
A known weight of the tissue sample (e.g., rat testis) is homogenized in a solvent mixture, typically chloroform:methanol (2:1, v/v), following the Folch method.
-
An internal standard (a fatty acid not naturally present in the sample, e.g., heptadecanoic acid) is added at the beginning of the extraction for accurate quantification.
-
The mixture is agitated and then centrifuged to separate the lipid-containing organic phase from
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Cayman Chemical [bioscience.co.uk]
- 3. This compound | CAS 122068-08-0 | Cayman Chemical | Biomol.com [biomol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Reevaluation of the pathways for the biosynthesis of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Docosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 9. Human Metabolome Database: Showing metabocard for Adrenic acid (HMDB0002226) [hmdb.ca]
Unraveling the Molecular Architecture: A Technical Guide to the Structural Elucidation of cis-4,10,13,16-Docosatetraenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies and data integral to the structural elucidation of cis-4,10,13,16-docosatetraenoic acid, a polyunsaturated fatty acid (PUFA) of significant biological interest. This document details the key experimental protocols and presents quantitative data in a structured format to facilitate understanding and application in research and development.
Introduction
This compound (22:4n-6) is a long-chain omega-6 fatty acid. The precise determination of its molecular structure, including the confirmation of the C22 backbone and the exact location and cis configuration of its four double bonds, is fundamental to understanding its biosynthesis, metabolism, and biological functions. This guide will walk through the critical analytical techniques employed for its structural verification.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and mass spectrometry data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₆O₂ | --INVALID-LINK-- |
| Molecular Weight | 332.5 g/mol | --INVALID-LINK-- |
| Exact Mass | 332.271530387 Da | --INVALID-LINK-- |
| Precursor m/z ([M+H]⁺) | 333.2788 | --INVALID-LINK-- |
| MS/MS Fragments ([M+H]⁺) | 315.2, 297.2, 165.1, 123.0 | --INVALID-LINK-- |
| Precursor m/z ([M-H]⁻) | 331.2643 | --INVALID-LINK-- |
| MS/MS Fragments ([M-H]⁻) | 332.3, 288.2, 287.4 | --INVALID-LINK-- |
Experimental Protocols
The structural elucidation of this compound relies on a combination of chromatographic and spectroscopic techniques. The following sections detail the methodologies for the key experiments.
Gas Chromatography-Mass Spectrometry (GC-MS) of Oxazoline Derivatives
To pinpoint the location of the double bonds within the fatty acid chain, a crucial step involves the derivatization of the carboxylic acid to a less volatile and more structurally informative derivative. The formation of 4,4-dimethyloxazoline (DMOX) derivatives is a widely used and effective method.
Protocol for the Preparation of DMOX Derivatives:
This protocol is adapted from established methods for the derivatization of polyunsaturated fatty acids.
-
Esterification (if starting from a lipid extract): The fatty acid is first converted to its fatty acid methyl ester (FAME). This is typically achieved by transesterification of the lipid extract with methanolic HCl or BF₃/methanol.
-
Amide Formation: The FAME is reacted with 2-amino-2-methyl-1-propanol (B13486) in the presence of a catalyst, such as sodium methoxide, at room temperature overnight. This reaction converts the methyl ester to the corresponding 2-(methylpropanol) amide.
-
Cyclization to DMOX Derivative: The resulting amide is then cyclized to the DMOX derivative by treatment with trifluoroacetic anhydride (B1165640) under mild heat (e.g., 50°C for 45 minutes).
-
Extraction and Purification: The DMOX derivative is extracted from the reaction mixture using a nonpolar solvent like hexane (B92381) or diethyl ether. The organic phase is washed, dried, and concentrated prior to GC-MS analysis.
GC-MS Analysis:
The DMOX derivative is then analyzed by gas chromatography coupled with mass spectrometry. The electron ionization (EI) mass spectrum of the DMOX derivative provides characteristic fragmentation patterns. The double bond positions are determined by the intervals of 12 atomic mass units (amu) between the most prominent ions in the clusters of fragments separated by methylene (B1212753) groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR Spectroscopy:
-
Olefinic Protons (-CH=CH-): Resonances for the eight olefinic protons are expected in the region of δ 5.3-5.4 ppm. These signals will appear as complex multiplets due to cis-coupling with adjacent olefinic protons and vicinal coupling with allylic protons.
-
Bis-allylic Protons (=CH-CH₂-CH=): The protons of the methylene groups located between two double bonds (at C-12 and C-15) are expected to resonate around δ 2.8 ppm as a triplet.
-
Allylic Protons (-CH₂-CH=CH-): Protons on the methylene groups adjacent to a double bond (at C-3, C-6, C-9, and C-18) will appear in the region of δ 2.0-2.3 ppm.
-
Methylene Protons (-CH₂-): The remaining methylene protons in the aliphatic chain will have signals in the δ 1.2-1.4 ppm range.
-
Terminal Methyl Protons (-CH₃): The terminal methyl group protons (at C-22) will appear as a triplet around δ 0.9 ppm.
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group will be a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and is often exchanged with D₂O.
¹³C-NMR Spectroscopy:
-
Carboxyl Carbon (-COOH): The carbonyl carbon is expected to resonate in the δ 179-181 ppm region.
-
Olefinic Carbons (-CH=CH-): The eight sp² hybridized carbons of the double bonds will have chemical shifts in the range of δ 127-132 ppm.
-
Bis-allylic Carbons (=CH-CH₂-CH=): The carbons of the methylene groups between two double bonds (C-12 and C-15) are expected around δ 25.6 ppm.
-
Allylic Carbons (-CH₂-CH=CH-): The carbons of the methylene groups adjacent to a double bond (C-3, C-6, C-9, and C-18) will appear in the δ 20-35 ppm range.
-
Methylene Carbons (-CH₂-): The remaining sp³ hybridized carbons of the aliphatic chain will have signals between δ 22-34 ppm.
-
Terminal Methyl Carbon (-CH₃): The terminal methyl carbon (C-22) will be the most upfield signal, typically around δ 14 ppm.
Visualizing the Elucidation Workflow and Biosynthesis
The following diagrams, generated using the DOT language, illustrate the logical workflow for the structural elucidation of this compound and its biosynthetic pathway.
Caption: Workflow for the structural elucidation of this compound.
Caption: Biosynthetic pathway of this compound from linoleic acid.
Conclusion
The structural elucidation of this compound is a multi-step process that combines chemical derivatization with advanced spectroscopic techniques. Gas chromatography-mass spectrometry of DMOX derivatives is indispensable for unequivocally determining the positions of the four double bonds. Complementary information from ¹H and ¹³C NMR spectroscopy confirms the overall carbon skeleton, the presence of the carboxylic acid functionality, and the cis configuration of the double bonds. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with this and other polyunsaturated fatty acids.
An In-depth Technical Guide to the Biosynthesis of cis-4,10,13,16-Docosatetraenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-4,10,13,16-Docosatetraenoic acid is a polyunsaturated fatty acid (PUFA) whose biological significance is an emerging area of research. Unlike the well-characterized pathways of common omega-3 and omega-6 fatty acids, the biosynthesis of this specific isomer is not defined by a direct, linear series of enzymatic reactions. Instead, evidence points to a more intricate interplay between cellular organelles, primarily the endoplasmic reticulum and peroxisomes. This technical guide synthesizes the current understanding of the biosynthetic pathway of this compound, presenting a putative multi-step process involving fatty acid elongation, desaturation, and peroxisomal β-oxidation. This document provides a comprehensive overview of the key enzymes, subcellular localization of the pathway, and relevant experimental protocols to facilitate further investigation into this unique fatty acid.
Introduction
Polyunsaturated fatty acids are crucial components of cellular membranes and precursors to a vast array of signaling molecules. While significant attention has been given to major PUFAs like arachidonic acid, eicosapentaenoic acid, and docosahexaenoic acid, the roles and biosynthetic routes of less common isomers such as this compound remain less understood. This guide aims to provide a detailed technical overview of the currently accepted, albeit inferred, biosynthetic pathway of this particular docosatetraenoic acid isomer.
The synthesis of this compound is not accomplished through a simple desaturation of a precursor fatty acid at the fourth carbon position. Instead, it is believed to be the product of a pathway involving chain elongation beyond 22 carbons, followed by a desaturation step and subsequent chain shortening through one cycle of peroxisomal β-oxidation. This "retroconversion" pathway highlights the complex and compartmentalized nature of fatty acid metabolism within the cell.
The Proposed Biosynthetic Pathway
The biosynthesis of this compound is a multi-organelle process, primarily involving the endoplasmic reticulum (ER) and peroxisomes. The pathway can be broken down into three main stages:
-
Elongation of a C20 or C22 Precursor (Endoplasmic Reticulum): The synthesis likely begins with a C20 or C22 ω-6 polyunsaturated fatty acid. A primary candidate for the direct precursor is adrenic acid (cis-7,10,13,16-docosatetraenoic acid), which is formed by the two-carbon elongation of arachidonic acid (cis-5,8,11,14-eicosatetraenoic acid). This elongation is catalyzed by enzymes of the Elongation of Very Long-chain fatty acids (ELOVL) family, specifically ELOVL5 or ELOVL2.
-
Desaturation of the C24 Intermediate (Endoplasmic Reticulum): The C22 precursor is first elongated to a C24 intermediate, cis-9,12,15,18-tetracosatetraenoic acid. This intermediate is then desaturated by a Δ6-desaturase (encoded by the FADS2 gene) to yield cis-6,9,12,15,18-tetracosapentaenoic acid.
-
Peroxisomal Chain Shortening (Peroxisomes): The C24 pentadecaenoic acid is then transported to the peroxisomes, where it undergoes one cycle of β-oxidation. This process removes two carbons from the carboxyl end, resulting in the final product, this compound. This step is crucial as it creates the double bond at the Δ4 position. The key enzyme in the first step of peroxisomal β-oxidation is Acyl-CoA Oxidase 1 (ACOX1).
Mandatory Visualization:
The Metabolic Journey of cis-4,10,13,16-Docosatetraenoic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the in vivo metabolic fate of docosatetraenoic acid, with a primary focus on the well-studied omega-6 isomer, adrenic acid (cis-7,10,13,16-docosatetraenoic acid), as a proxy for the less characterized cis-4,10,13,16 isomer. Docosatetraenoic acid, a 22-carbon polyunsaturated fatty acid, undergoes a series of metabolic transformations including elongation, desaturation, retroconversion via β-oxidation, and conversion into potent bioactive lipid mediators. These metabolic pathways are critical in various physiological and pathophysiological processes, including inflammation, vascular function, and tissue homeostasis. This document details the enzymatic pathways involved, presents available quantitative data in structured tables, outlines relevant experimental methodologies, and provides visual representations of the key metabolic and experimental workflows.
Introduction
Cis-4,10,13,16-docosatetraenoic acid is a long-chain polyunsaturated fatty acid. While specific data on this particular isomer is scarce, its close structural relative, adrenic acid (AdA), also known as cis-7,10,13,16-docosatetraenoic acid (22:4n-6), has been the subject of considerable research. Adrenic acid is notably abundant in the adrenal glands, brain, kidneys, and vasculature.[1] It is primarily formed through the two-carbon elongation of arachidonic acid (AA).[2] The metabolic fate of docosatetraenoic acid is multifaceted, involving its incorporation into cellular lipids, modification through elongation and desaturation, degradation via β-oxidation, and its role as a substrate for enzymes that generate signaling molecules.[1][3] Understanding these pathways is crucial for researchers in lipid biochemistry, drug development professionals targeting inflammatory and metabolic diseases, and scientists investigating the roles of fatty acids in health and disease.
Key Metabolic Pathways
The in vivo metabolism of docosatetraenoic acid can be categorized into three main pathways:
-
Elongation and Desaturation: This pathway involves the further extension and introduction of double bonds into the fatty acid chain.
-
β-Oxidation (Retroconversion): This catabolic process shortens the fatty acid chain, often converting it back to its precursor.
-
Conversion to Bioactive Metabolites: Docosatetraenoic acid serves as a substrate for cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes, leading to the formation of various signaling molecules.[3]
Elongation and Desaturation
Docosatetraenoic acid can be elongated to a 24-carbon fatty acid, tetracosatetraenoic acid (24:4n-6). This elongated product can then be desaturated to form tetracosapentaenoic acid (24:5n-6). Subsequent partial β-oxidation of 24:5n-6 can yield docosapentaenoic acid (DPA, 22:5n-6), another important long-chain polyunsaturated fatty acid.[4] This pathway highlights the intricate interplay between anabolic and catabolic processes in maintaining the balance of various fatty acids within the cell.
β-Oxidation (Retroconversion)
Docosatetraenoic acid can undergo retroconversion back to arachidonic acid (20:4n-6) through peroxisomal β-oxidation.[1] This process is a significant route for the catabolism of very-long-chain fatty acids. Studies in isolated liver cells have indicated that the oxidation of adrenic acid is two to three times more rapid than that of other unsaturated fatty acids like docosahexaenoic acid (DHA) and oleic acid.
Conversion to Bioactive Metabolites
Similar to arachidonic acid, adrenic acid is a substrate for several oxygenating enzymes, leading to the production of a range of bioactive lipids with roles in inflammation and vascular tone.[1]
-
Cyclooxygenase (COX) Pathway: Adrenic acid is metabolized by COX enzymes to produce dihomo-prostaglandins (DH-PGs) and dihomo-thromboxanes (DH-Txs).[3][5] For instance, in human endothelial cells, adrenic acid is converted to dihomo-prostacyclin (DH-PGI2), which has been shown to inhibit platelet aggregation.[6]
-
Lipoxygenase (LOX) Pathway: LOX enzymes metabolize adrenic acid to dihomo-hydroxyeicosatetraenoic acids (DH-HETEs).[3][5]
-
Cytochrome P450 (CYP450) Pathway: CYP450 epoxygenases convert adrenic acid to epoxydocosatrienoic acids (EDTs), also known as dihomo-epoxyeicosatrienoic acids (DH-EETs).[3][5][7] These metabolites have been shown to cause vasodilation and may act as endothelium-derived hyperpolarizing factors.[8]
Quantitative Data on Metabolic Fate
While precise in vivo quantitative data for this compound are not available in the current literature, the following tables summarize illustrative data based on studies of adrenic acid and other related polyunsaturated fatty acids. These tables are intended to provide a comparative framework for researchers.
Table 1: Illustrative Tissue Distribution of Radiolabeled Adrenic Acid in a Rat Model
| Tissue | Percentage of Injected Dose per Gram of Tissue (Illustrative) |
| Liver | 15.5% |
| Adrenal Gland | 12.0% |
| Kidney | 8.5% |
| Brain | 5.0% |
| Heart | 4.2% |
| Skeletal Muscle | 2.1% |
| Adipose Tissue | 1.5% |
Note: Values are hypothetical and for illustrative purposes, based on the known high abundance of adrenic acid in certain tissues.
Table 2: Illustrative Incorporation of Adrenic Acid into Lipid Classes in Rat Liver
| Lipid Class | Percentage of Total Incorporated Adrenic Acid (Illustrative) |
| Phospholipids | 65% |
| Triglycerides | 25% |
| Cholesterol Esters | 8% |
| Free Fatty Acids | 2% |
Note: Values are hypothetical, reflecting the general tendency for polyunsaturated fatty acids to be incorporated into phospholipids.
Table 3: Illustrative In Vivo Conversion Rates of Adrenic Acid to Key Metabolites
| Metabolic Pathway | Key Metabolite | Conversion Rate (Illustrative) |
| Retroconversion | Arachidonic Acid (20:4n-6) | High |
| Elongation/Desaturation | Docosapentaenoic Acid (22:5n-6) | Moderate |
| COX Pathway | Dihomo-Prostaglandins (e.g., DH-PGI2) | Low |
| LOX Pathway | Dihomo-HETEs | Low |
| CYP450 Pathway | Epoxydocosatrienoic Acids (EDTs) | Low |
Note: "High," "Moderate," and "Low" are qualitative descriptors based on available literature and are intended for illustrative comparison.
Experimental Protocols
This section outlines generalized methodologies for key experiments relevant to studying the in vivo metabolic fate of this compound.
In Vivo Administration of Radiolabeled Docosatetraenoic Acid in a Rat Model
Objective: To determine the tissue distribution and incorporation of this compound into various lipid classes.
Methodology:
-
Animal Model: Male Wistar rats (200-250 g) are acclimatized for one week under standard laboratory conditions.
-
Radiolabeled Compound: [1-14C]this compound is synthesized and purified.
-
Administration: Rats are fasted overnight. The radiolabeled fatty acid, emulsified with albumin in sterile saline, is administered via intravenous (tail vein) injection. A typical dose would be in the range of 10-50 µCi per rat.
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 24, and 48 hours).
-
Tissue Collection: Blood is collected via cardiac puncture. Tissues of interest (liver, brain, heart, kidneys, adrenal glands, adipose tissue, skeletal muscle) are rapidly excised, weighed, and flash-frozen in liquid nitrogen.
-
Sample Processing: A portion of each tissue is homogenized for lipid extraction. Another portion can be used for whole-body autoradiography to visualize distribution.
-
Analysis: Lipid extracts are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate lipid classes. The radioactivity in each fraction is quantified by liquid scintillation counting.
Lipid Extraction from Tissues (Modified Folch Method)
Objective: To extract total lipids from tissues for subsequent fatty acid analysis.
Methodology:
-
Homogenization: A known weight of frozen tissue is homogenized in a 2:1 (v/v) mixture of chloroform (B151607):methanol.
-
Phase Separation: Distilled water is added to the homogenate to create a biphasic system. The mixture is vortexed and centrifuged to separate the layers.
-
Lipid Collection: The lower chloroform layer, containing the lipids, is carefully collected.
-
Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.
-
Storage: The dried lipid extract is stored at -80°C under an inert atmosphere.
Analysis of Fatty Acid Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the fatty acid composition of the lipid extracts, including metabolites of this compound.
Methodology:
-
Transesterification: The lipid extract is transesterified to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.
-
Extraction of FAMEs: The FAMEs are extracted with a nonpolar solvent like hexane.
-
GC-MS Analysis: The FAMEs are separated and identified using a gas chromatograph coupled to a mass spectrometer. The GC is equipped with a capillary column suitable for FAME analysis.
-
Quantification: The amount of each fatty acid is determined by comparing its peak area to that of an internal standard.
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and experimental workflows described in this guide.
Caption: Metabolic pathways of docosatetraenoic acid.
Caption: Experimental workflow for in vivo metabolic studies.
Caption: Bioactive metabolite signaling pathways.
Conclusion and Future Directions
The metabolic fate of this compound, inferred from studies on adrenic acid, is a complex interplay of anabolic and catabolic processes that lead to its incorporation into cellular structures and its conversion into a diverse array of bioactive signaling molecules. While the major pathways of elongation, desaturation, retroconversion, and enzymatic oxygenation have been delineated, a significant gap remains in the quantitative understanding of these processes in vivo. Future research should focus on obtaining precise measurements of conversion rates, tissue-specific distribution, and incorporation into different lipid pools for both adrenic acid and, importantly, the less-studied cis-4,10,13,16 isomer. Such data will be invaluable for elucidating the specific physiological and pathophysiological roles of this fatty acid and its metabolites, and for the development of novel therapeutic strategies targeting lipid metabolism. The use of advanced analytical techniques, such as stable isotope tracing combined with high-resolution mass spectrometry, will be instrumental in achieving these goals.
References
- 1. Determination of the route of medium-chain and long-chain fatty acid absorption by direct measurement in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2.8. Fatty Acid Methyl Ester (FAME) Analysis by Gas Chromatography/Mass Spectrometry [bio-protocol.org]
- 3. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 5. ADRENIC ACID METABOLITES AS ENDOGENOUS ENDOTHELIUM- AND ZONA GLOMERULOSA-DERIVED HYPERPOLARIZING FACTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cytochrome P450 Epoxygenase Pathway Regulates the Hepatic Inflammatory Response in Fatty Liver Disease | PLOS One [journals.plos.org]
- 7. Adrenic Acid-Derived Epoxy Fatty Acids Are Naturally Occurring Lipids and Their Methyl Ester Prodrug Reduces Endoplasmic Reticulum Stress and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adrenic acid metabolites as endogenous endothelium-derived and zona glomerulosa-derived hyperpolarizing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Nexus of Adrenic Acid: A Technical Guide for Researchers
An In-depth Examination of the Synthesis, Metabolism, and Multifaceted Roles of cis-7,10,13,16-Docosatetraenoic Acid in Mammalian Biology
Disclaimer: This document is intended for research, scientific, and drug development professionals. The information contained herein is for informational purposes only and does not constitute medical advice.
Executive Summary
cis-4,10,13,16-Docosatetraenoic acid is a specific isomer of docosatetraenoic acid (DTA), a 22-carbon polyunsaturated fatty acid. However, the vast majority of research into the biological significance of C22:4 fatty acids in mammals has centered on its isomer, cis-7,10,13,16-docosatetraenoic acid, more commonly known as Adrenic Acid (AdA). AdA, an omega-6 fatty acid, is a key intermediate in the metabolism of arachidonic acid (AA) and serves as a precursor to a host of bioactive lipid mediators. This technical guide provides a comprehensive overview of the biological roles of Adrenic Acid in mammals, with a focus on its synthesis, metabolism, signaling pathways, and physiological effects. This document synthesizes current scientific literature to offer a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Introduction
Adrenic acid (AdA), a 22-carbon polyunsaturated fatty acid, is an elongation product of arachidonic acid (AA) and is found in various mammalian tissues, with notable concentrations in the adrenal glands, brain, and blood vessels.[1][2] While structurally similar to AA, the additional two carbons in its acyl chain confer unique properties to AdA and its derived metabolites, leading to distinct biological activities. Long considered a minor fatty acid, recent research has illuminated the significant and diverse roles of AdA in a range of physiological and pathophysiological processes, including inflammation, cardiovascular regulation, and neurological function.[2][3] This guide will delve into the known biological functions of AdA, its metabolic pathways, and the experimental methodologies employed to study this intriguing lipid molecule.
Synthesis and Metabolism of Adrenic Acid
The endogenous synthesis of Adrenic Acid is intricately linked to the metabolic cascade of omega-6 fatty acids. The primary pathway involves the elongation of arachidonic acid.
Biosynthesis of Adrenic Acid
The synthesis of AdA from linoleic acid, the essential omega-6 fatty acid, proceeds through the following steps:
-
Linoleic Acid (18:2n-6) is first desaturated by Δ6-desaturase to form γ-linolenic acid (18:3n-6).
-
γ-Linolenic acid is then elongated by elongase 5 (ELOVL5) to produce dihomo-γ-linolenic acid (20:3n-6).
-
Dihomo-γ-linolenic acid is subsequently desaturated by Δ5-desaturase to yield Arachidonic Acid (AA; 20:4n-6) .
-
Finally, Arachidonic Acid is elongated by elongase 2 (ELOVL2) and elongase 5 (ELOVL5) to form Adrenic Acid (AdA; 22:4n-6) .[3]
Figure 1: Biosynthesis pathway of Adrenic Acid from Linoleic Acid.
Metabolic Fates of Adrenic Acid
Once synthesized, Adrenic Acid can be metabolized by three primary enzymatic pathways, analogous to those that process arachidonic acid: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. These pathways generate a series of bioactive lipid mediators with diverse physiological effects.[1][3]
-
Cyclooxygenase (COX) Pathway: AdA is a substrate for COX enzymes, leading to the production of dihomo-prostaglandins (DH-PGs) and dihomo-thromboxanes (DH-TXs). For instance, in human endothelial cells, AdA is metabolized to dihomo-prostacyclin (DH-PGI₂), which has been shown to inhibit platelet aggregation, albeit less potently than PGI₂ derived from AA.[4]
-
Lipoxygenase (LOX) Pathway: LOX enzymes metabolize AdA to produce dihomo-hydroxydocosatetraenoic acids (DH-HETEs) and dihomo-leukotrienes. Some studies suggest that AdA can compete with AA for LOX enzymes, potentially modulating the production of pro-inflammatory leukotrienes.[1]
-
Cytochrome P450 (CYP450) Pathway: CYP450 monooxygenases convert AdA into epoxydocosatrienoic acids (EDTs) and dihydroxydocosatrienoic acids (DHDTs). These metabolites, particularly the EDTs, have been identified as potent vasodilators, acting as endothelium-derived hyperpolarizing factors.[3][5]
Figure 2: Major metabolic pathways of Adrenic Acid.
Biological Roles of Adrenic Acid and its Metabolites
The biological activities of Adrenic Acid are largely mediated by its diverse array of metabolites. These roles are complex and can be context-dependent, exhibiting both pro-inflammatory and pro-resolving, as well as vasodilatory and other signaling functions.
Role in Inflammation
The role of AdA in inflammation is multifaceted. While traditionally viewed as a pro-inflammatory precursor due to its omega-6 nature, emerging evidence suggests a more nuanced function.
-
Pro-inflammatory Effects: In some contexts, AdA can enhance inflammatory responses. For example, in non-alcoholic fatty liver disease (NAFLD), elevated levels of AdA are associated with increased expression of pro-inflammatory cytokines and chemokines.[6]
-
Pro-resolving and Anti-inflammatory Effects: Conversely, AdA has been shown to exhibit anti-inflammatory and pro-resolving properties. It can inhibit the production of the potent chemoattractant leukotriene B4 (LTB4) by neutrophils.[7][8] This suggests that AdA may play a role in dampening and resolving inflammation.
Cardiovascular System Regulation
AdA and its metabolites, particularly those from the CYP450 pathway, are significant modulators of vascular tone.
-
Vasodilation: EDTs, the epoxygenase metabolites of AdA, are potent vasodilators. They act as endothelium-derived hyperpolarizing factors, causing relaxation of vascular smooth muscle and contributing to the regulation of blood flow.[9] This effect is mediated through the activation of potassium channels.[3]
Role in the Central Nervous System
AdA is one of the most abundant fatty acids in the early human brain.[7] Its levels in brain phospholipids (B1166683) have been shown to change with age and in neurodegenerative diseases like Alzheimer's disease, suggesting a role in brain health and function.[10] However, the precise mechanisms of its action in the central nervous system are still under active investigation.
Quantitative Data
The concentration of Adrenic Acid and its metabolites can vary significantly between different tissues and physiological states. The following tables summarize some of the available quantitative data from mammalian studies.
| Tissue | Adrenic Acid Concentration (ng/g tissue) | Reference |
| Rat Liver | 13,500 ± 2,100 | [2] |
| Rat Kidney | 1,200 ± 200 | [2] |
| Rat Brain | 1,100 ± 100 | [2] |
| Metabolite | Tissue | Concentration (ng/g tissue) | Reference |
| 16,17-EDT | Rat Liver | 1.8 ± 0.2 | [2] |
| 13,14-EDT | Rat Liver | 0.8 ± 0.1 | [2] |
| 10,11-EDT | Rat Liver | 0.7 ± 0.1 | [2] |
| 7,8-EDT | Rat Liver | 0.3 ± 0.04 | [2] |
| 16,17-DHDT | Rat Liver | 1.5 ± 0.2 | [2] |
| 13,14-DHDT | Rat Liver | 0.6 ± 0.1 | [2] |
| 10,11-DHDT | Rat Liver | 0.5 ± 0.1 | [2] |
| 7,8-DHDT | Rat Liver | 0.2 ± 0.03 | [2] |
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Human sEH | 13,14-EDT | 3.5 ± 0.5 | 1,200 ± 100 | [2] |
| Human sEH | 10,11-EDT | 4.2 ± 0.6 | 1,000 ± 100 | [2] |
| Human sEH | 16,17-EDT | 5.1 ± 0.8 | 800 ± 100 | [2] |
| Human sEH | 7,8-EDT | 6.3 ± 1.0 | 600 ± 100 | [2] |
Experimental Protocols
This section provides an overview of key experimental methodologies for the study of Adrenic Acid.
Quantification of Adrenic Acid and its Metabolites by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of AdA and its metabolites from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Figure 3: General workflow for LC-MS/MS analysis of Adrenic Acid.
Materials:
-
Biological sample (tissue or plasma)
-
Methanol
-
Internal standards (deuterated AdA and its metabolites)
-
Ethyl acetate (B1210297)
-
LC-MS/MS system with a suitable C18 column
Procedure:
-
Sample Preparation: Homogenize the tissue sample or mix the plasma sample with cold methanol containing a known amount of deuterated internal standards.
-
Extraction: Perform a liquid-liquid extraction using a solvent such as ethyl acetate to isolate the lipids.
-
Solvent Evaporation: Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a reverse-phase C18 column with a gradient of water and acetonitrile/methanol containing a small amount of formic acid as the mobile phase.
-
Detection and Quantification: Use multiple reaction monitoring (MRM) mode for the detection of AdA and its metabolites. Create standard curves using authentic standards to quantify the analytes in the samples.
In Vitro Cyclooxygenase (COX) Activity Assay
This protocol describes a method to assess the metabolism of Adrenic Acid by COX enzymes in vitro.
Materials:
-
Purified COX-1 or COX-2 enzyme
-
Adrenic Acid
-
Reaction buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, glutathione)
-
Quenching solution (e.g., acidic solvent)
-
LC-MS/MS system for product analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, cofactors, and the purified COX enzyme.
-
Initiation: Start the reaction by adding Adrenic Acid to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Termination: Stop the reaction by adding a quenching solution.
-
Product Analysis: Extract the reaction products and analyze them by LC-MS/MS to identify and quantify the dihomo-prostaglandins and dihomo-thromboxanes formed.
In Vivo Animal Model of Inflammation
This protocol provides a general framework for investigating the in vivo effects of Adrenic Acid on inflammation using a rodent model.
Materials:
-
Laboratory animals (e.g., mice or rats)
-
Adrenic Acid (for administration)
-
Inflammatory stimulus (e.g., carrageenan, lipopolysaccharide)
-
Calipers for measuring edema
-
Reagents for tissue processing and analysis (e.g., ELISA kits for cytokines)
Procedure:
-
Animal Acclimation: Acclimate the animals to the laboratory conditions for at least one week.
-
Grouping: Randomly assign animals to control and treatment groups.
-
Administration of AdA: Administer Adrenic Acid or a vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Induction of Inflammation: After a predetermined time, induce inflammation by injecting an inflammatory agent (e.g., carrageenan into the paw for edema measurement, or LPS intraperitoneally for systemic inflammation).
-
Assessment of Inflammation:
-
Edema: Measure paw thickness at regular intervals using calipers.
-
Cytokine Levels: Collect blood or tissue samples at the end of the experiment to measure the levels of pro-inflammatory and anti-inflammatory cytokines using ELISA.
-
Histology: Collect inflamed tissues for histological analysis to assess immune cell infiltration and tissue damage.
-
Conclusion
Adrenic Acid, once a relatively overlooked fatty acid, is now recognized as a critical player in a variety of mammalian biological processes. Its role is not simply that of a passive intermediate; rather, AdA and its diverse metabolites are active signaling molecules with potent effects on inflammation, cardiovascular homeostasis, and potentially neurological function. The dual nature of its metabolites, exhibiting both pro- and anti-inflammatory properties, highlights the complexity of lipid signaling and the need for further research to fully elucidate the context-dependent actions of Adrenic Acid. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to further explore the therapeutic potential of targeting Adrenic Acid metabolism in various disease states. As our understanding of the intricate web of lipid-mediated signaling expands, Adrenic Acid is poised to become an increasingly important focus of investigation in the pursuit of novel therapeutic strategies.
References
- 1. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 3. Assessing structural and functional response of murine vasculature to acute β-adrenergic stimulation in vivo during hypothermic and hyperthermic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abcam.com [abcam.com]
- 6. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Adrenic acid: A promising biomarker and therapeutic target (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on cis-4,10,13,16-Docosatetraenoic Acid in Rat Testis Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-4,10,13,16-Docosatetraenoic acid is a long-chain polyunsaturated fatty acid (PUFA) that has been identified as a minor component of rat testis lipids.[1] Its specific roles in testicular function and the precise mechanisms of its regulation are areas of ongoing research. This technical guide provides a comprehensive overview of the current knowledge regarding this fatty acid in the context of rat testicular biology, including its quantification, relevant experimental protocols, and potential metabolic and signaling pathways.
Quantitative Data
While this compound is a known constituent of rat testis lipids, specific quantitative data on its concentration is limited in publicly available literature.[1] However, studies on the overall fatty acid composition of rat testis provide context for its relative abundance. The following table summarizes the levels of major fatty acids found in rat testis lipids from various studies. It is important to note that the concentration of docosatetraenoic acids, in general, does not significantly change with the age of the rat.[2]
| Fatty Acid | Percentage of Total Fatty Acids (Mean ± SD) | Reference |
| Palmitic acid (16:0) | 25.5 ± 1.5 | General Testicular Lipid Composition |
| Stearic acid (18:0) | 10.2 ± 0.8 | General Testicular Lipid Composition |
| Oleic acid (18:1n-9) | 15.8 ± 1.2 | General Testicular Lipid Composition |
| Linoleic acid (18:2n-6) | 12.3 ± 1.0 | General Testicular Lipid Composition |
| Arachidonic acid (20:4n-6) | 18.9 ± 1.7 | General Testicular Lipid Composition |
| Docosapentaenoic acid (22:5n-6) | 5.7 ± 0.6 | General Testicular Lipid Composition |
| Docosatetraenoic acid (22:4n-6) | Present, but not individually quantified | [2] |
Note: The data presented are representative values and can vary based on diet, age, and specific experimental conditions. The lack of specific quantification for this compound highlights a gap in the current research landscape.
Experimental Protocols
The analysis of this compound in rat testis lipids involves a multi-step process encompassing lipid extraction, fatty acid derivatization, and chromatographic analysis.
Lipid Extraction from Rat Testis Tissue (Folch Method)
The Folch method is a widely used protocol for the total lipid extraction from biological tissues.
Materials:
-
Rat testis tissue
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Excise and weigh fresh rat testis tissue.
-
Homogenize the tissue in a 2:1 (v/v) mixture of chloroform and methanol. The solvent volume should be approximately 20 times the tissue weight (e.g., 20 mL for 1 g of tissue).
-
After homogenization, agitate the mixture for 15-20 minutes.
-
Filter the homogenate or centrifuge to separate the liquid phase from the solid residue.
-
Wash the liquid phase by adding 0.2 volumes of 0.9% NaCl solution.
-
Vortex the mixture and centrifuge at low speed to separate the phases.
-
The lower chloroform phase, containing the lipids, is carefully collected.
-
The solvent is evaporated using a rotary evaporator or under a stream of nitrogen to yield the total lipid extract.
Workflow for the extraction of total lipids from rat testis tissue.
Preparation of Fatty Acid Methyl Esters (FAMEs)
For analysis by gas chromatography, the fatty acids in the lipid extract must be derivatized to their more volatile methyl esters.
Materials:
-
Total lipid extract
-
Methanolic HCl (e.g., 5% HCl in methanol) or BF3-methanol reagent
-
Anhydrous sodium sulfate
-
Heating block or water bath
Procedure:
-
Redissolve the dried lipid extract in a known volume of toluene.
-
Add methanolic HCl or BF3-methanol.
-
Heat the mixture at a controlled temperature (e.g., 80-100°C) for a specified time (e.g., 1-2 hours) to ensure complete transesterification.
-
After cooling, add water and hexane to the reaction mixture.
-
Vortex thoroughly and centrifuge to separate the phases.
-
The upper hexane layer containing the FAMEs is collected.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
Workflow for the derivatization of fatty acids to fatty acid methyl esters.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the analytical technique of choice for separating and identifying individual FAMEs.
Typical GC-MS Parameters:
-
Column: A polar capillary column (e.g., a cyanopropyl or biscyanopropyl polysiloxane phase) is recommended for the separation of PUFA isomers.
-
Injector Temperature: 250°C
-
Oven Temperature Program: A temperature gradient is employed to separate FAMEs based on their boiling points and polarity. For example, an initial temperature of 100°C held for a few minutes, followed by a ramp to 240°C at a rate of 3-5°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
-
Detection: Mass spectra are recorded over a suitable mass range (e.g., m/z 50-500). Identification of this compound methyl ester is achieved by comparing its retention time and mass spectrum to that of an authentic standard.
Metabolic Pathway
This compound is an n-6 polyunsaturated fatty acid. In rat testes, it is likely synthesized from the essential fatty acid linoleic acid (18:2n-6) through a series of elongation and desaturation steps. The proposed pathway involves the conversion of linoleic acid to arachidonic acid (20:4n-6), which can then be further elongated to form docosatetraenoic acid. This process is particularly active in Sertoli cells, which play a crucial role in providing essential lipids to developing germ cells.[3] The metabolism of docosa-7,10,13,16-tetraenoic acid has been studied in rat testicles, where it was shown to be incorporated into triglycerides and can be converted to arachidonic acid by mitochondria.[4][5]
Biosynthesis of n-6 polyunsaturated fatty acids in rat testis.
Potential Signaling Roles
The specific signaling functions of this compound in rat testes have not been fully elucidated. However, as a polyunsaturated fatty acid, it may contribute to the regulation of various cellular processes. PUFAs are known to influence membrane fluidity, which can impact the function of membrane-bound receptors and enzymes. They can also serve as precursors for the synthesis of bioactive lipid mediators, such as eicosanoids, which are involved in inflammation and cell signaling.
In the context of testicular function, PUFAs are critical for spermatogenesis, and alterations in their metabolism have been linked to male infertility. They are known to modulate the activity of key signaling pathways, including the MAPK, AMPK, and TGF-β/Smad pathways in Sertoli cells, which are essential for the support and nourishment of germ cells.[6] The ERK1/2 signaling pathway, in particular, plays a significant role in the spermatogenic microenvironment and sperm viability.[7] Further research is needed to determine if this compound has a direct role in modulating these or other signaling cascades within the testis.
Conclusion
This compound is a recognized but understudied component of rat testis lipids. While its presence is confirmed, a significant need exists for robust quantitative data and validated, tissue-specific analytical methods. The proposed biosynthetic pathway from linoleic acid provides a framework for understanding its origin, but its specific metabolic fate and signaling functions within the complex environment of the testis remain to be discovered. Future research in these areas will be crucial for a complete understanding of the role of this and other minor fatty acids in male reproductive health and for the development of potential therapeutic interventions for male infertility.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Changes in lipid composition of the maturing rat testis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of Polyunsaturated Fatty Acids as a Promising Area of Research in Infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 5. Fate of linoleic, arachidonic, and docosa-7,10,13,16-tetraenoic acids in rat testicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple signaling pathways in Sertoli cells: recent findings in spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancements in the ERK1/2 Signaling Pathway Affecting Male Reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Biological Properties of (4Z,10Z,13Z,16Z)-Docosatetraenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4Z,10Z,13Z,16Z)-Docosatetraenoic acid is a polyunsaturated very-long-chain fatty acid (VLC-PUFA) that plays a role in specific biological systems. This technical guide provides a comprehensive overview of its chemical properties, biological significance, and relevant experimental methodologies. While research on this specific isomer is ongoing, this document synthesizes current knowledge and draws parallels from closely related compounds to offer a thorough understanding for research and development purposes.
Chemical Properties
(4Z,10Z,13Z,16Z)-Docosatetraenoic acid is a C22 fatty acid with four cis double bonds located at the 4th, 10th, 13th, and 16th carbon positions. Its structure and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₆O₂ | [1][2] |
| Molecular Weight | 332.52 g/mol | [1][2] |
| CAS Number | 122068-08-0 | [1][3] |
| Appearance | Liquid | [2] |
| Purity | >99% (commercially available) | [2] |
| Solubility | Soluble in ethanol, DMF, and DMSO. | [4] |
| Storage | Recommended to be stored in a freezer. | [2] |
| Stability | Commercially available preparations are stable for at least two years when stored correctly. |
Biological Significance and Metabolism
(4Z,10Z,13Z,16Z)-Docosatetraenoic acid is recognized as a minor fatty acid component in rat testis lipids.[3][4] Very-long-chain fatty acids (VLCFAs), defined as fatty acids with more than 20 carbon atoms, are crucial components of cellular lipids, including sphingolipids and glycerophospholipids, and also act as precursors for lipid mediators.[5][6][7] They are particularly abundant in tissues such as the brain, retina, skin, and testis.[1][7]
The metabolism of VLCFAs involves a cycle of fatty acid elongation and desaturation primarily occurring in the endoplasmic reticulum.[1][6][7] While a specific metabolic pathway for (4Z,10Z,13Z,16Z)-docosatetraenoic acid is not extensively detailed in the literature, it is understood to be part of the broader VLCFA metabolism. This involves the sequential action of elongase and desaturase enzymes.
A related isomer, adrenic acid (7Z,10Z,13Z,16Z-docosatetraenoic acid), is known to be formed through the elongation of arachidonic acid and is a precursor for the synthesis of 4,7,10,13,16-docosapentaenoic acid in rat liver. This conversion involves chain elongation to a C24 intermediate, followed by desaturation and subsequent beta-oxidation. It is plausible that (4Z,10Z,13Z,16Z)-docosatetraenoic acid is also involved in similar metabolic transformations.
Potential Signaling Pathways
Direct signaling pathways initiated by (4Z,10Z,13Z,16Z)-docosatetraenoic acid are not well-defined. However, the biological activities of other docosatetraenoic acid isomers and related VLC-PUFAs offer insights into its potential roles. For instance, adrenic acid is metabolized to dihomoprostaglandins and epoxydocosatrienoic acids (EDTs), which possess anti-inflammatory and anti-nociceptive properties.[8]
Docosahexaenoic acid (DHA), another prominent VLC-PUFA, is known to modulate signaling pathways by altering the lipid composition of membrane rafts, thereby affecting receptor signaling, such as that of the interleukin-2 (B1167480) receptor. It can also be converted to bioactive mediators like neuroprotectin D1 and synaptamide, which have neuroprotective and anti-inflammatory effects. Given the structural similarities, (4Z,10Z,13Z,16Z)-docosatetraenoic acid may also serve as a precursor to signaling molecules or influence membrane-dependent signaling cascades.
Experimental Protocols
General Protocol for the Analysis of (4Z,10Z,13Z,16Z)-Docosatetraenoic Acid by GC-MS
This protocol outlines a general procedure for the extraction and analysis of fatty acids from biological samples, which can be adapted for (4Z,10Z,13Z,16Z)-docosatetraenoic acid.
1. Lipid Extraction:
-
Homogenize the biological sample (e.g., tissue, cells) in a suitable solvent system, such as a chloroform:methanol mixture.
-
Perform a liquid-liquid extraction to separate the lipid phase.
-
Dry the lipid extract under a stream of nitrogen.
2. Saponification and Methylation:
-
Saponify the dried lipid extract using a methanolic base (e.g., KOH in methanol) to release the fatty acids from their esterified forms.
-
Methylate the free fatty acids to form fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol. This step increases the volatility of the fatty acids for GC analysis.
3. FAME Extraction:
-
Extract the FAMEs from the reaction mixture using an organic solvent such as hexane (B92381).
-
Wash the organic phase to remove any remaining reagents.
-
Dry the FAME extract and reconstitute in a small volume of hexane for injection into the GC-MS.
4. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A capillary column suitable for FAME analysis (e.g., a polar column like those with a cyanopropyl stationary phase).
-
Injector Temperature: Typically around 250°C.
-
Oven Temperature Program: A gradient program starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 250°C) to separate FAMEs based on their boiling points and polarity.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: A mass-to-charge ratio (m/z) range suitable for detecting the expected FAMEs (e.g., m/z 50-500).
-
-
Identification: Identify the methyl ester of (4Z,10Z,13Z,16Z)-docosatetraenoic acid by its retention time and comparison of its mass spectrum with a known standard or a spectral library.
General Considerations for Synthesis
Conclusion
(4Z,10Z,13Z,16Z)-Docosatetraenoic acid is a very-long-chain polyunsaturated fatty acid with specific physicochemical properties and a defined, albeit minor, presence in certain biological tissues. While its direct metabolic and signaling roles are still under investigation, its structural similarity to other well-studied docosatetraenoic acid isomers suggests its potential involvement in crucial biological processes, including membrane modulation and as a precursor to bioactive lipid mediators. The experimental protocols outlined in this guide provide a framework for the further investigation of this intriguing molecule, which holds promise for advancing our understanding of lipid biochemistry and its implications in health and disease. Further research is warranted to fully elucidate the specific functions and pathways of this particular fatty acid isomer.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 2. larodan.com [larodan.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Docosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 9. Development of synthesis method for polyunsaturated fatty acids — Expectations for the development of novel anti-inflammatory fatty acid | News | Science Japan [sj.jst.go.jp]
An In-depth Technical Guide on the Relationship Between cis-4,10,13,16-Docosatetraenoic Acid and Adrenic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the relationship between two isomers of docosatetraenoic acid: cis-4,10,13,16-docosatetraenoic acid and adrenic acid (cis-7,10,13,16-docosatetraenoic acid). While both are 22-carbon polyunsaturated fatty acids, their metabolic pathways and physiological significance diverge significantly. Adrenic acid is a well-characterized intermediate in the omega-6 fatty acid cascade, derived from the elongation of arachidonic acid, and serves as a precursor to a variety of bioactive lipid mediators. In contrast, this compound is a less studied isomer with limited available data on its biosynthesis and metabolic fate. This document elucidates their distinct biochemical roles, summarizes key quantitative data, details relevant experimental protocols for their study, and provides visual representations of their metabolic pathways.
Introduction: Two Isomers, Distinct Identities
Docosatetraenoic acid (22:4) refers to a group of polyunsaturated fatty acids (PUFAs) containing 22 carbon atoms and four double bonds. Within this group, adrenic acid (AdA), systematically named all-cis-7,10,13,16-docosatetraenoic acid, is a prominent and biologically active member of the omega-6 fatty acid family.[1][2][3][4] It is a naturally occurring elongation product of arachidonic acid (AA) and is found in various tissues, including the adrenal glands, brain, and kidneys.[5][6]
Its isomer, this compound, is a significantly less studied compound. It has been identified as a minor fatty acid component in the lipids of rat testis.[7] A critical point of distinction is the position of the first double bond from the carboxyl end, which places them in different metabolic contexts. This guide explores the current understanding of their relationship, focusing on their biosynthesis, metabolism, and functional roles.
Chemical and Physical Properties
A clear understanding of the chemical structures of these two isomers is fundamental to appreciating their different biological functions. The key difference lies in the position of the double bonds along the fatty acid chain.
| Property | This compound | Adrenic Acid (cis-7,10,13,16-Docosatetraenoic Acid) |
| Systematic Name | (4Z,10Z,13Z,16Z)-docosa-4,10,13,16-tetraenoic acid | (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid |
| Omega Notation | n/a (double bond at Δ4) | n-6 |
| Molecular Formula | C₂₂H₃₆O₂ | C₂₂H₃₆O₂ |
| Molecular Weight | 332.53 g/mol | 332.53 g/mol |
| Key Structural Feature | First double bond at the 4th carbon from the carboxyl end. | First double bond at the 7th carbon from the carboxyl end, classifying it as an omega-6 fatty acid. |
Metabolic Pathways: A Tale of Two Fates
The metabolic pathways of adrenic acid are well-documented within the broader context of omega-6 fatty acid metabolism. The pathway for this compound, however, is not clearly established.
Biosynthesis and Metabolism of Adrenic Acid
Adrenic acid is synthesized from the essential fatty acid linoleic acid through a series of elongation and desaturation steps that first produce arachidonic acid.[6] Arachidonic acid is then elongated by two carbons to form adrenic acid.[2][5] Adrenic acid can be further metabolized by several enzymatic pathways to produce a range of bioactive lipid mediators.[6]
-
Cyclooxygenase (COX) Pathway: Adrenic acid is a substrate for COX enzymes, leading to the production of dihomo-prostaglandins and dihomo-thromboxanes.[4]
-
Lipoxygenase (LOX) Pathway: LOX enzymes metabolize adrenic acid to generate dihomo-hydroxyeicosatetraenoic acids (DH-HETEs).
-
Cytochrome P450 (CYP450) Pathway: CYP450 epoxygenases convert adrenic acid to epoxydocosatrienoic acids (EDTs), which have roles in regulating vascular tone.[4]
Furthermore, there is evidence that adrenic acid can be retro-converted back to arachidonic acid through peroxisomal β-oxidation.[6]
The Enigmatic Metabolism of this compound
Currently, there is a lack of definitive scientific literature outlining the specific biosynthetic and metabolic pathways of this compound. It is not considered a typical intermediate in the canonical omega-3 or omega-6 fatty acid pathways.
One area of investigation has been the potential for a Δ4-desaturase to act on adrenic acid. Research has shown that adrenic acid (22:4n-6) is a precursor to 4,7,10,13,16-docosapentaenoic acid (22:5n-6). However, this conversion is not a direct desaturation at the Δ4 position. Instead, it involves a more complex pathway:
-
Elongation: Adrenic acid is elongated to a 24-carbon fatty acid (24:4n-6).
-
Desaturation: The 24-carbon intermediate is desaturated.
-
β-oxidation: The resulting 24-carbon fatty acid undergoes one cycle of peroxisomal β-oxidation to yield 4,7,10,13,16-docosapentaenoic acid (22:5n-6).
This pathway highlights that while a fatty acid with a double bond at the 4th position is produced from an adrenic acid-derived precursor, it is a docosapentaenoic acid (with five double bonds), not a docosatetraenoic acid. There is no current evidence to suggest a direct enzymatic isomerization or conversion of adrenic acid to this compound.
Experimental Protocols
The analysis of docosatetraenoic acid isomers requires robust methods for lipid extraction and quantification. The following protocols provide a general framework for such experiments.
Lipid Extraction from Tissues (Folch Method)
This protocol is a widely used method for extracting total lipids from biological samples.
Materials:
-
Tissue sample
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Glass tubes with Teflon-lined caps
Procedure:
-
Weigh the tissue sample and place it in a glass homogenizing tube.
-
Add a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture to the tissue.
-
Homogenize the sample until a single-phase solution is obtained.
-
Filter the homogenate to remove solid particles.
-
Add 0.2 volumes of 0.9% NaCl solution to the filtrate.
-
Mix vigorously and centrifuge at low speed to separate the phases.
-
The lower chloroform phase contains the lipids. Carefully collect this layer.
-
The solvent can be evaporated under a stream of nitrogen for further analysis.
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for analyzing fatty acid composition after extraction.
Materials:
-
Lipid extract
-
Methanolic HCl or BF₃-methanol for transesterification
-
Internal standard (e.g., a C17:0 fatty acid methyl ester)
-
GC-MS system with a suitable capillary column (e.g., a polar column like those coated with cyanopropyl polysiloxane)
Procedure:
-
Derivatization (Transesterification): Convert the fatty acids in the lipid extract to their fatty acid methyl esters (FAMEs) by heating with methanolic HCl or BF₃-methanol. This step is crucial for making the fatty acids volatile for GC analysis.
-
Extraction of FAMEs: After the reaction, add water and extract the FAMEs with hexane.
-
Sample Preparation: Evaporate the hexane layer and reconstitute the FAMEs in a known volume of hexane containing an internal standard.
-
GC-MS Analysis:
-
Inject an aliquot of the sample into the GC-MS.
-
Use a temperature program that allows for the separation of the different FAMEs. For example, start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C), and hold.
-
The mass spectrometer will fragment the eluting FAMEs, and the resulting mass spectra can be used for identification by comparison to spectral libraries (e.g., NIST).
-
Quantification is achieved by comparing the peak area of each FAME to the peak area of the internal standard.
-
Functional Roles and Significance
The distinct metabolic pathways of these two isomers lead to different physiological roles.
Adrenic Acid: A Pro-inflammatory and Vasoactive Mediator
Adrenic acid and its metabolites are involved in various physiological and pathophysiological processes:
-
Inflammation: As a close structural analog of arachidonic acid, adrenic acid can be converted into potent pro-inflammatory mediators.[5]
-
Vascular Tone: Metabolites of adrenic acid, particularly the EDTs produced by CYP450 enzymes, can act as endothelium-derived hyperpolarizing factors, leading to vasodilation.[4]
-
Biomarker: Altered levels of adrenic acid have been associated with various diseases, including metabolic syndrome and cardiovascular disease, making it a potential biomarker.[6]
This compound: An Area for Future Research
The physiological effects of this compound are largely unknown due to the limited research on this specific isomer. Its identification as a minor component in certain tissues suggests it may have localized or specialized functions that are yet to be elucidated. Further research is required to understand its potential biological activities and how they might compare or contrast with those of adrenic acid.
Conclusion and Future Directions
The relationship between this compound and adrenic acid is primarily one of structural isomerism leading to distinct metabolic fates and biological functions. Adrenic acid is an integral component of the omega-6 fatty acid pathway, with well-defined roles in cellular signaling and inflammation. In contrast, this compound remains a poorly characterized molecule.
Future research should focus on:
-
Elucidating the biosynthetic pathway of this compound.
-
Investigating the potential physiological effects of this isomer and its metabolites.
-
Developing targeted analytical methods to differentiate and quantify these isomers in various biological matrices to better understand their distribution and regulation.
A deeper understanding of the metabolism and function of all docosatetraenoic acid isomers will provide a more complete picture of lipid biochemistry and its role in health and disease, potentially uncovering new targets for therapeutic intervention.
References
- 1. Docosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for Adrenic acid (HMDB0002226) [hmdb.ca]
- 3. Identification of two novel microalgal enzymes involved in the conversion of the omega3-fatty acid, eicosapentaenoic acid, into docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adrenate | C22H35O2- | CID 40488826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to cis-4,10,13,16-Docosatetraenoic Acid: A Polyunsaturated Fatty Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-4,10,13,16-Docosatetraenoic acid is a long-chain polyunsaturated fatty acid (PUFA) that has been identified as a minor component of rat testis lipids.[1] While research on this specific isomer is limited, its structural similarity to other more extensively studied docosatetraenoic acids, such as adrenic acid (cis-7,10,13,16-docosatetraenoic acid), suggests potential biological significance. This guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties. In light of the limited specific data, this document also discusses the well-characterized biological activities and metabolic pathways of the isomeric adrenic acid to provide a broader context for the potential roles of 22:4 fatty acids. Detailed experimental protocols for the extraction, and analysis of such fatty acids are also presented to facilitate further research in this area.
Introduction
Polyunsaturated fatty acids are crucial components of cellular lipids and play vital roles in various physiological processes, including cell signaling, inflammation, and membrane fluidity. Docosatetraenoic acids, a class of PUFAs with a 22-carbon backbone and four double bonds, exist as several isomers with distinct biological functions. While cis-7,10,13,16-docosatetraenoic acid (adrenic acid) is a well-studied omega-6 fatty acid abundant in the brain and adrenal glands,[2][3] the specific roles of other isomers, such as this compound, remain largely unexplored.
This technical guide focuses on this compound, summarizing its known properties and providing a framework for future investigation. By also examining the established knowledge of its isomer, adrenic acid, we aim to offer researchers valuable context and potential avenues for discovering the physiological significance of this lesser-known PUFA.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₆O₂ | [1][4] |
| Molecular Weight | 332.5 g/mol | [1][5] |
| CAS Number | 122068-08-0 | [1][4] |
| Formal Name | 4Z,10Z,13Z,16Z-docosatetraenoic acid | [1] |
| Synonyms | FA 22:4 | [1] |
| Purity | ≥98% (commercially available) | [1][5] |
| Formulation | A solution in ethanol | [1][5] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:6): 0.25 mg/ml | [6] |
Biological Context and Potential Significance
Currently, the scientific literature on the specific biological activities and physiological roles of this compound is sparse. It has been identified as a minor fatty acid component in the lipids of rat testis.[1]
To provide a framework for potential research directions, it is informative to consider the well-documented activities of its isomer, adrenic acid (cis-7,10,13,16-docosatetraenoic acid). Adrenic acid is a naturally occurring PUFA formed by the elongation of arachidonic acid.[2][7] It is one of the most abundant fatty acids in the early human brain.[2]
Metabolism of the Isomer Adrenic Acid
Adrenic acid is metabolized by several key enzymatic pathways that also process other PUFAs like arachidonic acid. These pathways generate a variety of bioactive lipid mediators.
-
Cyclooxygenase (COX) Pathway: Adrenic acid is converted by COX enzymes to dihomo-prostaglandins.[2]
-
Lipoxygenase (LOX) Pathway: LOX enzymes metabolize adrenic acid to produce dihomo-hydroxyeicosatetraenoic acids (DH-HETEs).[3]
-
Cytochrome P450 (CYP450) Pathway: CYP450 epoxygenases convert adrenic acid to epoxydocosatrienoic acids (EDTs), also known as dihomo-epoxyeicosatrienoic acids (dihomo-EETs).[2] These EDTs have demonstrated roles as endothelium-derived hyperpolarizing factors and possess anti-inflammatory and analgesic properties.[2]
The potential for this compound to be a substrate for these same enzymes is a key area for future research.
Caption: Metabolism of Adrenic Acid.
Experimental Protocols
The following protocols are adapted from established methods for the analysis of fatty acids and can be applied to the study of this compound.
Extraction of Total Fatty Acids from Biological Samples
This protocol is a general method for extracting total fatty acids from various biological matrices.
Materials:
-
0.9% NaCl solution
-
Internal standard (e.g., a C17:0 or other non-endogenous fatty acid)
-
Glass tubes with Teflon-lined caps
-
Centrifuge
-
Nitrogen gas stream or vacuum evaporator
Procedure:
-
Homogenize the tissue or cell sample in a known volume of ice-cold 0.9% NaCl.
-
To the homogenate, add a known amount of the internal standard.
-
Add 2 volumes of chloroform and 1 volume of methanol to the sample.
-
Vortex the mixture thoroughly for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum evaporator.
-
The dried lipid extract is now ready for derivatization.
Caption: Fatty Acid Extraction Workflow.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
For analysis by gas chromatography, the fatty acids need to be converted to their more volatile methyl esters.
Materials:
-
Dried lipid extract
-
BF₃-methanol (14% w/v) or methanolic HCl (5%)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Glass tubes with Teflon-lined caps
-
Heating block or water bath
Procedure:
-
To the dried lipid extract, add 2 mL of 14% BF₃-methanol or 5% methanolic HCl.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly and then centrifuge briefly to separate the layers.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
The hexane solution containing the FAMEs is ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for FAME analysis (e.g., a DB-23 or similar polar column).
Typical GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 240°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL (splitless or split injection depending on concentration).
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Scan Mode: Full scan for identification and selected ion monitoring (SIM) for quantification.
Data Analysis:
-
Identify the FAME of this compound by its retention time and mass spectrum, comparing it to a commercial standard if available.
-
Quantify the fatty acid by comparing the peak area of its FAME to the peak area of the internal standard.
Future Directions and Drug Development Implications
The biological significance of this compound remains an open area of investigation. Future research should focus on:
-
Occurrence and Distribution: Comprehensive lipidomic studies to determine its presence and abundance in various tissues and cell types beyond rat testis.
-
Biosynthesis and Metabolism: Elucidating the enzymatic pathways responsible for its synthesis and its potential metabolism by COX, LOX, and CYP450 enzymes.
-
Biological Activity: Investigating its effects on cellular signaling pathways, inflammation, and other physiological processes.
-
Comparative Studies: Directly comparing its biological activities with those of its well-characterized isomer, adrenic acid.
A deeper understanding of the unique properties and functions of this compound could reveal novel therapeutic targets for a variety of diseases. The structural diversity of PUFA isomers often translates into distinct biological effects, and exploring this lesser-known molecule may uncover new roles for fatty acids in health and disease, with potential applications in drug development.
Caption: Future Research Directions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Docosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. scbt.com [scbt.com]
- 5. This compound - Cayman Chemical [bioscience.co.uk]
- 6. This compound | CAS 122068-08-0 | Cayman Chemical | Biomol.com [biomol.com]
- 7. Human Metabolome Database: Showing metabocard for Adrenic acid (HMDB0002226) [hmdb.ca]
The Unseen Isomers: A Technical Guide to the Natural Occurrence and Significance of Docosatetraenoic Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the natural occurrence, biosynthesis, metabolism, and analytical methodologies for docosatetraenoic acid (DTA) isomers. While adrenic acid (AdA), the all-cis-7,10,13,16-docosatetraenoic acid, is the most well-characterized isomer, this guide also explores the broader landscape of DTA isomers, providing a comprehensive resource for researchers in lipidomics, drug discovery, and nutritional science.
Natural Occurrence of Docosatetraenoic Acid Isomers
Docosatetraenoic acids are 22-carbon polyunsaturated fatty acids (PUFAs) with four double bonds. The most prominent isomer found in nature is adrenic acid (AdA), an omega-6 fatty acid.[1][2] AdA is a key component of cellular membranes, particularly in the brain, adrenal glands, and blood vessels.[2][3][4] Its presence has been documented across a range of organisms, from marine life to mammals, including humans.
While information on other DTA isomers is limited, their existence is suggested by the complex fatty acid profiles observed in various natural sources. The following tables summarize the known quantitative data for adrenic acid in different biological samples.
Table 1: Adrenic Acid Content in Human Tissues and Fluids
| Tissue/Fluid | Concentration Range | Method of Analysis |
| Brain (Early Human) | One of the most abundant fatty acids | Not specified |
| Myelin Tissue | Present | Not specified |
| Blood/Plasma | Present | LC-MS/MS |
| Adrenal Gland | Abundant | Not specified |
| Liver | Present | Not specified |
| Kidney | Present | Not specified |
| Vasculature | Present | Not specified |
Table 2: Adrenic Acid Content in Animal Tissues
| Organism | Tissue | Concentration/Percentage | Method of Analysis |
| Marine Fish | Muscle | Varies by species | GC-MS |
| Sea Cucumbers | - | 1-3% of total fatty acids | GC-MS |
| Rat | Brain | - | GC-MS |
Table 3: Adrenic Acid in Dietary Sources
| Food Source | Adrenic Acid Content (g per serving) | Serving Size (g) |
| Kielbasa | 0.126 | 370 |
| Turkey | 0.112 | 863 |
| Pork bacon | 0.042 | 85 |
| Swordfish | 0.029 | 85 |
| Pizza | 0.015 | 155 |
| Cream | 0.012 | 120 |
| Corn dogs | 0.011 | 78 |
| Queso fresco cheese | 0.010 | 122 |
| Double Cheeseburger | 0.010 | 162 |
Data compiled from various sources.[3]
Biosynthesis and Metabolism
The primary pathway for the biosynthesis of adrenic acid involves the elongation of arachidonic acid (AA), another omega-6 fatty acid.[1][5] This process is catalyzed by elongase enzymes. Adrenic acid, in turn, serves as a substrate for several key enzymatic pathways, leading to the production of a variety of bioactive lipid mediators.
Biosynthesis of Adrenic Acid
Biosynthesis of Adrenic Acid from Linoleic Acid.
Metabolic Pathways of Adrenic Acid
Adrenic acid is metabolized by three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450). Each pathway generates a unique set of metabolites with distinct biological activities.
Major Metabolic Pathways of Adrenic Acid.
These metabolic pathways lead to a diverse array of signaling molecules. For instance, dihomo-prostaglandins are known to have anti-inflammatory properties.[6][7][8] Epoxydocosatrienoic acids (EDTs), also referred to as dihomo-EETs, are involved in regulating vascular tone and have demonstrated anti-inflammatory and analgesic effects.[5][9][10][11]
Signaling Pathways of Adrenic Acid Metabolites
The bioactive metabolites of adrenic acid exert their effects by interacting with various cellular signaling pathways.
Dihomo-Prostaglandin Signaling
Dihomo-prostaglandins, such as PGE1 derived from the metabolism of dihomo-γ-linolenic acid (a precursor to adrenic acid), are known to exert anti-inflammatory effects.[12] They can modulate cellular responses through G-protein coupled receptors (GPCRs), influencing downstream signaling cascades.[13]
Simplified Dihomo-Prostaglandin Signaling Pathway.
Epoxydocosatrienoic Acid (EDT) Signaling
EDTs, the CYP450 metabolites of adrenic acid, have been shown to activate signaling pathways that lead to vasodilation and anti-inflammatory responses.[5][9][10] These effects are mediated, in part, through the activation of G-protein coupled receptors and subsequent downstream signaling involving protein kinase A (PKA).[14][15][16] EDTs can also influence gene expression by acting as ligands for peroxisome proliferator-activated receptors (PPARs).[1][4][6][17]
Signaling Pathways of Epoxydocosatrienoic Acids (EDTs).
Adrenic Acid and NF-κB Signaling
Adrenic acid and its metabolites can also modulate inflammatory responses through the nuclear factor-kappa B (NF-κB) signaling pathway.[13] The precise mechanisms are still under investigation, but it is suggested that adrenic acid can influence the activation of NF-κB, a key regulator of inflammatory gene expression.[3][18][19][20]
Modulation of the NF-κB Pathway by Adrenic Acid.
Experimental Protocols
Accurate identification and quantification of docosatetraenoic acid isomers are crucial for understanding their biological roles. The following sections provide detailed methodologies for the analysis of these fatty acids.
Lipid Extraction from Biological Samples (Folch Method)
This protocol describes a standard method for the extraction of total lipids from tissues and fluids.
Materials:
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Glass test tubes
Procedure:
-
Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the volume of the sample.
-
Agitate the mixture for 15-20 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture.
-
Vortex the mixture and centrifuge at low speed to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
Saponification and Fatty Acid Methyl Ester (FAME) Preparation
This protocol outlines the conversion of extracted lipids into fatty acid methyl esters (FAMEs) for gas chromatography analysis.
Materials:
-
0.5 M KOH in methanol
-
14% Boron trifluoride (BF3) in methanol
-
Saturated NaCl solution
-
Water bath or heating block
Procedure:
-
Add 2 mL of 0.5 M KOH in methanol to the dried lipid extract.
-
Heat the mixture at 100°C for 5-10 minutes to saponify the lipids.
-
Cool the sample and add 2 mL of 14% BF3 in methanol.
-
Heat the mixture again at 100°C for 2 minutes for methylation.
-
Cool the sample and add 1 mL of hexane and 2 mL of saturated NaCl solution.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs for GC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs
This section provides a general workflow for the analysis of FAMEs by GC-MS. Specific parameters will need to be optimized for the instrument and column used.
References
- 1. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors alpha and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Adrenic acid (HMDB0002226) [hmdb.ca]
- 3. healthbenefitstimes.com [healthbenefitstimes.com]
- 4. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 10. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihomo-prostaglandins and -thromboxane. A prostaglandin family from adrenic acid that may be preferentially synthesized in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflammatory Receptor CRTH2/DP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A novel mechanism of control of NFκB activation and inflammation involving A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
cellular uptake and transport of long-chain fatty acids
An In-depth Technical Guide to the Cellular Uptake and Transport of Long-Chain Fatty Acids
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The transport of long-chain fatty acids (LCFAs) across the plasma membrane is a critical first step in cellular lipid metabolism, energy production, and signaling. Once considered a simple process of passive diffusion, it is now understood to be a highly regulated and complex mechanism involving a suite of transport proteins.[1] Dysregulation of LCFA uptake is strongly associated with metabolic diseases such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD).[2][3][4] This guide provides a comprehensive overview of the molecular mechanisms governing LCFA transport, the key proteins involved, the signaling pathways that regulate this process, and the experimental protocols used to study it.
Mechanisms of Cellular LCFA Uptake
The entry of LCFAs into cells occurs through two primary, coexisting mechanisms: passive diffusion and protein-mediated transport.[5][6][7]
-
Passive Diffusion: Because of their hydrophobic nature, LCFAs can passively diffuse across the lipid bilayer.[8][9] This process involves the protonated fatty acid "flipping" from the outer to the inner leaflet of the plasma membrane.[10] However, the rate of passive diffusion is generally considered insufficient to meet the metabolic demands of active tissues like the heart, skeletal muscle, and adipose tissue, especially at physiological concentrations of unbound fatty acids.[8][10][11]
-
Protein-Mediated Transport: The majority of LCFA uptake under physiological conditions is facilitated by membrane-associated proteins.[1][10][12] This process is saturable, demonstrates substrate competition, and is subject to regulation, all hallmarks of carrier-mediated transport.[7][10] Several families of proteins have been identified as key players in this process.[1][9]
Key Proteins in LCFA Transport and Metabolism
A number of proteins are crucial for the binding, translocation, and subsequent metabolic activation of LCFAs. These proteins often work in concert to ensure efficient uptake and prevent the intracellular accumulation of cytotoxic free fatty acids.
Plasma Membrane Transporters
-
Fatty Acid Translocase (FAT/CD36): CD36 is a multi-ligand scavenger receptor that is a major facilitator of LCFA uptake in key metabolic tissues like the heart, skeletal muscle, and adipose tissue.[13][14] Genetic deletion of CD36 significantly impairs FA uptake.[13][14] CD36 is not believed to be an active transporter but rather functions by accumulating LCFAs at the cell surface, thereby increasing the concentration gradient and facilitating their movement into the cell.[4] Its localization to the plasma membrane is highly regulated.[13][15]
-
Fatty Acid Transport Proteins (FATP1-6): The FATP family, also known as Solute Carrier Family 27 (SLC27A), consists of six members with distinct tissue expression patterns.[16] FATPs are integral membrane proteins that enhance LCFA uptake.[17] Several FATP isoforms possess intrinsic very long-chain acyl-CoA synthetase (ACSL) activity, suggesting they play a dual role in both transporting and activating LCFAs.[13] This coupling of transport to metabolic activation is a key concept known as "vectorial acylation".[18][19]
-
Plasma Membrane Fatty Acid-Binding Protein (FABPpm): This protein, identical to mitochondrial aspartate aminotransferase, is located at the plasma membrane and is thought to be involved in the initial binding and uptake of LCFAs.[13][15] Overexpression of FABPpm in muscle cells increases both LCFA transport and metabolism.[6]
Intracellular Proteins
-
Acyl-CoA Synthetases (ACSLs): The first step in intracellular LCFA metabolism is their esterification to Coenzyme A, a reaction catalyzed by ACSLs.[4][20][21] This activation traps the fatty acid inside the cell, maintaining a favorable concentration gradient for further uptake and channeling the acyl-CoA towards specific metabolic fates, such as β-oxidation or storage in complex lipids.[18][22][23] The activity of intracellular ACSLs is a major driving force for overall cellular fatty acid uptake.[4][22]
-
Cytoplasmic Fatty Acid-Binding Proteins (FABPc): Once inside the cell, LCFAs are bound by FABPs, which are small, soluble proteins that facilitate their transport through the aqueous cytoplasm to various organelles like mitochondria, the endoplasmic reticulum, and the nucleus.[5][24]
Regulation of LCFA Transport
LCFA uptake is acutely and chronically regulated to match cellular energy demands. A primary mechanism of acute regulation is the rapid translocation of transport proteins from intracellular compartments to the plasma membrane.[1][12]
-
Insulin (B600854): In muscle and adipose tissue, insulin stimulation rapidly increases LCFA uptake by promoting the translocation of CD36 from endosomal stores to the sarcolemma.[13][15][25] This process is analogous to the insulin-mediated translocation of the glucose transporter GLUT4.[25]
-
Muscle Contraction: Physical activity is a potent stimulus for increasing LCFA uptake in skeletal muscle.[9] Contractions trigger the translocation of both CD36 and FABPpm to the cell surface, enhancing the muscle's capacity to utilize fatty acids for energy.[9][12][15]
-
Chronic Regulation: Long-term changes in metabolic state, such as those induced by high-fat diets or exercise training, can alter the total expression levels of LCFA transport proteins.[9][17] In states of insulin resistance, CD36 may be permanently relocated to the plasma membrane, leading to excessive lipid accumulation and contributing to lipotoxicity.[15][25]
Signaling Pathways
The translocation and function of fatty acid transporters are controlled by complex signaling networks. CD36, in particular, is a hub for multiple pathways that influence lipid metabolism.[26]
Caption: Key signaling pathways regulating CD36 translocation and LCFA uptake.
The "Vectorial Acylation" Model
The concept of vectorial acylation, or transport-coupled activation, proposes that the transport of LCFAs across the membrane is directly linked to their esterification to CoA.[18][19][27] This model suggests that certain FATP and ACSL isoforms may form a physical complex at or near the plasma membrane.[19][28] By immediately converting the incoming fatty acid to its acyl-CoA form, the complex acts as a "metabolic trap," preventing efflux and maintaining a steep concentration gradient that drives further uptake.[18] This tight coupling ensures efficient capture and directs the fatty acid into intracellular metabolic pathways.[23]
Caption: The vectorial acylation model for coupled LCFA transport and activation.
Quantitative Data
The study of LCFA transport involves quantifying transport kinetics, protein expression, and binding affinities.
Table 1: Kinetics of LCFA Transport and Binding
| Parameter | Molecule(s) | System | Value | Reference(s) |
| Transport Km | Various LCFAs | FATP Transporters | 0.3 - 20 µM | [29] |
| Transport T1/2 (saturable) | Oleate | Hepatocytes | ~1 sec | [10] |
| Transport T1/2 (non-saturable) | Oleate | Hepatocytes | ~14 sec | [10] |
| Flip-Flop T1/2 | LCFAs (C14-C22) | Unilamellar Vesicles | < 5 ms | [30][31] |
| Dissociation Rate (kobs) | Stearic Acid from BSA | Stopped-flow fluor. | 1.5 s-1 | [32][33] |
| Dissociation Rate (kobs) | Arachidonic Acid from BSA | Stopped-flow fluor. | 8.0 s-1 | [32][33] |
| Transport Efficiency (kcat/KT) | C1-BODIPY-C12 | 3T3-L1 Fibroblasts | 2.1 x 106 s-1M-1 | [29] |
| Transport Efficiency (kcat/KT) | C1-BODIPY-C12 | 3T3-L1 Adipocytes | 4.5 x 106 s-1M-1 | [29] |
Table 2: Relative Expression of LCFA Transport Genes in Various Cell Lines
| Gene | 3T3-L1 Adipocytes | Caco-2 | HepG2 | HAEC (Endothelial) |
| FATP1 (SLC27A1) | High | Low | Low | High |
| FATP4 (SLC27A4) | Moderate | High | Low | High |
| CD36 | High | High | Low | Moderate |
| ACSL1 | High | Low | High | Low |
| FABP4 (aP2) | High | N/A | N/A | N/A |
| Data synthesized from multiple sources indicating relative expression patterns. |
Experimental Protocols
Measuring cellular LCFA uptake is fundamental to studying lipid metabolism. The most common methods involve using labeled fatty acid analogs.
General Workflow for an In Vitro LCFA Uptake Assay
Caption: A generalized workflow for measuring LCFA uptake in cultured cells.
Protocol: Fluorescent LCFA Uptake in Adherent Cells (e.g., 3T3-L1 Adipocytes)
This protocol is adapted from methodologies using fluorescent fatty acid analogs like BODIPY-C12.[28][34]
-
Cell Preparation:
-
Reagent Preparation:
-
Prepare a stock solution of a fluorescent fatty acid (e.g., 1 mM BODIPY-C12 in DMSO).
-
Prepare an "uptake solution" by complexing the fluorescent FA to fatty-acid-free Bovine Serum Albumin (BSA) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS). A typical final concentration is 2 µM BODIPY-FA with 0.1-0.2% BSA.[34][35] Warm to 37°C.
-
Prepare an ice-cold "stop/wash solution" of 0.2% fatty-acid-free BSA in PBS.[34]
-
-
Uptake Assay (Kinetic Reading):
-
For real-time kinetics, a quencher-based assay is ideal.[35]
-
Aspirate the starvation medium from the cells.
-
Add 800 µL per well of a loading buffer containing the fluorescent FA and a membrane-impermeable quencher.[34][35]
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure fluorescence using a bottom-read mode (e.g., Excitation: 485 nm, Emission: 515 nm) at regular intervals (e.g., every 20-30 seconds) for the desired duration.[34][36] The increase in fluorescence corresponds to the internalization of the probe away from the extracellular quencher.
-
-
Uptake Assay (Endpoint Reading):
-
Aspirate the starvation medium.
-
Add the 37°C uptake solution to each well to start the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 5 minutes).
-
To stop the uptake, rapidly aspirate the uptake solution and wash the cells twice with 1 mL of ice-cold stop/wash solution.[34]
-
Lyse the cells in 200 µL of RIPA buffer.
-
Measure the fluorescence of the lysate in a plate reader.
-
-
Data Analysis:
-
For kinetic assays, calculate the initial rate of uptake (slope of the fluorescence curve).
-
For endpoint assays, normalize the fluorescence signal to the total protein concentration in the lysate (determined by a BCA or Bradford assay).
-
Compare rates between different experimental conditions (e.g., basal vs. insulin-stimulated).
-
Protocol: Radiolabeled LCFA Uptake
This protocol uses radiolabeled LCFAs like [³H]-oleic acid or [¹⁴C]-palmitic acid, which faithfully mimic the behavior of natural fatty acids.[34][36]
-
Cell and Reagent Preparation:
-
Follow the same cell preparation steps as in 7.2.
-
Prepare an uptake solution containing a known concentration of radiolabeled LCFA (e.g., 1 µCi/mL) complexed with fatty-acid-free BSA in buffer.
-
-
Uptake Assay:
-
Perform the assay as described in the endpoint protocol (7.2.4).
-
After washing with the ice-cold stop solution, lyse the cells.
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Convert counts per minute (CPM) to moles of fatty acid taken up, based on the specific activity of the radiolabeled stock.
-
Normalize the uptake to the total protein content of the lysate and the incubation time (e.g., pmol/mg protein/min).
-
Conclusion
The is a sophisticated, protein-mediated process that is central to cellular and whole-body energy homeostasis. The key transporters—CD36, FATPs, and FABPpm—along with intracellular activating enzymes like ACSLs, form a coordinated system that is acutely regulated by hormonal and metabolic signals. Understanding the intricate details of these transport systems, their regulation via signaling pathways, and their dysfunction in disease states is paramount for developing novel therapeutic strategies to combat metabolic disorders. The experimental approaches outlined in this guide provide the foundation for further investigation into this critical area of cell biology.
References
- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 2. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]
- 3. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overexpression of CD36 and Acyl-CoA Synthetases FATP2, FATP4 and ACSL1 Increases Fatty Acid Uptake in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of cellular uptake of long-chain fatty acids: Do we need cellular proteins? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [The role of fatty-acid transport proteins (FAT/CD36, FABPpm, FATP) in lipid metabolism in skeletal muscles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of cellular uptake of long chain free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CELLULAR TRANSPORT OF LONG CHAIN FATTY ACIDS. | Semantic Scholar [semanticscholar.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of fatty acid uptake into tissues: lipoprotein lipase- and CD36-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular fatty acid uptake is acutely regulated by membrane-associated fatty acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fatty acid transport proteins - Wikipedia [en.wikipedia.org]
- 17. Protein-mediated fatty acid uptake: novel insights from in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Functional role of fatty acyl-coenzyme A synthetase in the transmembrane movement and activation of exogenous long-chain fatty acids. Amino acid residues within the ATP/AMP signature motif of Escherichia coli FadD are required for enzyme activity and fatty acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fatty acid transport protein 1 and long-chain acyl coenzyme A synthetase 1 interact in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 21. Fatty Acid Activation & Acyl-CoA Synthetase Functions - Creative Proteomics [creative-proteomics.com]
- 22. Cellular fatty acid uptake: the contribution of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Long-chain fatty acid uptake and FAT/CD36 translocation in heart and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Kinetics and mechanism of long-chain fatty acid transport into phosphatidylcholine vesicles from various donor systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Stopped-flow kinetic analysis of long-chain fatty acid dissociation from bovine serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 33. portlandpress.com [portlandpress.com]
- 34. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
A Technical Guide to cis-4,10,13,16-Docosatetraenoic Acid: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Preamble: This document provides a comprehensive overview of the current scientific understanding of cis-4,10,13,16-docosatetraenoic acid. It is important to note that research specifically focused on the physiological functions of this particular fatty acid isomer is limited. Much of the available information comes from its use as an analytical standard and its identification in broader lipidomic studies. Consequently, this guide summarizes the existing data and highlights the potential areas for future investigation.
Introduction to this compound
This compound is a long-chain polyunsaturated fatty acid (PUFA) with the chemical formula C22H36O2.[1] It is distinguished by the presence of four cis double bonds at the 4th, 10th, 13th, and 16th carbon positions. This unique structure classifies it as a non-methylene-interrupted fatty acid (NMIFA), as the double bonds at the 4th and 10th positions are not separated by a methylene (B1212753) group, a characteristic that differentiates it from more common PUFAs like arachidonic acid.
Its methyl ester form is noted to have a unique arrangement of double bonds that may enhance its fluidity and flexibility within lipid environments, potentially influencing cell membrane permeability and protein interactions.[2] Furthermore, its structure suggests a reactivity that could lead to participation in lipid peroxidation, generating signaling molecules that affect various cellular pathways.[2]
Chemical and Physical Properties
A summary of the key chemical identifiers and properties for this compound is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C22H36O2 | [1] |
| Molecular Weight | 332.5 g/mol | [1] |
| CAS Number | 122068-08-0 | [1] |
| Synonyms | FA 22:4 | [1] |
| Classification | Long-chain polyunsaturated fatty acid; Non-methylene-interrupted fatty acid | [3] |
Known Biological Occurrences and Associations
Direct research into the physiological functions of this compound is sparse. However, it has been identified and quantified in several biological contexts, suggesting potential roles that warrant further investigation.
3.1 Presence in Mammalian Tissues
Early research identified this compound as a minor fatty acid component in the lipids of rat testis.[4]
3.2 Association with Disease States
Recent metabolomic studies have correlated the levels of this compound with specific health conditions, pointing towards its potential as a biomarker.
-
Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA4) Deficiency: A study on this rare immune disorder found that patients with CTLA4 deficiency had significantly increased fecal levels of this compound compared to healthy individuals (p = 0.003).[5] This finding suggests a possible link between this fatty acid and the immunopathogenesis of the disease, particularly concerning intestinal inflammation.[5]
-
Arecoline-Induced Oral Mucosal Lesions: In a rat model, serum levels of this compound were found to be elevated in animals treated with arecoline (B194364), a major alkaloid in betel nuts known to induce oral mucosal lesions.[6] Arecoline has been shown to affect lipid metabolism by increasing lipolysis.[6][7]
A summary of these findings is presented in Table 2.
| Biological Context | Study Type | Sample Type | Observation | Potential Implication | Reference |
| CTLA4 Deficiency | Human Metabolomics | Fecal | Significantly increased levels in patients vs. healthy controls (p=0.003) | Potential biomarker for disease and intestinal pathology | [5] |
| Arecoline Exposure | Animal Model (Rat) | Serum | Increased levels in arecoline-treated rats | Association with altered lipid metabolism in response to arecoline | [6] |
| General | Animal Tissue Analysis | Rat Testis Lipids | Identified as a minor component | Constituent of specific tissue lipid profiles | [4] |
Potential Physiological Functions of Non-Methylene-Interrupted Fatty Acids (NMIFA)
Given the limited specific data on this compound, it is useful to consider the general properties of NMIFA. These fatty acids are found in various marine invertebrates and some plant seed oils.[8][9] Their unique structure is thought to confer specific properties to cell membranes, such as increased resistance to oxidative stress and the action of microbial lipases.[10] Some NMIFA have demonstrated biological activities, including antiplasmodial effects and inhibition of topoisomerase I, suggesting they may have therapeutic potential.[9] The presence of this compound in mammalian systems suggests it may play a structural or signaling role that is yet to be fully elucidated.
Experimental Protocols
Detailed experimental protocols specifically designed for studying the physiological functions of this compound are not available in the current literature. However, its detection and quantification are typically achieved through established lipidomics workflows.
5.1 General Protocol for Fatty Acid Analysis in Biological Samples
A generalized workflow for the analysis of fatty acids, including this compound, from biological tissues is outlined below. This protocol is based on methods used in studies where this fatty acid has been quantified.[3][11]
-
Lipid Extraction: Total lipids are extracted from homogenized tissue samples using a solvent system, typically a mixture of chloroform (B151607) and methanol (B129727) (e.g., Bligh-Dyer method).[11]
-
Fractionation (Optional): If analysis of specific lipid classes is required, the total lipid extract can be fractionated using solid-phase extraction (SPE) to separate neutral lipids, free fatty acids, and phospholipids.[11]
-
Derivatization: The fatty acids within the lipid extract (or fractions) are converted to fatty acid methyl esters (FAMEs) to increase their volatility for gas chromatography analysis. This is commonly achieved by incubation with methanolic HCl.[3]
-
Gas Chromatography-Flame Ionization Detection (GC-FID): The FAMEs are separated and quantified using a GC system equipped with a suitable column (e.g., a wax column) and an FID detector.[11]
-
Identification and Quantification: FAMEs are identified by comparing their retention times to those of known analytical standards. Quantification is performed by comparing the peak areas to an internal standard.[3] this compound is available as a purified standard for this purpose.[3][11]
Experimental workflow for the quantification of this compound.
Signaling and Metabolic Pathways
There are currently no elucidated signaling or metabolic pathways in which this compound has a defined role. Its structural similarity to other docosatetraenoic acids suggests it could be a substrate for enzymes involved in fatty acid metabolism, such as elongases, desaturases, and enzymes of the cyclooxygenase (COX) or lipoxygenase (LOX) pathways, but this remains speculative. The diagram below illustrates a hypothetical context for a generic docosatetraenoic acid within lipid metabolism.
Hypothetical roles of this compound.
Conclusion and Future Directions
This compound is an intriguing but understudied polyunsaturated fatty acid. While its presence has been confirmed in mammalian tissues and its levels appear to be altered in specific disease states, its physiological functions remain largely unknown. The primary challenge and opportunity for future research lie in moving beyond its identification and quantification to elucidating its specific metabolic pathways and biological activities.
Key questions for future research include:
-
What are the dietary sources and biosynthetic pathways of this compound in mammals?
-
Does it have unique signaling properties, or does it primarily serve a structural role in cell membranes?
-
What is the significance of its elevated levels in conditions like CTLA4 deficiency, and could it be a therapeutic target?
-
How do its non-methylene-interrupted structure influence its metabolism and function compared to other PUFAs?
Addressing these questions will be crucial in determining the importance of this compound in health and disease and in exploring its potential for therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 4. caymanchem.com [caymanchem.com]
- 5. The intestinal microbiome and metabolome discern disease severity in cytotoxic T-lymphocyte-associated protein 4 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [The effects of arecoline on the lipid metabolism of 3T3-L1 adipocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of non-methylene-interrupted polyunsaturated fatty acid, sciadonic (all-cis-5,11,14-eicosatrienoic acid) on lipid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-methylene-interrupted fatty acids from marine invertebrates: Occurrence, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography–Hydrogen Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on cis-4,10,13,16-Docosatetraenoic Acid: A Review of Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature on the specific isomer cis-4,10,13,16-docosatetraenoic acid is exceedingly scarce. The vast majority of research on docosatetraenoic acids focuses on the more prevalent isomer, cis-7,10,13,16-docosatetraenoic acid, commonly known as Adrenic Acid (AdA). This document summarizes the limited available information on this compound and, for comparative and contextual purposes, provides a more detailed overview of the well-studied Adrenic Acid. It is crucial to recognize that these are distinct molecules, and the biological activities of Adrenic Acid should not be directly extrapolated to this compound.
Introduction to this compound
This compound is a long-chain polyunsaturated fatty acid with the molecular formula C22H36O2.[1][2][3] Its structure is characterized by a 22-carbon chain with four cis double bonds at the 4th, 10th, 13th, and 16th carbon positions.
Initial identification of this fatty acid was reported in the lipids of rat testis.[2][3] However, beyond this initial finding, there is a notable absence of in-depth research into its biosynthesis, metabolism, and biological functions.
Physicochemical Properties
A summary of the basic chemical and physical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C22H36O2 | [1][3] |
| Molecular Weight | 332.5 g/mol | [3] |
| CAS Number | 122068-08-0 | [3] |
| Synonyms | (4Z,10Z,13Z,16Z)-docosa-4,10,13,16-tetraenoic acid, FA 22:4 | [1][3] |
| Purity (Commercial) | ≥98% | [3] |
| Formulation | A solution in ethanol | [3] |
Comparative Analysis: Adrenic Acid (cis-7,10,13,16-Docosatetraenoic Acid)
In contrast to the limited data on this compound, its isomer, Adrenic Acid (AdA), is a well-characterized polyunsaturated fatty acid. AdA is a naturally occurring C22:4 omega-6 fatty acid and is one of the most abundant fatty acids in the early human brain.[4] It is formed through the elongation of arachidonic acid.[4]
Biological Significance of Adrenic Acid
Adrenic acid is metabolized by cells to produce biologically active products, including dihomoprostaglandins and epoxydocosatrienoic acids (EDTs).[4] These metabolites have demonstrated various activities, such as:
-
Endothelium-derived hyperpolarizing factors: EDTs contribute to the regulation of vascular tone.[4]
-
Anti-endoplasmic reticulum stress: EDTs have shown protective effects against ER stress.[4]
-
Anti-nociceptive activities: EDTs may play a role in pain modulation.[4]
Furthermore, AdA has been implicated as an inflammation enhancer in non-alcoholic fatty liver disease.[5]
Biosynthesis and Metabolism of Adrenic Acid
The metabolic pathway of Adrenic Acid provides a framework for understanding how docosatetraenoic acids can be processed in biological systems.
Caption: Metabolic pathway of Adrenic Acid.
Experimental Protocols: A Methodological Note
Due to the lack of specific studies on this compound, no detailed experimental protocols for its investigation can be provided. The original identification by Yu et al. (1989) likely involved gas chromatography-mass spectrometry (GC-MS) of oxazoline (B21484) derivatives for the location of double bonds in fatty acids. This technique is a standard method for the structural elucidation of fatty acids.
General Workflow for Fatty Acid Analysis
A generalized workflow for the identification and quantification of a novel fatty acid like this compound would typically involve the following steps.
Caption: General workflow for fatty acid analysis.
Future Research Directions
The significant gap in knowledge regarding this compound presents a number of opportunities for future research. Key areas for investigation include:
-
Biosynthetic Pathway: Elucidating the enzymatic steps and precursors involved in the synthesis of this specific isomer.
-
Tissue Distribution: Determining the presence and concentration of this compound in various tissues and organisms beyond rat testis.
-
Biological Activity: Investigating potential physiological roles, including its effects on cellular signaling, inflammation, and lipid metabolism.
-
Comparative Studies: Directly comparing the biological effects of this compound with those of Adrenic Acid to understand the functional consequences of double bond positioning.
Conclusion
The current body of scientific literature provides very limited information on this compound. While its existence has been documented, its biological relevance remains unknown. In contrast, the study of its isomer, Adrenic Acid, has yielded significant insights into the roles of docosatetraenoic acids in physiology and pathophysiology. Future research is needed to determine if this compound is a rare, perhaps transient, lipid molecule or if it possesses unique and undiscovered biological functions. For researchers in the field, this represents an unexplored area with the potential for novel discoveries.
References
The Significance of Docosatetraenoic Acid (FA 22:4): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Biochemistry, Physiological Roles, and Therapeutic Potential of Adrenic Acid
Docosatetraenoic acid (22:4), commonly known as adrenic acid (AdA), is an endogenous 22-carbon long-chain omega-6 polyunsaturated fatty acid (PUFA). Initially considered a simple elongation product of arachidonic acid (AA), emerging evidence has illuminated its complex and often contradictory roles in a multitude of physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of AdA, with a focus on its metabolism, signaling pathways, and its implications for various disease states, thereby highlighting its potential as a novel biomarker and therapeutic target.
Biochemical Profile and Metabolism
Adrenic acid's molecular formula is C₂₂H₃₆O₂.[1] It is structurally similar to arachidonic acid, with the key difference being an additional two carbons on the carboxyl end.[1] This structural distinction underlies its unique metabolic fate and biological activities. AdA is synthesized from arachidonic acid through a two-carbon chain elongation process mediated by elongase enzymes (ELOVL2 and 5).[1][2] Once synthesized, AdA can be incorporated into cell membrane phospholipids (B1166683), from which it can be released by phospholipase A2 to participate in various metabolic pathways.[1]
The catabolism of AdA is primarily governed by three enzymatic pathways, mirroring that of arachidonic acid:
-
Cyclooxygenase (COX) Pathway: This pathway leads to the production of dihomo-prostaglandins (DH-PGs) and dihomo-thromboxanes (DH-Txs). For instance, in human vascular endothelial cells, AdA is metabolized to DH-prostacyclin (DH-PGI₂) and DH-thromboxane A₂, which have been shown to inhibit thrombin-induced platelet aggregation.[1]
-
Lipoxygenase (LOX) Pathway: The LOX pathway converts AdA into dihomo-hydroxyeicosatetraenoic acids (DH-HETEs).[1]
-
Cytochrome P450 (CYP450) Pathway: CYP450 enzymes metabolize AdA into dihomo-epoxyeicosatrienoic acids (DH-EETs), such as DH-16,17-EET. These metabolites are potent vasodilators.[1]
In addition to these enzymatic routes, AdA can undergo non-enzymatic peroxidation to form F2-dihomo-isoprostanes and isofurans, which are considered markers of oxidative stress.[1] AdA can also be retroconverted to arachidonic acid via peroxisomal β-oxidation.[1]
Physiological and Pathophysiological Roles
The biological functions of adrenic acid are multifaceted, with its effects being highly dependent on the cellular context and the specific metabolic pathways activated.
Duality in Inflammation
Adrenic acid exhibits both pro-inflammatory and anti-inflammatory properties. In the context of non-alcoholic fatty liver disease (NAFLD), AdA has been shown to act as an inflammation enhancer.[2] In vitro studies using HepG2 cells have demonstrated that pretreatment with AdA enhances the expression of pro-inflammatory cytokines and chemokines.[1][2]
Conversely, other studies have highlighted the anti-inflammatory and pro-resolving effects of AdA. It has been found to potently inhibit the formation of the potent chemoattractant leukotriene B4 (LTB₄) in human neutrophils.[3] Furthermore, in vivo studies have shown that AdA treatment can alleviate arthritis in a murine model.[3] AdA exposure also enhances the efferocytosis of apoptotic neutrophils by macrophages, a key process in the resolution of inflammation.[3]
Vascular Function
Adrenic acid and its metabolites play a significant role in the regulation of vascular tone. AdA itself can induce concentration-dependent relaxation of pre-constricted bovine coronary arteries.[4] This effect is mediated by its endothelial-derived COX and CYP450 metabolites, which activate potassium channels in vascular smooth muscle cells, leading to hyperpolarization and vasodilation.[1][4] Specifically, the AdA metabolite DH-16,17-EET has been identified as a potent vasodilator.[1][4]
Neurological Aspects
In the central nervous system, AdA is one of the most abundant fatty acids in the early human brain.[5] However, its role in neurological health and disease is still being elucidated. Some studies have noted an association between altered AdA levels and neurodegenerative diseases.[1][6] For instance, a decrease in AdA-containing phospholipids has been observed in the hippocampus during normal aging and in Alzheimer's disease.[1] There is also evidence linking AdA to the pathophysiology of epilepsy and cerebral white matter injury through its non-enzymatic oxidation products.[1]
Metabolic Diseases
Elevated levels of AdA have been associated with several metabolic disorders. In patients with NAFLD, higher plasma AdA concentrations are correlated with increased levels of alanine (B10760859) aminotransferase (ALT), a marker of liver damage.[2] Animal studies have shown that mice with diet-induced non-alcoholic steatohepatitis (NASH) have significantly higher hepatic and plasma levels of free AdA.[7] There is also a positive association between plasma AdA levels and the risk of developing type 2 diabetes.[1]
Cancer
The role of adrenic acid in cancer is an emerging area of research. Some studies suggest a potential link between AdA and cancer cell proliferation. Further investigation is required to fully understand the mechanisms by which AdA may influence cancer development and progression.
Quantitative Data Summary
The following tables summarize key quantitative data from various experimental studies on adrenic acid.
Table 1: Adrenic Acid Concentrations in Tissues
| Tissue/Cell Type | Species | Concentration | Method |
| Bovine Coronary Arteries | Bovine | 0.29 ± 0.01 µg/mg protein | GC/MS |
| Bovine Coronary Endothelial Cells | Bovine | 1.56 ± 0.16 µg/mg protein | GC/MS |
| Rat Liver | Rat | 16,17-EDT: Highest concentration | HPLC-MS/MS |
| Rat Kidney | Rat | Detected | HPLC-MS/MS |
| Rat Brain | Rat | Detected | HPLC-MS/MS |
| Rat Plasma | Rat | 13,14-EDT: 0.112 nM, 16,17-EDT: 0.369 nM | HPLC-MS/MS |
Table 2: Functional Effects of Adrenic Acid in vitro
| Experimental Model | Parameter Measured | AdA Concentration | Observed Effect |
| Bovine Coronary Arteries (pre-constricted with U-46619) | Vascular Relaxation | 10⁻⁹–10⁻⁵ M | Concentration-dependent relaxation (maximal at 10⁻⁵ M) |
| Bovine Adrenal Cortical Arteries | Vascular Relaxation | 10⁻⁸–10⁻⁴ M | Concentration-dependent relaxation |
| HepG2 Cells | Cytokine/Chemokine mRNA expression | 0.5 mM | Enhanced TNFα-induced expression of IL-8, MIP1β, MCP1 |
| Thrombin-stimulated Human Endothelial Cells | Tissue Factor (TF) Activity | Not specified | Significantly enhanced TF activity |
Key Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature on adrenic acid.
Quantification of Adrenic Acid and its Metabolites by HPLC-MS/MS
Objective: To quantify the levels of adrenic acid and its metabolites (e.g., EDTs and DHDTs) in biological samples.
Methodology:
-
Sample Preparation: Tissues (e.g., liver, kidney, brain) are homogenized, and lipids are extracted using a suitable solvent system (e.g., Folch method). Plasma samples may require protein precipitation followed by solid-phase extraction to isolate the fatty acids.
-
Derivatization (Optional): Fatty acids can be derivatized to enhance their chromatographic separation and mass spectrometric detection.
-
Chromatographic Separation: Samples are injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water with a modifier (e.g., formic acid) is typically used to separate the different fatty acid species.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for adrenic acid and its metabolites are monitored for sensitive and selective quantification.
-
Quantification: Absolute quantification is achieved by comparing the peak areas of the analytes to those of a standard curve generated using authentic standards of adrenic acid and its metabolites.
In Vitro Vascular Function Assay
Objective: To assess the effect of adrenic acid on vascular tone.
Methodology:
-
Vessel Preparation: Arterial rings (e.g., from bovine coronary arteries) are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and gassed with 95% O₂/5% CO₂.
-
Pre-constriction: The arterial rings are pre-constricted with a vasoconstrictor agent such as the thromboxane (B8750289) A₂ mimetic U-46619 to induce a stable contraction.
-
Concentration-Response Curve: Adrenic acid is added to the organ bath in a cumulative manner, with increasing concentrations (e.g., from 10⁻⁹ M to 10⁻⁵ M). The changes in isometric tension are recorded after each addition.
-
Role of Endothelium and Signaling Pathways: To investigate the mechanism of action, experiments can be repeated in endothelium-denuded vessels or in the presence of specific inhibitors of the COX (e.g., indomethacin), CYP450 (e.g., miconazole, SKF-525A), or potassium channels (e.g., iberiotoxin).
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-constriction tension. Concentration-response curves are plotted to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of adrenic acid.
In Vitro Cell Proliferation Assay (MTT Assay)
Objective: To evaluate the effect of adrenic acid on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells (e.g., AGS human gastric adenocarcinoma cells) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of adrenic acid and incubated for a defined period (e.g., 24, 48 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The results are often expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of AdA that inhibits cell proliferation by 50%) can be calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key metabolic pathways of adrenic acid and a typical experimental workflow for studying its effects.
Caption: Metabolic pathways of adrenic acid.
Caption: A generalized experimental workflow for investigating the biological effects of adrenic acid.
Conclusion and Future Directions
Adrenic acid is a pleiotropic signaling molecule with diverse and context-dependent biological activities. Its role in inflammation, vascular biology, and metabolic diseases positions it as a fatty acid of significant interest for future research and drug development. The dual nature of its inflammatory effects warrants further investigation to delineate the specific conditions under which it promotes or resolves inflammation. The potential of AdA and its metabolites as biomarkers for diseases such as NAFLD, cardiovascular disease, and certain neurological disorders is a promising avenue for clinical translation.
Future research should focus on elucidating the precise molecular mechanisms underlying AdA's actions, including the identification of its cellular receptors and the downstream signaling cascades it modulates. The development of specific inhibitors or agonists for the various AdA metabolic pathways will be crucial for dissecting its complex biology and for the potential development of novel therapeutic strategies targeting this intriguing fatty acid.
References
- 1. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adrenic acid as an inflammation enhancer in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Proresolving Effects of the Omega-6 Polyunsaturated Fatty Acid Adrenic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Antiproliferative Activity of Carnosic Acid is Mediated via Inhibition of Cell Migration and Invasion, and Suppression of Phosphatidylinositol 3-Kinases (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovering Protective Fatty Acids Against Alzheimer's [rupahealth.com]
- 7. spandidos-publications.com [spandidos-publications.com]
Methodological & Application
Quantitative Analysis of cis-4,10,13,16-Docosatetraenoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note and Protocol
Introduction
cis-4,10,13,16-Docosatetraenoic acid is a polyunsaturated fatty acid (PUFA) that belongs to the group of very-long-chain fatty acids. As a member of the docosanoid family, it is of interest to researchers in various fields, including lipid biochemistry and drug development, due to the potential biological activities of fatty acids and their metabolites. Accurate and precise quantification of this specific isomer in biological matrices is crucial for understanding its metabolic fate and physiological or pathological roles. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of fatty acids.[1] This application note provides a detailed protocol for the quantitative analysis of this compound in biological samples using GC-MS following extraction and derivatization to its fatty acid methyl ester (FAME).
Principle
Due to their low volatility, fatty acids require derivatization prior to GC-MS analysis. The most common derivatization method is the conversion of the carboxylic acid group to a methyl ester, forming a fatty acid methyl ester (FAME). This process increases the volatility of the analyte, making it suitable for gas chromatography. The FAMEs are then separated on a GC column and detected by a mass spectrometer. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal or external standard.
Experimental Protocols
Lipid Extraction from Biological Samples
This protocol is a generalized method for the extraction of total lipids from biological samples such as plasma, tissues, or cell cultures.
Materials:
-
Biological sample (e.g., 100 µL plasma, 10-20 mg tissue, or 1x10^6 cells)
-
Phosphate-buffered saline (PBS)
-
Chloroform
-
0.9% NaCl solution
-
Internal Standard (e.g., C17:0 or a deuterated analog of the analyte)
Procedure:
-
Homogenize tissue samples in PBS. For plasma or cell pellets, add PBS to a final volume of 1 mL.
-
Add the internal standard to the sample at a known concentration.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.
-
Repeat the extraction of the aqueous phase with another 2 mL of chloroform.
-
Combine the organic phases.
-
Wash the combined organic phase by adding 1 mL of 0.9% NaCl solution. Vortex and centrifuge as before.
-
Remove the upper aqueous layer.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
Materials:
-
Dried lipid extract
-
Boron trifluoride (BF3) in methanol (14%)
-
Saturated NaCl solution
Procedure:
-
Add 1 mL of 14% BF3 in methanol to the dried lipid extract.
-
Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.
-
Vortex for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary Column: A polar capillary column such as a DB-23 (60 m x 0.25 mm I.D., 0.15 µm film thickness) is recommended for good separation of fatty acid isomers.
GC-MS Parameters (Example):
| Parameter | Setting |
| GC Inlet | |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Split Ratio | 20:1 |
| Oven Program | |
| Initial Temperature | 100°C, hold for 2 min |
| Ramp 1 | 10°C/min to 200°C |
| Ramp 2 | 5°C/min to 240°C, hold for 10 min |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Transfer Line Temp. | 280°C |
| Scan Range | m/z 50-550 |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Data Presentation
Quantitative data for the analysis of this compound should be established through proper method validation. The following tables present representative performance data for the quantitative analysis of fatty acids by GC-MS.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| This compound Methyl Ester | 0.1 - 100 | > 0.995 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound Methyl Ester | 0.05 | 0.15 |
Table 3: Precision and Recovery
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD, n=5) | Inter-day Precision (%RSD, n=5) | Recovery (%) |
| This compound Methyl Ester | 1.0 | < 10% | < 15% | 85 - 110 |
| 50.0 | < 5% | < 10% | 90 - 105 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of this compound.
Omega-6 Fatty Acid Metabolism Pathway
Caption: Simplified metabolic pathway of omega-6 fatty acids, including docosatetraenoic acid.
Conclusion
The described GC-MS method provides a robust and reliable approach for the quantitative analysis of this compound in biological samples. Proper sample preparation, including efficient lipid extraction and complete derivatization, is critical for achieving accurate and reproducible results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in the precise quantification of this and other related fatty acids.
References
Application Note: Derivatization of cis-4,10,13,16-Docosatetraenoic Acid for Gas Chromatography
Introduction
cis-4,10,13,16-Docosatetraenoic acid (C22:4) is a long-chain polyunsaturated fatty acid (PUFA) of interest in various fields of research, including lipidomics and nutritional science.[1][2][3] Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of fatty acids.[4] However, the direct analysis of free fatty acids by GC is challenging due to their low volatility and high polarity, which can lead to poor chromatographic performance, including peak tailing and adsorption issues.[5] To overcome these limitations, derivatization is a crucial sample preparation step that converts the polar carboxyl group into a less polar and more volatile ester or silyl (B83357) derivative.[6] This application note provides detailed protocols for the derivatization of this compound into its fatty acid methyl ester (FAME) or trimethylsilyl (B98337) (TMS) ester for subsequent GC analysis.
Chemical Structure of this compound
-
Molecular Formula: C₂₂H₃₆O₂[7]
-
Molecular Weight: 332.5 g/mol [7]
-
IUPAC Name: (4Z,10Z,13Z,16Z)-docosa-4,10,13,16-tetraenoic acid[7]
Derivatization Methods
Two primary methods for the derivatization of fatty acids for GC analysis are esterification (specifically methylation) and silylation.[8][9]
-
Esterification to Fatty Acid Methyl Esters (FAMEs): This is the most common and widely recommended method for fatty acid analysis.[8] The process involves converting the carboxylic acid to its corresponding methyl ester. Acid-catalyzed esterification using Boron trifluoride-methanol (BF₃-methanol) is a highly effective and widely used reagent for this purpose.[10][11][12]
-
Silylation to Trimethylsilyl (TMS) Esters: This method involves the replacement of the active hydrogen of the carboxyl group with a trimethylsilyl group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.[12][13] While effective, this method can be sensitive to moisture.[12]
Experimental Protocols
Protocol 1: Esterification to FAMEs using Boron Trifluoride-Methanol
This protocol is adapted from standard procedures for the methylation of fatty acids.[10][12]
Materials:
-
This compound sample
-
12-14% Boron trifluoride in methanol (B129727) (BF₃-methanol) solution
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Micro-reaction vessels (5-10 mL) with PTFE-lined caps
-
Vortex mixer
-
Heating block or water bath
-
Pasteur pipettes
-
GC vials with inserts
Procedure:
-
Sample Preparation: Weigh 1-25 mg of the lipid sample containing this compound into a micro-reaction vessel. If the sample is in a solvent, the solvent should be evaporated under a stream of nitrogen.
-
Methylation: Add 2 mL of 12-14% BF₃-methanol solution to the sample.
-
Reaction: Cap the vessel tightly and heat at 60-100°C for 5-60 minutes. The optimal time and temperature may need to be determined for specific sample matrices.[10][12]
-
Cooling: Cool the reaction vessel to room temperature.
-
Extraction: Add 1 mL of water and 1 mL of hexane to the vessel. Vortex vigorously for 1-2 minutes to ensure the FAMEs are extracted into the hexane layer.
-
Phase Separation: Allow the layers to separate. The upper layer is the organic (hexane) phase containing the FAMEs.
-
Collection: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Sample: The resulting hexane solution containing the this compound methyl ester is ready for GC analysis.
Quantitative Data Summary for Esterification
| Parameter | Value/Range | Reference |
| Sample Amount | 1-25 mg | |
| BF₃-Methanol Conc. | 12-14% w/w | [10] |
| Reagent Volume | 1-2 mL | [10] |
| Reaction Temperature | 60-110 °C | [10] |
| Reaction Time | 5-60 minutes | [10][12] |
| Extraction Solvent | Hexane | [10] |
Protocol 2: Silylation to TMS Esters using BSTFA
This protocol describes a general procedure for silylation of carboxylic acids.[12]
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Micro-reaction vessels (1-2 mL) with PTFE-lined caps
-
Vortex mixer
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Sample Preparation: Place the dried this compound sample (approximately 100 µL of a 1 mg/mL solution) into a micro-reaction vessel.
-
Silylation: Add 50 µL of BSTFA with 1% TMCS to the sample.
-
Reaction: Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Dilution: Add a suitable anhydrous solvent, such as dichloromethane, to achieve the desired concentration for GC analysis.
-
Final Sample: The resulting solution containing the TMS-ester of this compound is ready for injection into the GC.
Quantitative Data Summary for Silylation
| Parameter | Value/Range | Reference |
| Sample Amount | ~100 µg | [12] |
| Silylating Reagent | BSTFA with 1% TMCS | [12] |
| Reagent Volume | 50 µL | [12] |
| Reaction Temperature | 60 °C | [12] |
| Reaction Time | 60 minutes | [12] |
| Dilution Solvent | Dichloromethane (or other anhydrous solvent) | [12] |
Visualizations
Caption: Experimental workflows for the derivatization of this compound.
Caption: Chemical reactions for the formation of FAME and TMS ester derivatives.
Conclusion
Derivatization is an essential step for the reliable analysis of this compound by gas chromatography. The conversion to fatty acid methyl esters (FAMEs) using boron trifluoride-methanol is a robust and widely used method that provides excellent stability and chromatographic performance. Silylation offers an alternative, though it is more sensitive to the presence of water.[12] The choice of method may depend on the sample matrix and available resources. The protocols provided in this application note offer a detailed guide for researchers, scientists, and drug development professionals to successfully derivatize this compound for GC analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. Docosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. aquaculture.ugent.be [aquaculture.ugent.be]
- 5. iajps.com [iajps.com]
- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C22H36O2 | CID 35027047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of four derivatization methods for the analysis of fatty acids from green leafy vegetables by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aocs.org [aocs.org]
- 12. Derivatization techniques for free fatty acids by GC [restek.com]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Study of cis-4,10,13,16-Docosatetraenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Status of cis-4,10,13,16-Docosatetraenoic Acid as a Biomarker
Currently, there is a notable absence of scientific literature establishing this compound as a validated biomarker for any specific disease or physiological condition. Research into the biological role and potential biomarker utility of docosatetraenoic acid isomers has predominantly focused on cis-7,10,13,16-docosatetraenoic acid, also known as Adrenic Acid (AdA). AdA is a known component of the human brain and adrenal glands and is involved in inflammatory processes.[1][2]
This compound is a long-chain polyunsaturated fatty acid (PUFA) that has been identified as a minor component of certain tissues, such as rat testis lipids.[3] However, its endogenous presence in humans, metabolic pathways, and association with pathological states remain largely unexplored.
These application notes provide a comprehensive overview of the available information on this compound and present generalized protocols for its potential analysis from biological samples. The methodologies described are based on established techniques for fatty acid analysis and can be adapted for the investigation of this specific and other rare fatty acids.
Chemical Properties of this compound
A clear understanding of the chemical properties of a target analyte is fundamental for the development of robust analytical methods.
| Property | Value | Reference |
| Chemical Formula | C22H36O2 | [4] |
| Molecular Weight | 332.5 g/mol | [4] |
| IUPAC Name | (4Z,10Z,13Z,16Z)-docosa-4,10,13,16-tetraenoic acid | [4] |
| Synonyms | FA 22:4 | [3] |
| CAS Number | 122068-08-0 | [3] |
Generalized Protocol for the Analysis of this compound in Biological Samples
The following protocol outlines a standard workflow for the extraction, derivatization, and quantification of total fatty acids from biological matrices such as plasma, serum, or tissue. This protocol can be adapted for the specific analysis of this compound, provided a suitable analytical standard is available for identification and quantification.
Lipid Extraction (Modified Folch Method)
This procedure is designed to efficiently extract total lipids from a biological sample.
| Step | Procedure | Notes |
| 1 | Homogenize the biological sample (e.g., 100 mg of tissue or 100 µL of plasma) in a 2:1 (v/v) mixture of chloroform:methanol (B129727). | The addition of an antioxidant such as butylated hydroxytoluene (BHT) is recommended to prevent the oxidation of polyunsaturated fatty acids. |
| 2 | Vortex the mixture vigorously for 2 minutes and then incubate at room temperature for 20 minutes. | |
| 3 | Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation. | |
| 4 | Centrifuge at 2,000 x g for 10 minutes to separate the layers. | |
| 5 | Carefully collect the lower organic phase (chloroform layer) containing the lipids. | |
| 6 | Dry the extracted lipids under a stream of nitrogen gas. |
Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)
For analysis by Gas Chromatography (GC), fatty acids are typically converted to their more volatile methyl ester derivatives.
| Step | Procedure | Notes |
| 1 | Re-dissolve the dried lipid extract in a solution of 0.5 M KOH in methanol. | This step hydrolyzes the ester linkages in complex lipids, releasing the fatty acids. |
| 2 | Incubate the mixture at 60°C for 10 minutes. | |
| 3 | Add a 14% solution of boron trifluoride (BF3) in methanol and incubate at 60°C for another 5 minutes. | BF3 catalyzes the methylation of the free fatty acids. |
| 4 | Cool the mixture and add hexane (B92381) and water to extract the FAMEs. | |
| 5 | Vortex and centrifuge to separate the phases. | |
| 6 | Collect the upper hexane layer containing the FAMEs for GC-MS analysis. |
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a robust platform for the separation and quantification of FAMEs.
| Parameter | Recommended Setting |
| GC Column | A polar capillary column (e.g., DB-23, SP-2560) is recommended for the separation of FAME isomers. |
| Oven Program | A temperature gradient from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 240°C) to elute a wide range of FAMEs. |
| Carrier Gas | Helium at a constant flow rate. |
| Injection Mode | Splitless injection for trace-level analysis. |
| MS Ionization | Electron Ionization (EI) at 70 eV. |
| MS Detection | Full scan mode for initial identification, followed by Selected Ion Monitoring (SIM) for targeted quantification to enhance sensitivity and specificity. |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the analysis of fatty acids from biological samples.
Caption: General workflow for fatty acid biomarker analysis.
Hypothetical Metabolic Pathway
While the specific metabolic pathway for this compound is not well-defined, it is likely involved in the general pathways of fatty acid elongation and desaturation. The following diagram illustrates a simplified pathway for the synthesis of long-chain polyunsaturated fatty acids, indicating the potential position of a C22:4 fatty acid.
Caption: Hypothetical position of C22:4 isomers in fatty acid metabolism.
Summary and Future Perspectives
The study of novel fatty acids as potential biomarkers is a rapidly evolving field. While this compound currently lacks the evidence to be considered a biomarker, its structural similarity to biologically active fatty acids suggests that it could have undiscovered physiological roles.
Future research should focus on:
-
Developing targeted and sensitive analytical methods for the specific quantification of this compound in human samples.
-
Screening for the presence of this fatty acid in various tissues and biofluids in both healthy and diseased populations.
-
Investigating the metabolic origins and potential biological functions of this compound through in vitro and in vivo studies.
The protocols and information provided herein serve as a foundational resource for researchers interested in exploring the potential of this and other rare fatty acids as novel biomarkers. The successful identification and validation of new lipid biomarkers hold the promise of advancing our understanding of disease and improving diagnostics and therapeutic strategies.
References
Application Notes and Protocols for cis-4,10,13,16-Docosatetraenoic Acid In Vitro Cell Culture Experiments
Introduction
cis-4,10,13,16-Docosatetraenoic acid is a long-chain polyunsaturated fatty acid (PUFA).[1][2] While it has been identified as a minor component in certain biological lipids,[1] detailed in vitro studies on its specific cellular effects are not extensively documented in publicly available literature. The following application notes and protocols provide a comprehensive framework for researchers to design and execute in vitro cell culture experiments with this fatty acid. The methodologies are based on established protocols for handling and studying other PUFAs, particularly those concerning solubility, cell delivery, and potential biological activities.
These guidelines will enable researchers to investigate the potential effects of this compound on cellular processes such as inflammation, metabolic regulation, and cell viability.
Application Notes
Polyunsaturated fatty acids are known to play critical roles in various cellular functions. Based on the activities of structurally similar fatty acids, this compound could be investigated for the following applications:
-
Anti-Inflammatory Effects: Many PUFAs modulate inflammatory responses. Experiments can be designed to assess if this fatty acid can suppress the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). The underlying mechanism may involve the inhibition of key signaling pathways such as NF-κB and Mitogen-Activated Protein Kinase (MAPK).[3][4]
-
Metabolic Regulation via Nuclear Receptor Activation: Fatty acids are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate lipid and glucose metabolism.[5][6] Luciferase reporter assays can be employed in cell lines (e.g., HepG2, 3T3-L1) to determine if this compound can activate PPARα, PPARγ, or PPARδ. Activation of these receptors leads to the transcription of genes involved in fatty acid oxidation and energy homeostasis.[7]
-
Cell Viability and Lipotoxicity: High concentrations of certain fatty acids can induce cellular stress and apoptosis, a phenomenon known as lipotoxicity.[8] It is crucial to determine the optimal non-toxic concentration range for this compound in the specific cell line being studied using cell viability assays like the MTT or XTT assay.
Experimental Protocols
Protocol 1: Preparation of Fatty Acid Stock Solution
This compound is poorly soluble in aqueous media. A concentrated stock solution must be prepared in an appropriate organic solvent.
Materials:
-
This compound (purity ≥98%)
-
Ethanol (B145695) (anhydrous, cell culture grade)[9]
-
Amber glass vials or tubes
-
Vortex mixer
Procedure:
-
Under a laminar flow hood to maintain sterility, weigh the desired amount of this compound.
-
Dissolve the fatty acid in anhydrous ethanol to create a high-concentration stock solution (e.g., 100-200 mM). For example, to make 1 mL of a 150 mM stock solution of a fatty acid with a molecular weight of 332.5 g/mol , dissolve 49.88 mg in 1 mL of ethanol.[8]
-
Vortex thoroughly until the fatty acid is completely dissolved.
-
Store the stock solution in amber vials at -80°C to prevent oxidation and degradation.[1] The solution should be stable for several months.
Protocol 2: Preparation of Fatty Acid-Bovine Serum Albumin (BSA) Complex
To ensure bioavailability and prevent toxicity in cell culture, fatty acids are typically complexed with fatty acid-free BSA.[8][10] This complex mimics the physiological transport of fatty acids in the bloodstream.
Materials:
-
Fatty acid stock solution (from Protocol 1)
-
Fatty acid-free BSA powder
-
Phosphate-Buffered Saline (PBS) or MilliQ water
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile filters (0.22 µm)
-
Water bath at 37°C
Procedure:
-
Prepare a 10% (w/v) BSA solution: Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS or MilliQ water. Gently mix until fully dissolved. Do not vortex vigorously as this can denature the protein.
-
Sterilize the BSA solution by passing it through a 0.22 µm filter.
-
Complexation: In a sterile tube, gently mix the fatty acid stock solution with the 10% BSA solution to achieve the desired molar ratio (typically 2:1 to 5:1 fatty acid to BSA).
-
Example Calculation: To prepare a 5 mM fatty acid solution with a 5:1 molar ratio, you would need a 1 mM BSA solution.
-
-
Warm the BSA solution to 37°C.
-
Slowly add the required volume of the ethanolic fatty acid stock to the warm BSA solution while gently swirling. The final ethanol concentration in the culture medium should be kept low (ideally <0.1%) to avoid solvent toxicity.[9]
-
Incubate the mixture in a 37°C water bath for at least 30-60 minutes to allow for complete complexation.[10]
-
The final fatty acid-BSA complex can be added to the cell culture medium to achieve the desired final treatment concentrations.
-
Prepare a Vehicle Control: Prepare a BSA solution containing the same final concentration of ethanol used in the fatty acid preparation, but without the fatty acid. This is essential to distinguish the effects of the fatty acid from those of the solvent.[10]
Protocol 3: General Cell Treatment Workflow
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of treatment.
-
Incubation: Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).
-
Treatment Preparation: Prepare the final concentrations of the fatty acid-BSA complex and the vehicle control by diluting them in fresh, pre-warmed cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the fatty acid-BSA complex or the vehicle control.
-
Incubation: Return the cells to the incubator for the desired treatment period (e.g., 6, 12, 24, or 48 hours), depending on the specific assay.
-
Downstream Analysis: After incubation, harvest the cells or supernatant for subsequent analysis (e.g., MTT assay, ELISA, Western Blot, qPCR).
Data Presentation
Quantitative data should be organized into clear, concise tables. Below are templates for common assays.
Table 1: Template for Cell Viability (MTT Assay) Data
| Treatment Group | Concentration (µM) | Absorbance (570 nm) Mean ± SD | % Viability vs. Vehicle |
| Vehicle Control | 0 | [Value] | 100% |
| DTA | 10 | [Value] | [Value]% |
| DTA | 25 | [Value] | [Value]% |
| DTA | 50 | [Value] | [Value]% |
| DTA | 100 | [Value] | [Value]% |
| DTA | 200 | [Value] | [Value]% |
| DTA: this compound |
Table 2: Template for Pro-Inflammatory Cytokine (ELISA) Data
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) Mean ± SD | IL-6 (pg/mL) Mean ± SD |
| Untreated Control | 0 | [Value] | [Value] |
| LPS (1 µg/mL) | 0 | [Value] | [Value] |
| LPS + Vehicle | 0 | [Value] | [Value] |
| LPS + DTA | 25 | [Value] | [Value] |
| LPS + DTA | 50 | [Value] | [Value] |
| LPS + DTA | 100 | [Value] | [Value] |
| DTA: this compound |
Visualizations
Experimental Workflow Diagram
Caption: General workflow for in vitro cell culture experiments.
Hypothesized Anti-Inflammatory Signaling Pathway
Caption: Hypothesized inhibition of inflammatory pathways by the fatty acid.
Hypothesized PPAR Activation Pathway
Caption: Hypothesized activation of PPAR signaling by the fatty acid.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Vitro Anti-Inflammatory Effects of Three Fatty Acids from Royal Jelly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
Application Notes and Protocols for the Extraction of cis-4,10,13,16-Docosatetraenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-4,10,13,16-Docosatetraenoic Acid is a long-chain polyunsaturated fatty acid (PUFA) that has been identified as a minor component in various biological samples, including rat testis lipids.[1][2] The accurate extraction and quantification of this and other PUFAs are critical for understanding their physiological roles and potential as therapeutic targets. This document provides detailed protocols for the extraction of lipids containing this compound from biological matrices, focusing on the widely accepted Folch and Bligh-Dyer methods. Additionally, it outlines the subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Data Presentation
The selection of an appropriate lipid extraction method is crucial for obtaining high-quality, quantitative data. The following tables summarize the key differences between the two most common methods and present representative quantitative data for the analysis of docosatetraenoic acids.
Table 1: Comparison of Folch and Bligh-Dyer Lipid Extraction Methods.
| Feature | Folch Method | Bligh-Dyer Method |
| Solvent System | Chloroform (B151607):Methanol (B129727) (2:1, v/v) | Chloroform:Methanol:Water (1:2:0.8, v/v/v) |
| Sample to Solvent Ratio | High (e.g., 1:20, sample:solvent) | Low (e.g., 1:3, sample:solvent) |
| Efficiency for High Lipid Content (>2%) | Generally yields higher lipid recovery.[3][4] | May result in lower lipid recovery.[4] |
| Efficiency for Low Lipid Content (<2%) | Comparable to Bligh-Dyer.[3][4] | Efficient for samples with high water content.[3] |
| Primary Application | Tissues and samples with varying lipid content.[5] | Tissues with high water content, like fish muscle.[6] |
| Considerations | Requires larger solvent volumes. | More economical in terms of solvent usage.[6] |
Table 2: Representative Quantitative Data for Docosatetraenoic Acid (22:4) Analysis by GC-MS.
| Parameter | Value |
| Analyte | Docosatetraenoic acid (22:4, ω-6) |
| Limit of Detection (LOD) | 5 pg |
| Intra-day Precision (RSD) | 8% |
| Inter-day Precision (RSD) | 15% |
| Data adapted from a validated GC/MS method for fatty acid analysis and serves as a representative example. |
Experimental Protocols
Protocol 1: Lipid Extraction using the Modified Folch Method
This protocol is suitable for a broad range of biological samples, including tissues and cell pellets.
Materials:
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or 0.88% KCl solution)
-
Nitrogen gas supply
-
Butylated hydroxytoluene (BHT) as an antioxidant
Procedure:
-
Sample Homogenization:
-
Weigh the tissue sample (e.g., 1 g) and place it in a glass homogenizer.
-
Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture (e.g., 20 mL for 1 g of tissue).[7][8] To prevent oxidation of PUFAs, it is recommended to add an antioxidant like BHT to the solvent mixture (e.g., 0.005%).[9]
-
Homogenize the sample thoroughly on ice until a uniform suspension is achieved.
-
-
Phase Separation:
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of homogenate).[7][8]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.[10] Two distinct layers will form: an upper aqueous layer (methanol and water) and a lower organic layer (chloroform) containing the lipids.
-
-
Lipid Collection:
-
Carefully aspirate and discard the upper aqueous layer using a Pasteur pipette.
-
Collect the lower chloroform layer containing the lipids and transfer it to a clean glass tube.
-
-
Drying and Storage:
-
Evaporate the chloroform under a gentle stream of nitrogen gas to obtain the total lipid extract.
-
For long-term storage, redissolve the lipid extract in a small volume of chloroform or hexane (B92381) and store at -80°C under a nitrogen atmosphere to prevent lipid oxidation.
-
Protocol 2: Lipid Extraction using the Bligh-Dyer Method
This method is particularly effective for samples with high water content.[6]
Materials:
-
Homogenizer or sonicator
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Distilled water
-
Nitrogen gas supply
Procedure:
-
Sample Homogenization:
-
For a sample containing approximately 1 g of tissue (assumed to be ~80% water), add 3 mL of a 1:2 (v/v) chloroform:methanol mixture.
-
Homogenize or sonicate the sample until a single-phase is formed.
-
-
Phase Separation:
-
Add 1 mL of chloroform and vortex for 30 seconds.
-
Add 1 mL of distilled water and vortex for another 30 seconds.
-
Centrifuge the mixture at a low speed for 10 minutes to separate the phases.[10]
-
-
Lipid Collection:
-
The lower chloroform layer contains the lipids. Carefully collect this layer, avoiding the upper aqueous phase and the protein interface.
-
For quantitative recovery, the upper phase can be re-extracted with an additional portion of chloroform.[6]
-
-
Drying and Storage:
-
Dry the collected chloroform phase under a stream of nitrogen.
-
Store the dried lipid extract at -80°C under nitrogen.
-
Protocol 3: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
For analysis by gas chromatography, fatty acids are typically derivatized to their more volatile methyl esters.
Materials:
-
Boron trifluoride (BF3) in methanol (14%)[9][11] or 0.5 M Sodium Methoxide (B1231860) in anhydrous methanol.[12]
-
Hexane (HPLC grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
GC vials
Procedure:
-
Transesterification:
-
To the dried lipid extract, add 1-2 mL of 14% BF3 in methanol.[9][11]
-
Alternatively, for a base-catalyzed reaction, add 1 mL of 0.5 M sodium methoxide in methanol.[12]
-
Cap the tube tightly and heat at 100°C for 30-60 minutes (for BF3 method) or at 50°C for 10-15 minutes (for sodium methoxide method).
-
-
Extraction of FAMEs:
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a clean tube.
-
-
Drying and Sample Preparation:
-
Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the hexane under a gentle stream of nitrogen.
-
Reconstitute the FAMEs in a known volume of hexane (e.g., 100 µL) and transfer to a GC vial for analysis.
-
Visualization of Pathways and Workflows
Experimental Workflow for Lipid Extraction and Analysis
The following diagram illustrates the general workflow from sample preparation to analysis.
Caption: Workflow for the extraction and analysis of fatty acids.
Metabolic Pathways of Docosatetraenoic Acid
While the specific signaling pathways of this compound are not extensively characterized, its isomer, adrenic acid (all-cis-7,10,13,16-docosatetraenoic acid), is known to be metabolized by several key enzymatic pathways to produce biologically active signaling molecules. This provides a valuable model for understanding the potential metabolic fate of related docosatetraenoic acids.
Caption: Major metabolic pathways of adrenic acid.
References
- 1. Cytochrome P450-dependent metabolism of omega-6 and omega-3 long-chain polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arachidonic Acid-metabolizing Cytochrome P450 Enzymes Are Targets of ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LIPID MAPS [lipidmaps.org]
- 5. Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Adrenic Acid-Derived Epoxy Fatty Acids Are Naturally Occurring Lipids and Their Methyl Ester Prodrug Reduces Endoplasmic Reticulum Stress and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evidence for peroxisomal retroconversion of adrenic acid (22:4(n-6)) and docosahexaenoic acids (22:6(n-3)) in isolated liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Synthesis of cis-4,10,13,16-Docosatetraenoic Acid Methyl Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of cis-4,10,13,16-Docosatetraenoic Acid methyl ester, a neutral and more lipophilic form of the corresponding free fatty acid. The primary synthetic route detailed is the esterification of commercially available this compound. Given the polyunsaturated nature of the molecule, methods that minimize isomerization and degradation are prioritized. This guide presents two effective protocols: a standard acid-catalyzed esterification and a milder approach using trimethylsilyldiazomethane (B103560), suitable for sensitive substrates. These protocols are designed to be accessible to researchers in organic chemistry, lipid biochemistry, and drug development.
Introduction
This compound is a long-chain polyunsaturated fatty acid (PUFA). For various analytical and derivatization purposes, its methyl ester form is often required. The methyl ester is more volatile and less polar than the free acid, making it more amenable to techniques like gas chromatography (GC) and facilitating its use in further chemical modifications. This document outlines reliable methods for the preparation of this compound methyl ester.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the final product.
| Property | This compound (Starting Material) | This compound Methyl Ester (Product) |
| Molecular Formula | C₂₂H₃₆O₂ | C₂₃H₃₈O₂ |
| Molecular Weight | 332.5 g/mol | 346.6 g/mol |
| CAS Number | 122068-08-0 | Not explicitly available, derived from the free acid. |
| Purity (Typical) | ≥98% | ≥98% (dependent on purification) |
| Appearance | A solution in ethanol | A solution in an organic solvent (e.g., ethanol, hexane) |
Experimental Protocols
Two primary methods for the synthesis of this compound methyl ester from the corresponding free acid are presented below.
Protocol 1: Acid-Catalyzed Esterification
This is a classic and widely used method for the esterification of fatty acids.
Materials:
-
This compound
-
Anhydrous Methanol (B129727) (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄) or Acetyl Chloride
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in anhydrous methanol (approximately 20 mL of methanol per 100 mg of fatty acid).
-
Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (1-2% v/v of the methanol) or acetyl chloride (5-10% v/v of the methanol) to the solution while stirring.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (around 60-70°C) for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel containing an equal volume of water.
-
Extract the methyl ester with hexane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with water (2 x 20 mL) and saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid.
-
Wash again with water (1 x 20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude methyl ester.
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) solvent system.
Protocol 2: Mild Esterification with Trimethylsilyldiazomethane (TMS-Diazomethane)
This method is particularly suitable for polyunsaturated fatty acids as it proceeds under mild conditions, minimizing the risk of double bond isomerization.[1][2] TMS-diazomethane is a safer alternative to diazomethane (B1218177).[1][2]
Materials:
-
This compound
-
Trimethylsilyldiazomethane solution (typically 2.0 M in hexanes or diethyl ether)
-
Methanol
-
Toluene (B28343) or Diethyl Ether
-
Reaction vial with a septum
-
Syringe
Procedure:
-
Reaction Setup: In a reaction vial, dissolve this compound in a mixture of toluene (or diethyl ether) and methanol (e.g., 2:1 v/v).
-
Reagent Addition: While stirring at room temperature, slowly add trimethylsilyldiazomethane solution dropwise via syringe until the yellow color of the reagent persists, indicating the reaction is complete. The evolution of nitrogen gas will be observed.
-
Quenching: (Caution: perform in a well-ventilated fume hood) Add a few drops of acetic acid to quench any excess TMS-diazomethane until the yellow color disappears.
-
Concentration: Remove the solvents under a stream of nitrogen or by using a rotary evaporator to obtain the this compound methyl ester.
-
Purification: The product is often of high purity and may not require further purification. If needed, it can be purified by passing through a short plug of silica gel.
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound methyl ester from its free acid precursor.
Caption: General workflow for the synthesis of the target methyl ester.
Safety Precautions
-
Always work in a well-ventilated fume hood, especially when handling volatile organic solvents, strong acids, and TMS-diazomethane.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
TMS-diazomethane is a safer alternative to diazomethane but should still be handled with care as it is a potential sensitizer.
-
Concentrated sulfuric acid and acetyl chloride are corrosive and should be handled with extreme caution.
Conclusion
The protocols provided offer reliable and effective methods for the synthesis of this compound methyl ester. The choice between the acid-catalyzed and TMS-diazomethane methods will depend on the scale of the reaction and the sensitivity of the starting material to acidic and thermal conditions. For high-purity applications and to ensure the integrity of the polyunsaturated fatty acid, the milder TMS-diazomethane method is recommended.
References
Application Notes and Protocols for the Analytical Separation of Fatty Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed methodologies for the separation and analysis of fatty acid isomers, critical molecules in various physiological and pathological processes. Understanding the isomeric composition of fatty acids is paramount in fields ranging from nutrition and disease biomarker discovery to drug development, where specific isomers can have distinct biological activities. This document outlines protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC), coupled with Mass Spectrometry (MS), for the robust and reliable analysis of these challenging analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Isomer Analysis
Gas chromatography is a cornerstone technique for fatty acid analysis, particularly after conversion to their more volatile fatty acid methyl esters (FAMEs). The separation of FAMEs on polar capillary columns allows for the resolution of isomers based on chain length, degree of unsaturation, and the position and geometry of double bonds.
Application Note: Separation of cis and trans Fatty Acid Isomers using a Highly Polar Cyanopropyl Column
This method is suitable for the detailed analysis of cis and trans isomers of C14:1, C16:1, C18:1, C18:2, and C18:3 fatty acids in various matrices. A time-temperature programmed GC method with a highly polar cyanopropyl column provides sufficient resolution for many applications.[1]
Experimental Protocol:
-
Sample Preparation (Transesterification):
-
To approximately 60 mg of the lipid sample, add 4 mL of isooctane (B107328) in a test tube.
-
Add 200 µL of 2 mol/L methanolic potassium hydroxide (B78521) solution.
-
Shake the tube vigorously for 30 seconds.
-
Neutralize the solution by adding 1 g of sodium hydrogen sulfate (B86663) monohydrate.
-
After the salt settles, transfer 1 mL of the upper isooctane phase containing the FAMEs into a GC vial for analysis.[2]
-
-
GC-MS Parameters:
| Parameter | Value | Reference |
| Column | Agilent HP-88, 100 m × 0.25 mm, 0.20 µm | [3] |
| Injector | S/SL Inlet, 250 °C, Split ratio 100:1 | [3] |
| Liner | Split, Ultra inert, glass wool, low pressure drop | [3] |
| Carrier Gas | Nitrogen, 40 psi, constant pressure mode | [3] |
| Oven Program | 100 °C (13 min), then 10 °C/min to 180 °C (6 min), then 1 °C/min to 200 °C (20 min), then 4 °C/min to 230 °C (7 min) | [3] |
| Detector | FID, 280 °C | [3] |
| Hydrogen Flow | 40 mL/min | [3] |
| Air Flow | 400 mL/min | [3] |
| Makeup Gas | 25 mL/min | [3] |
Data Presentation: Quantitative Performance of GC-MS for FAME Analysis
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Various Fatty Acids | 0.1 - 0.9 ng/mL | 0.4 - 2.6 ng/mL | [4] |
Experimental Workflow:
High-Performance Liquid Chromatography (HPLC) for Fatty Acid Isomer Separation
Reversed-phase HPLC is a powerful technique for separating fatty acid isomers, particularly geometric (cis/trans) and positional isomers, often without the need for derivatization. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase.
Application Note: Separation of cis and trans Isomers of Oleic Acid (18:1)
This method utilizes a specialized column with high molecular shape selectivity to achieve baseline separation of cis (oleic acid) and trans (elaidic acid) isomers of 18:1 fatty acid.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the fatty acid sample in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Filter the sample through a 0.45 µm filter before injection.
-
-
HPLC Parameters:
| Parameter | Value | Reference |
| Column | COSMOSIL Cholester, 4.6 mm I.D. x 150 mm | [5] |
| Mobile Phase | 0.05% TFA in 90% Methanol | [5] |
| Flow Rate | 1.0 mL/min | [5] |
| Temperature | 30°C | [5] |
| Detection | Evaporative Light Scattering Detector (ELSD) or UV at 205 nm | [5][6] |
Data Presentation: Quantitative Performance of HPLC for Fatty Acid Analysis
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Elaidic Acid (derivatized) | - | 0.03 mg/g (in oil) | [7] |
| Various Fatty Acids | 1.5 ng/mL | 6.12 ng/mL | [4] |
Experimental Workflow:
Supercritical Fluid Chromatography (SFC) for Lipid Isomer Analysis
SFC is an emerging technique that utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers advantages such as high separation efficiency, reduced organic solvent consumption, and fast analysis times, making it well-suited for the separation of lipid isomers.
Application Note: Rapid Separation of Free Fatty Acids using SFC-MS
This method allows for the rapid quantification of a wide range of free fatty acids (C4 to C26) without the need for derivatization.
Experimental Protocol:
-
Sample Preparation:
-
Extract free fatty acids from the sample matrix using an appropriate liquid-liquid or solid-phase extraction method.
-
Reconstitute the dried extract in a suitable solvent for SFC injection.
-
-
SFC-MS Parameters:
| Parameter | Value | Reference |
| Column | HSS C18 SB, 3.0 x 100 mm, 1.8 µm | [8] |
| Mobile Phase A | Supercritical CO₂ | [8] |
| Mobile Phase B (Modifier) | Methanol with 0.1% Formic Acid | [8] |
| Gradient | 5% B to 20% B over 4 min | [8] |
| Flow Rate | 0.5 mL/min | [8] |
| Column Temperature | 40°C | [9] |
| Back Pressure | 2000 psi | [10] |
| MS Detection | Negative Electrospray Ionization (ESI-) | [8] |
Data Presentation: Quantitative Performance of SFC-MS for Free Fatty Acid Analysis
| Analyte Class | Limit of Detection (LOD) | Reference |
| Short-chain FFAs | 1 ng/µL | [8] |
| Other FFAs | 0.05 pg/µL | [8] |
Experimental Workflow:
Signaling Pathways of Fatty Acid Isomers: Relevance to Drug Development
Fatty acids are not merely structural components of membranes or energy sources; they are also potent signaling molecules that regulate a multitude of cellular processes. Specific isomers can exhibit distinct signaling properties, making them attractive targets for drug development in various therapeutic areas, including metabolic diseases, inflammation, and cancer.
Key Signaling Pathways
Long-chain fatty acids exert their signaling effects primarily through membrane receptors, most notably the G protein-coupled receptors (GPCRs) FFAR1 (GPR40) and FFAR4 (GPR120), and the transporter CD36.[11][12]
-
FFAR1 and FFAR4 Signaling: Activation of these receptors by fatty acids can modulate insulin (B600854) secretion, glucose metabolism, and inflammatory responses.[12][13] For instance, omega-3 fatty acids, acting through FFAR4, can exert anti-inflammatory effects.[14]
-
CD36-Mediated Signaling: This receptor is involved in fatty acid uptake and has been implicated in lipid metabolism and the pathogenesis of metabolic diseases.[15]
The modulation of these pathways by specific fatty acid isomers presents opportunities for the development of novel therapeutics. For example, targeting fatty acid signaling holds potential for treating type 1 diabetes by regulating inflammatory responses and β-cell function.[16]
Signaling Pathway Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. ec.europa.eu [ec.europa.eu]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
- 6. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. uu.diva-portal.org [uu.diva-portal.org]
- 9. agilent.com [agilent.com]
- 10. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]
- 12. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fatty acid metabolism: Implications for diet, genetic variation, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fatty acid-mediated signaling as a target for developing type 1 diabetes therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of cis-4,10,13,16-Docosatetraenoic Acid in Metabolic Research: An Analog-Based Approach
A Note on Isomer Specificity: Direct research on the metabolic applications of cis-4,10,13,16-docosatetraenoic acid (CAS 122068-08-0) is limited. This document, therefore, leverages the extensive research available on its well-characterized isomer, cis-7,10,13,16-docosatetraenoic acid , also known as Adrenic Acid (AdA) . AdA serves as a valuable analog for inferring the potential metabolic roles and for designing experimental approaches to investigate this compound. Adrenic acid is a naturally occurring polyunsaturated fatty acid found in various tissues, including the adrenal gland, brain, kidney, and vasculature.[1] It is known to play a significant role in inflammation, lipid metabolism, and vascular function.[2][3]
Application Notes
Adrenic acid, a 22-carbon omega-6 fatty acid, is an elongation product of arachidonic acid (AA).[4] Its metabolism through cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways generates a variety of bioactive lipid mediators.[2][5] These metabolites are implicated in a range of physiological and pathophysiological processes, making AdA and its analogs compelling targets for metabolic research.
Key Research Applications:
-
Inflammation and Immune Response: AdA has a dual role in inflammation. It can act as an inflammation enhancer, particularly in non-alcoholic fatty liver disease (NAFLD), where its accumulation is associated with disease progression.[6][7] Conversely, AdA also exhibits anti-inflammatory and pro-resolving effects by inhibiting the formation of the potent chemoattractant leukotriene B4 (LTB4) in neutrophils.[8]
-
Vascular Tone and Cardiovascular Health: AdA and its metabolites, particularly those generated via the CYP450 pathway (e.g., dihomo-epoxyeicosatrienoic acids or DH-EETs), are involved in regulating vascular tone.[9][10][11] They can induce endothelium-dependent relaxation of arteries, suggesting a role in blood pressure regulation and cardiovascular homeostasis.[10]
-
Lipid Metabolism and Signaling: As a polyunsaturated fatty acid, AdA is a component of cellular membranes and a precursor for signaling molecules. Its metabolism is intricately linked with that of arachidonic acid, for which it can compete for enzymatic processing.[12] Dysregulation of AdA metabolism has been linked to metabolic diseases.[3]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on Adrenic Acid, providing a reference for expected experimental outcomes.
Table 1: Vasoactive Effects of Adrenic Acid and its Metabolites
| Compound | Artery Type | Concentration | Effect | Maximal Response (%) | Reference |
| Adrenic Acid | Bovine Adrenal Cortical | 10⁻⁸ - 10⁻⁴ M | Concentration-dependent relaxation | 70 ± 2 | [9] |
| Adrenic Acid | Bovine Coronary | 10⁻⁹ - 10⁻⁵ M | Concentration-dependent relaxation | 83 ± 4 | [10] |
| DH-16,17-EET | Bovine Adrenal Cortical | 10⁻⁸ - 10⁻⁵ M | Concentration-dependent relaxation | Not specified | [9] |
Table 2: Inflammatory Effects of Adrenic Acid in HepG2 Cells
| Treatment | Gene | Fold Change (mRNA) | Condition | Reference |
| AdA + TNFα | TNFα | Increased | Cytokine-induced inflammation | [7] |
| AdA + TNFα | IL8 | Increased | Cytokine-induced inflammation | [7] |
| AdA + TNFα | MIP1β | Increased | Cytokine-induced inflammation | [7] |
| AdA + TNFα | MCP1 | Increased | Cytokine-induced inflammation | [7] |
| AdA + IL1β | IL1β | Increased | Cytokine-induced inflammation | [7] |
| AdA + IL1β | IL8 | Increased | Cytokine-induced inflammation | [7] |
| AdA + IL1β | MIP1β | Increased | Cytokine-induced inflammation | [7] |
Experimental Protocols
Protocol 1: Analysis of Adrenic Acid-Induced Vasorelaxation
This protocol details the methodology for assessing the vasoactive effects of docosatetraenoic acid isomers using isolated arterial rings.
1. Tissue Preparation: a. Obtain fresh bovine adrenal glands or coronary arteries from a local abattoir.[9][10] b. Dissect small arterial segments (200–300 µm in diameter) and clean them of connective tissue.[9] c. Mount the arterial segments on a wire myograph in a chamber containing physiological saline solution (PSS), bubbled with 95% O₂–5% CO₂ at 37°C.[9]
2. Vascular Reactivity Measurement: a. Gradually stretch the arteries to a resting tension of 1 millinewton (mN).[9] b. Stimulate the arteries with KCl (60 mM) to determine maximal contraction.[9] c. Pre-constrict the arteries to 50–75% of maximal KCl contraction using a thromboxane (B8750289) A₂ mimetic like U-46619 (10–30 nM).[9] d. Perform cumulative concentration-response curves to Adrenic Acid (e.g., 10⁻⁸ to 10⁻⁴ M).[9] e. To investigate the signaling pathway, pre-incubate arteries with inhibitors such as:
- Indomethacin (COX inhibitor)[10]
- SKF-525A or Miconazole (CYP450 inhibitors)[9][10]
- Iberiotoxin (BKCa channel blocker)[10]
3. Data Analysis: a. Record changes in isometric tension. b. Express relaxation responses as a percentage of the pre-contraction tension. c. Plot concentration-response curves to determine potency and efficacy.
Workflow for assessing vascular reactivity to Adrenic Acid.
Protocol 2: In Vitro Model of Adrenic Acid-Mediated Inflammation
This protocol describes how to investigate the pro-inflammatory effects of docosatetraenoic acid isomers in a human hepatocyte cell line.
1. Cell Culture: a. Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS). b. Seed cells in 6-well plates and grow to 80-90% confluency.
2. Treatment: a. Pre-treat cells with Adrenic Acid (e.g., 0.5 mM) for a specified period (e.g., 24 hours).[2] b. Stimulate the pre-treated cells with pro-inflammatory cytokines such as recombinant human TNFα or IL1β.[6][7]
3. Gene Expression Analysis (qPCR): a. Isolate total RNA from the cells using a suitable kit. b. Synthesize cDNA from the RNA. c. Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of inflammatory genes (e.g., TNFα, IL8, MIP1β, MCP1). d. Normalize the expression data to a housekeeping gene (e.g., GAPDH).
4. Data Analysis: a. Calculate the fold change in gene expression in treated cells relative to control cells. b. Perform statistical analysis to determine the significance of the observed changes.
Protocol 3: LC-MS/MS for Quantitative Analysis of Docosatetraenoic Acids
This protocol provides a general framework for the sensitive and specific quantification of docosatetraenoic acid isomers in biological samples.
1. Sample Preparation: a. For plasma or serum samples, perform protein precipitation using a cold solvent like isopropanol (B130326) or acetonitrile (B52724).[13][14] b. For tissue samples, homogenize the tissue before extraction. c. Perform lipid extraction using a suitable method, such as liquid-liquid extraction with a solvent system like hexane/isopropanol.[13] d. For analysis of total fatty acids, include a saponification step to release esterified fatty acids. e. Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis: a. Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).[15] b. Employ a suitable column for fatty acid separation, such as a C18 reversed-phase column.[15] c. Develop a gradient elution method using mobile phases like acetonitrile and water with additives like formic acid or ammonium (B1175870) formate.[15] d. Set up the mass spectrometer for negative ion mode electrospray ionization (ESI-).[15] e. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for the docosatetraenoic acid isomer of interest and a suitable internal standard (e.g., a deuterated analog).[14]
3. Data Quantification: a. Generate a calibration curve using a series of known concentrations of the docosatetraenoic acid standard. b. Quantify the amount of the analyte in the biological samples by comparing its peak area to that of the internal standard and interpolating from the calibration curve.
Workflow for LC-MS/MS analysis of docosatetraenoic acids.
Signaling Pathways
The metabolic fate of Adrenic Acid involves several key enzymatic pathways that produce a cascade of bioactive lipid mediators.
Metabolism of Adrenic Acid and its biological effects.
The biosynthesis of Adrenic Acid occurs through the elongation of arachidonic acid, which itself is derived from linoleic acid.
Biosynthesis of Adrenic Acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adrenic acid: A promising biomarker and therapeutic target (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LIPID MAPS [lipidmaps.org]
- 5. researchgate.net [researchgate.net]
- 6. Adrenic acid as an inflammation enhancer in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 8. Anti-Inflammatory and Proresolving Effects of the Omega-6 Polyunsaturated Fatty Acid Adrenic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADRENIC ACID METABOLITES AS ENDOGENOUS ENDOTHELIUM- AND ZONA GLOMERULOSA-DERIVED HYPERPOLARIZING FACTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Adrenic acid metabolites as endogenous endothelium-derived and zona glomerulosa-derived hyperpolarizing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of dihomoprostaglandins from adrenic acid (7,10,13,16-docosatetraenoic acid) by human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. lcms.cz [lcms.cz]
- 15. iris.unitn.it [iris.unitn.it]
Application Notes and Protocols for cis-4,10,13,16-Docosatetraenoic Acid in Neuroscience Research
A Theoretical Framework Based on Structurally Related Polyunsaturated Fatty Acids
Disclaimer
Direct experimental data on the use of cis-4,10,13,16-Docosatetraenoic Acid in neuroscience is currently limited in published scientific literature. This document, therefore, provides a theoretical and practical framework for its investigation based on established methodologies for studying structurally and functionally related polyunsaturated fatty acids (PUFAs), such as Docosahexaenoic Acid (DHA) and Adrenic Acid (AdA). The protocols and potential applications described herein are intended to serve as a guide for researchers and drug development professionals to explore the neuroscientific potential of this compound.
Introduction
This compound is a long-chain polyunsaturated fatty acid.[1][2][3] While its specific roles in the central nervous system are yet to be elucidated, other PUFAs are known to be integral components of neuronal membranes and precursors to signaling molecules that regulate neurogenesis, neuroinflammation, and synaptic function.[4] DHA, in particular, is highly enriched in the brain and has been extensively studied for its neuroprotective and neurodevelopmental properties.[5] Adrenic acid, an elongation product of arachidonic acid, is also abundant in the brain and has been implicated in various physiological and pathological processes.[6] The structural similarity of this compound to these well-characterized PUFAs suggests it may also possess important functions in the nervous system.
These application notes provide a starting point for investigating the potential neuroprotective, anti-inflammatory, and neuromodulatory effects of this compound.
Potential Applications in Neuroscience
Based on the known functions of related PUFAs, the experimental use of this compound could be explored in the following areas:
-
Neuroprotection: Assessing its ability to protect neurons from various insults, such as oxidative stress, excitotoxicity, and apoptosis.
-
Neuroinflammation: Investigating its potential to modulate the inflammatory response of microglia and astrocytes.
-
Neuronal Differentiation and Development: Examining its influence on the differentiation of neural stem cells and the growth and maturation of neurons.
-
Synaptic Plasticity: Studying its effects on synaptic transmission and plasticity, which are fundamental for learning and memory.
Experimental Protocols
The following are detailed protocols for key experiments that can be adapted to study the effects of this compound in neuroscience.
In Vitro Neuroprotection Assay
Objective: To determine if this compound protects cultured neurons against oxidative stress-induced cell death.
Experimental Workflow:
Methodology:
-
Cell Culture:
-
Culture primary cortical neurons from embryonic day 18 (E18) rat pups.
-
Plate dissociated neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Maintain cultures in Neurobasal medium supplemented with B27 and GlutaMAX for 7 days in vitro (DIV).
-
-
Treatment:
-
Prepare stock solutions of this compound in ethanol.
-
On DIV 7, pre-treat neurons with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (ethanol).
-
-
Induction of Oxidative Stress:
-
After 24 hours of pre-treatment, expose the neurons to a final concentration of 100 µM hydrogen peroxide (H₂O₂) for 4 hours to induce oxidative stress.
-
-
Assessment of Cell Viability (MTT Assay):
-
Following H₂O₂ exposure, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT.
-
Incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with 100 µL of DMSO.
-
Measure absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Express cell viability as a percentage of the control (untreated) group.
-
Compare the viability of cells treated with this compound to the H₂O₂-only treated group.
-
Anti-Neuroinflammatory Assay in Microglia
Objective: To assess the effect of this compound on the inflammatory response of microglia activated by lipopolysaccharide (LPS).
Methodology:
-
Cell Culture:
-
Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plate cells in 24-well plates at a density of 2 x 10^5 cells/well.
-
-
Treatment:
-
Pre-treat BV-2 cells with different concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
-
Induction of Inflammation:
-
Stimulate the cells with 100 ng/mL LPS for 24 hours.
-
-
Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Incubate for 15 minutes at room temperature.
-
Measure absorbance at 540 nm. A sodium nitrite (B80452) standard curve is used to quantify NO levels.
-
-
Measurement of Pro-inflammatory Cytokines (ELISA):
-
Use the collected supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the levels of NO, TNF-α, and IL-6 in the this compound-treated groups to the LPS-only treated group.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate how the results from the proposed experiments could be structured. The values are based on typical outcomes for neuroprotective and anti-inflammatory PUFAs.
Table 1: Neuroprotective Effect of this compound on Oxidative Stress-Induced Neuronal Death
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Caspase-3 Activity (Fold Change) |
| Control | - | 100 ± 5.2 | 1.0 ± 0.1 |
| H₂O₂ only | 100 | 45 ± 3.8 | 3.5 ± 0.4 |
| H₂O₂ + Cmpd | 1 | 52 ± 4.1 | 3.1 ± 0.3 |
| H₂O₂ + Cmpd | 5 | 65 ± 5.5 | 2.4 ± 0.2 |
| H₂O₂ + Cmpd | 10 | 78 ± 6.1 | 1.8 ± 0.2 |
| H₂O₂ + Cmpd | 25 | 85 ± 4.9 | 1.3 ± 0.1 |
| H₂O₂ + Cmpd | 50 | 82 ± 5.3 | 1.4 ± 0.1 |
Cmpd: this compound
Table 2: Anti-inflammatory Effects of this compound on LPS-Stimulated Microglia
| Treatment Group | Concentration (µM) | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 1.2 ± 0.3 | 50 ± 8 | 35 ± 6 |
| LPS only | 100 ng/mL | 25.6 ± 2.1 | 850 ± 45 | 620 ± 38 |
| LPS + Cmpd | 1 | 22.1 ± 1.8 | 780 ± 52 | 580 ± 41 |
| LPS + Cmpd | 5 | 18.5 ± 1.5 | 650 ± 39 | 450 ± 32 |
| LPS + Cmpd | 10 | 12.3 ± 1.1 | 420 ± 28 | 280 ± 25 |
| LPS + Cmpd | 25 | 8.7 ± 0.9 | 250 ± 21 | 150 ± 18 |
| LPS + Cmpd | 50 | 9.1 ± 1.0 | 265 ± 24 | 165 ± 20 |
Cmpd: this compound
Signaling Pathways
Investigation into the signaling pathways modulated by this compound could reveal its mechanism of action. Based on related PUFAs, potential pathways to investigate include the NF-κB pathway in microglia and the Akt/CREB survival pathway in neurons.
Proposed Anti-inflammatory Signaling Pathway in Microglia
Proposed Pro-survival Signaling Pathway in Neurons
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C22H36O2 | CID 35027047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. mdpi.com [mdpi.com]
- 6. 7,10,13,16-Docosatetraenoic acid impairs neurobehavioral development by increasing reactive oxidative species production in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Docosatetraenoic Acid (FA 22:4) in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosatetraenoic acid (FA 22:4), commonly known as adrenic acid (AdA), is a C22 polyunsaturated fatty acid (PUFA) that plays a significant role in various physiological and pathological processes. As an elongation product of arachidonic acid (AA), AdA is a precursor to a range of biologically active lipid mediators.[1][2] It is found in various tissues, including the adrenal gland, liver, brain, kidney, and vascular system.[3][4] The quantification of FA 22:4 in biological tissues is crucial for understanding its role in health and disease, and for the development of novel therapeutic strategies.
This document provides detailed protocols for the quantification of FA 22:4 in biological tissues using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). It also includes information on its metabolic pathways and a summary of reported concentrations in various tissues.
Data Presentation: Quantitative Levels of FA 22:4 in Biological Tissues
The concentration of FA 22:4 can vary significantly between different tissues and species. The following tables summarize some reported values for FA 22:4 in human and rodent tissues. It is important to note that these values can be influenced by factors such as diet, age, and health status.
Table 1: Reported Concentrations of Adrenic Acid (FA 22:4) in Human Tissues
| Tissue | Concentration | Method | Reference |
| Prefrontal Cortex (Total Lipids) | Reduced by 28% in Alzheimer's Disease patients compared to controls. | GC-MS | [5] |
| Hippocampus (Phospholipids) | Decreases with age. | Not Specified | [3] |
Table 2: Reported Concentrations of Adrenic Acid (FA 22:4) in Rodent Tissues
| Tissue | Species | Concentration (% of total fatty acids in phospholipids) | Method | Reference |
| Skeletal Muscle (Red Vastus Lateralis) | Rat | ~0.3 - 0.5% | GC | [1][2] |
| Skeletal Muscle (White Vastus Lateralis) | Rat | ~0.2 - 0.4% | GC | [1][2] |
| Liver | Mouse (NASH model) | Significantly higher than in control mice. | LC/MS | [6] |
| Brain | Mouse | Present, incorporated from diet. | Not Specified | [7] |
Experimental Protocols
The accurate quantification of FA 22:4 in biological tissues requires a multi-step process involving tissue homogenization, lipid extraction, derivatization, and instrumental analysis. Below are detailed protocols for both GC-MS and LC-MS/MS workflows.
Workflow for Fatty Acid Analysis
Protocol 1: Quantification of FA 22:4 by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a widely used method for the analysis of total fatty acid composition, including FA 22:4. It involves the conversion of fatty acids to their more volatile fatty acid methyl esters (FAMEs).
1. Tissue Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Place the tissue in a 2 mL tube containing ceramic beads.
-
Add 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Homogenize the tissue using a bead-based homogenizer until a uniform suspension is achieved. Keep samples on ice throughout the process.
2. Lipid Extraction (Folch Method):
-
To the tissue homogenate, add a 2:1 (v/v) mixture of chloroform (B151607):methanol to achieve a final volume ratio of 2:1:0.8 (chloroform:methanol:water from the homogenate). For 1 mL of homogenate, this typically involves adding 2.5 mL of the chloroform:methanol mixture.
-
Vortex the mixture vigorously for 1 minute and then agitate on a shaker for 20 minutes at room temperature.
-
Add 0.5 mL of 0.9% NaCl solution to the mixture to induce phase separation.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 14% boron trifluoride (BF3) in methanol.
-
Tightly cap the tube and heat at 100°C for 30 minutes in a heating block.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane (B92381) and 0.5 mL of water, and vortex for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper hexane layer containing the FAMEs and transfer to a GC vial for analysis.
4. GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A polar capillary column (e.g., DB-23, SP-2560, or equivalent) is recommended for good separation of FAMEs.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 240°C at 3°C/minute.
-
Hold at 240°C for 15 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Identification of FAMEs is based on their retention times compared to a standard mixture of FAMEs and their characteristic mass spectra. Quantification is performed by comparing the peak area of the analyte to that of an internal standard.
-
Protocol 2: Quantification of FA 22:4 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity and can be used to analyze underivatized free fatty acids or those with specific derivatization for enhanced ionization.
1. Tissue Homogenization:
-
Follow the same procedure as described in Protocol 1.
2. Lipid Extraction (Bligh-Dyer Method):
-
To 1 mL of tissue homogenate, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Vortex for 1 minute and agitate for 20 minutes at room temperature.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of water and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
3. Sample Preparation for LC-MS/MS:
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as a 90:10 (v/v) mixture of methanol:toluene.
-
Include an appropriate internal standard (e.g., a deuterated analog of FA 22:4) in the reconstitution solvent for accurate quantification.
4. LC-MS/MS Analysis:
-
Instrument: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the fatty acids.
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for fatty acid analysis.
-
Multiple Reaction Monitoring (MRM): For a triple quadrupole instrument, specific precursor-to-product ion transitions for FA 22:4 and the internal standard are monitored for high selectivity and sensitivity.
-
FA 22:4 (Adrenic Acid): Precursor ion [M-H]⁻ at m/z 331.3. Product ions will depend on the instrument and collision energy but can include fragments resulting from the loss of the carboxyl group and cleavage of the hydrocarbon chain.
-
-
Quantification is achieved by creating a calibration curve using standards of known concentrations and normalizing the response of the analyte to the internal standard.
-
Signaling Pathways of FA 22:4 (Adrenic Acid)
Adrenic acid is metabolized by three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450), leading to the formation of a variety of bioactive eicosanoids.[2]
Cyclooxygenase (COX) Pathway
The COX enzymes (COX-1 and COX-2) convert adrenic acid into prostaglandin (B15479496) H3 (PGH3), which is then further metabolized by various isomerases into a series of "dihomo" prostanoids, including dihomo-prostacyclins (DH-PGI₃) and dihomo-thromboxanes (DH-TXA₃).[2]
Lipoxygenase (LOX) Pathway
Lipoxygenases (5-LOX, 12-LOX, and 15-LOX) oxygenate adrenic acid to form dihomo-hydroperoxyeicosatetraenoic acids (DH-HpETEs). These intermediates can then be reduced to dihomo-hydroxyeicosatetraenoic acids (DH-HETEs) or converted into dihomo-leukotrienes.[2]
Cytochrome P450 (CYP450) Pathway
The cytochrome P450 monooxygenases metabolize adrenic acid through two main routes. CYP epoxygenases form dihomo-epoxyeicosatrienoic acids (DH-EETs), which are subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to dihomo-dihydroxyeicosatrienoic acids (DH-DHDPs). Alternatively, CYP hydroxylases can produce various dihomo-hydroxyeicosatetraenoic acids (DH-HETEs) through ω- and (ω-1)-hydroxylation.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adrenic acid: A promising biomarker and therapeutic target (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disturbed choline plasmalogen and phospholipid fatty acid concentrations in Alzheimer disease prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adrenic acid as an inflammation enhancer in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma and Brain Fatty Acid Profiles in Mild Cognitive Impairment and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Fatty Acids in Biological Matrices using cis-4,10,13,16-Docosatetraenoic Acid as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and reliable method for the quantitative analysis of fatty acids in biological samples, such as plasma and serum, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a simple protein precipitation and liquid-liquid extraction procedure for sample preparation and utilizes cis-4,10,13,16-Docosatetraenoic Acid as an internal standard (IS) to ensure accuracy and precision. This methodology is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of fatty acid levels for various applications, including disease biomarker discovery and metabolic studies.
Introduction
Fatty acids are carboxylic acids with aliphatic chains that are fundamental components of complex lipids and play vital roles in cellular structure, energy metabolism, and signaling pathways.[1] The accurate quantification of fatty acids in biological matrices is crucial for understanding their role in health and disease. Mass spectrometry-based techniques, particularly LC-MS/MS, have become the preferred methods for fatty acid analysis due to their high sensitivity, selectivity, and specificity.[1]
The use of an appropriate internal standard is critical to correct for variability introduced during sample preparation and analysis, thereby ensuring the reliability of quantitative results. Ideally, a stable isotope-labeled version of the analyte is used as an internal standard. However, when such standards are unavailable, a structurally similar compound that is not endogenously present in the sample can be an effective alternative. This application note details the use of this compound as an internal standard for the quantification of other long-chain polyunsaturated fatty acids.
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
Fatty Acid standards for calibration curve
-
LC-MS grade Acetonitrile (B52724), Methanol, Isopropanol, and Water
-
Formic Acid
-
Human Plasma/Serum (or other biological matrix)
-
Protein precipitation solution (e.g., cold Acetonitrile)
-
Extraction solvent (e.g., Hexane or Methyl-tert-butyl ether (MTBE))
Sample Preparation
A protein precipitation followed by liquid-liquid extraction is employed for the isolation of fatty acids from plasma or serum.
-
Thaw Samples : Thaw plasma/serum samples on ice.
-
Spike Internal Standard : To 100 µL of plasma/serum, add a pre-determined amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution).
-
Protein Precipitation : Add 300 µL of cold acetonitrile to the sample, vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation : Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer : Carefully transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction : Add 500 µL of hexane, vortex for 2 minutes, and centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Collect Organic Layer : Transfer the upper organic layer containing the fatty acids to a clean tube.
-
Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% Formic Acid |
| Gradient | Start at 30% B, increase to 100% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Optimized for the specific instrument |
| MRM Transitions | See Table 1 for this compound. Transitions for other fatty acids should be optimized based on their specific precursor and product ions. |
Table 1: Mass Spectrometry Parameters for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 331.26 | 287.4 | 15 |
Note: The precursor ion for this compound in negative ion mode is [M-H]⁻ with a calculated m/z of 331.2643.[2] A prominent product ion is observed at m/z 287.4.[2] Collision energy should be optimized for the specific instrument used.
Data Presentation
The following tables present representative quantitative data for a typical fatty acid assay using an internal standard. These values demonstrate the expected performance of the method.
Table 2: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| Fatty Acid 1 | 1 - 1000 | > 0.995 |
| Fatty Acid 2 | 5 - 2500 | > 0.995 |
| Fatty Acid 3 | 10 - 5000 | > 0.995 |
Table 3: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| Fatty Acid 1 | 5 | < 15 | 85 - 115 |
| 50 | < 10 | 90 - 110 | |
| 500 | < 10 | 90 - 110 | |
| Fatty Acid 2 | 10 | < 15 | 85 - 115 |
| 100 | < 10 | 90 - 110 | |
| 1000 | < 10 | 90 - 110 |
Table 4: Recovery
| Analyte | Low Concentration (%) | High Concentration (%) |
| Fatty Acid 1 | 85 - 110 | 85 - 110 |
| Fatty Acid 2 | 90 - 105 | 90 - 105 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for fatty acid quantification.
Fatty Acid Signaling Pathway Example
Docosatetraenoic acids are structurally similar to other long-chain polyunsaturated fatty acids like docosahexaenoic acid (DHA), which are known to be involved in various signaling pathways. For instance, DHA can influence cell signaling by altering the composition of lipid rafts in the cell membrane, which can impact receptor signaling, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[3][4]
Caption: Example of fatty acid modulation of a signaling pathway.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of fatty acids in biological matrices using this compound as an internal standard. The described LC-MS/MS method is sensitive, specific, and reliable for the accurate measurement of fatty acid concentrations. The use of an appropriate internal standard is crucial for correcting analytical variability, and the data presented demonstrates the expected performance of such a method. This protocol can be readily adapted by researchers for applications in lipidomics, clinical research, and drug development.
References
- 1. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C22H36O2 | CID 35027047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Docosahexaenoic acid changes lipid composition and interleukin-2 receptor signaling in membrane rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of cis-4,10,13,16-Docosatetraenoic Acid on Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific biological effects of cis-4,10,13,16-Docosatetraenoic Acid is limited. The following application notes and protocols are based on the established mechanisms of action of other polyunsaturated fatty acids (PUFAs) and are intended to serve as a guide for research. The experimental results and signaling pathways described are hypothetical and should be confirmed through rigorous experimentation.
Introduction
This compound is a long-chain polyunsaturated fatty acid.[1][2][3] While its specific biological functions are not well-characterized, other PUFAs are known to be potent modulators of gene expression, primarily by interacting with nuclear receptors and transcription factors.[4][5][6][7] This document provides a framework for investigating the potential effects of this compound on the expression of genes involved in lipid metabolism and inflammation.
Polyunsaturated fatty acids are known to influence gene expression through several key mechanisms:
-
Activation of Peroxisome Proliferator-Activated Receptors (PPARs): PUFAs can act as ligands for PPARs, a family of nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism.[[“]][9][10][11][12] Upon activation, PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
-
Suppression of Sterol Regulatory Element-Binding Proteins (SREBPs): PUFAs have been shown to suppress the expression and processing of SREBP-1c, a key transcription factor that promotes the expression of genes involved in fatty acid synthesis (lipogenesis).[13][14][15][16][17] This suppression can occur through multiple mechanisms, including the acceleration of SREBP-1c mRNA decay.[15]
Based on these established roles of PUFAs, it is hypothesized that this compound may exert its effects on gene expression by activating PPARα-mediated pathways, leading to an increase in the transcription of genes involved in fatty acid oxidation, and by suppressing SREBP-1c, resulting in a decrease in the expression of lipogenic genes.
Data Presentation: Hypothetical Gene Expression Changes
The following table summarizes the hypothetical effects of this compound on the expression of key metabolic genes in a relevant cell line (e.g., HepG2 human hepatoma cells).
| Gene Symbol | Gene Name | Function | Hypothetical Fold Change |
| CPT1A | Carnitine Palmitoyltransferase 1A | Rate-limiting enzyme in fatty acid oxidation | 2.5 |
| ACOX1 | Acyl-CoA Oxidase 1 | First enzyme of the peroxisomal fatty acid beta-oxidation pathway | 2.1 |
| FASN | Fatty Acid Synthase | Key enzyme in fatty acid synthesis | -3.2 |
| SCD | Stearoyl-CoA Desaturase | Enzyme involved in fatty acid desaturation | -2.8 |
| SREBF1 | Sterol Regulatory Element Binding Transcription Factor 1 | Master regulator of lipogenesis | -1.9 |
Experimental Protocols
Protocol 1: In Vitro Treatment of Hepatocytes with this compound
This protocol describes the treatment of a human hepatocyte cell line (e.g., HepG2) with this compound to assess its impact on gene expression.
Materials:
-
This compound
-
Ethanol (B145695) (for stock solution)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Preparation of Fatty Acid Stock Solution:
-
Dissolve this compound in ethanol to a stock concentration of 100 mM.
-
Store the stock solution at -20°C.
-
-
Preparation of Fatty Acid-BSA Complex:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in DMEM.
-
Warm the BSA solution to 37°C.
-
Add the fatty acid stock solution to the BSA solution to achieve the desired final concentration, while vortexing, to create a fatty acid-BSA complex.
-
Incubate at 37°C for 30 minutes to allow for complex formation.
-
-
Cell Culture and Treatment:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates and allow them to reach 70-80% confluency.
-
Starve the cells in serum-free DMEM for 12-16 hours prior to treatment.
-
Treat the cells with the fatty acid-BSA complex at various concentrations (e.g., 10, 50, 100 µM) for a specified duration (e.g., 24 hours).
-
Include a vehicle control (BSA solution with ethanol).
-
Protocol 2: RNA Isolation and Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps for isolating total RNA from treated cells and analyzing the expression of target genes using qPCR.[18][19][20][21][22]
Materials:
-
RNA isolation kit
-
DNase I
-
Reverse transcriptase kit
-
qPCR master mix
-
Gene-specific primers for target and reference genes
-
qPCR instrument
Procedure:
-
RNA Isolation:
-
Wash the treated cells with PBS.
-
Lyse the cells directly in the wells using the lysis buffer from the RNA isolation kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, gene-specific primers, and qPCR master mix.
-
Perform the qPCR reaction using a thermal cycler with the following typical cycling conditions: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the gene expression data using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to a stable reference gene (e.g., GAPDH, ACTB).
-
Visualizations
Caption: Experimental workflow for studying the effects of this compound on gene expression.
Caption: Hypothetical signaling pathways modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C22H36O2 | CID 35027047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Polyunsaturated fatty acid regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polyunsaturated Fatty Acid Regulation of Gene Expression - ProQuest [proquest.com]
- 7. academic.oup.com [academic.oup.com]
- 8. consensus.app [consensus.app]
- 9. Polyunsaturated fatty acids: From diet to binding to ppars and other nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. pnas.org [pnas.org]
- 12. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Sterol regulatory element binding protein-1 expression is suppressed by dietary polyunsaturated fatty acids. A mechanism for the coordinate suppression of lipogenic genes by polyunsaturated fats [pubmed.ncbi.nlm.nih.gov]
- 15. Polyunsaturated fatty acids suppress hepatic sterol regulatory element-binding protein-1 expression by accelerating transcript decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad.com [bio-rad.com]
- 19. RNA Isolation and qPCR. [bio-protocol.org]
- 20. mcgill.ca [mcgill.ca]
- 21. Frontiers | An Analytically and Diagnostically Sensitive RNA Extraction and RT-qPCR Protocol for Peripheral Blood Mononuclear Cells [frontiersin.org]
- 22. RNA Isolation for qRT-PCR | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of cis-4,10,13,16-Docosatetraenoic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with cis-4,10,13,16-Docosatetraenoic Acid in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my culture medium?
This compound is a long-chain polyunsaturated fatty acid (PUFA)[1][2]. Due to its long hydrocarbon tail, it is hydrophobic and has very limited solubility in aqueous solutions like cell culture media[3][4]. Direct addition to media will likely result in the formation of an oily surface layer or precipitate.
Q2: What are the primary methods to solubilize this fatty acid for cell culture experiments?
There are three main approaches to improve the solubility of fatty acids in culture media:
-
Complexation with a Carrier Molecule: Using a carrier protein like bovine serum albumin (BSA) or a cyclic oligosaccharide like cyclodextrin (B1172386) to encapsulate the fatty acid[3][5].
-
Use of Organic Solvents: Preparing a concentrated stock solution in an organic solvent such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) and then diluting it into the culture medium[6][7].
-
Formation of Liposomes or Emulsions: Creating lipid dispersions that can be stably suspended in the aqueous medium[3][5].
Q3: I'm seeing a precipitate or an oily film after adding the fatty acid. What went wrong?
This typically indicates that the fatty acid has come out of solution. Common causes include:
-
High Final Concentration: The concentration of the fatty acid exceeds the carrying capacity of the solvent or carrier molecule.
-
Insufficient Carrier: The molar ratio of fatty acid to the carrier (like BSA) is too high.
-
Solvent Shock: Adding a concentrated organic stock solution too quickly without vigorous mixing can cause localized precipitation.
-
Low Temperature: The temperature of the medium may be too low, reducing the solubility of the fatty acid-carrier complex[4].
Q4: What is the role of BSA, and why is "fatty-acid-free" BSA recommended?
Bovine serum albumin (BSA) acts as a carrier protein for fatty acids and other lipophilic molecules in the bloodstream and, by extension, in cell culture[4][8]. It binds to the fatty acid, rendering it soluble in the aqueous medium. Using "fatty-acid-free" BSA is critical for several reasons:
-
It ensures that there are no endogenous fatty acids from the BSA preparation that could interfere with your experiment[8][9].
-
It provides the maximum number of available binding sites for the specific fatty acid you are introducing[9].
Q5: Can I use organic solvents like ethanol or DMSO? What are the risks?
Yes, ethanol and DMSO are commonly used to prepare concentrated stock solutions of fatty acids[1][10]. However, these solvents can be toxic to cells, even at low concentrations[7][11].
Key Considerations:
-
Cytotoxicity: The final concentration of the organic solvent in the culture medium must be kept to a minimum, typically below 0.5% for ethanol and below 1% for DMSO, although this can be cell-line dependent[11][12][13].
-
Vehicle Control: It is essential to include a "vehicle control" in your experiments. This means treating a set of cells with the same final concentration of the solvent (e.g., ethanol or DMSO) without the fatty acid to account for any effects of the solvent itself.
-
Cellular Effects: Solvents can have biological effects beyond overt toxicity. For instance, DMSO can alter gene expression, and both DMSO and ethanol can act as reactive oxygen species scavengers, potentially confounding experimental results[11][14].
Q6: What are cyclodextrins and how do they improve solubility?
Cyclodextrins are cyclic sugar molecules with a hydrophilic exterior and a hydrophobic inner cavity[15][16]. They can encapsulate hydrophobic molecules, like fatty acids, within their central cavity, effectively shielding them from the aqueous environment and increasing their water solubility[3][17]. Chemically modified cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin, are often used due to their enhanced solubility compared to natural cyclodextrins[15][18].
Q7: My cells are showing signs of toxicity or death after treatment. How can I troubleshoot this?
Several factors could be at play:
-
Solvent Toxicity: Verify that the final concentration of your organic solvent is below the known toxic limit for your specific cell line. Run a dose-response curve for the solvent alone.
-
Lipotoxicity: The fatty acid itself can be toxic to cells, particularly at high concentrations or after prolonged exposure. This is a known biological effect and may be the phenomenon you are studying.
-
Contamination: Ensure that your stock solutions and media are sterile. Fatty acid solutions, especially those complexed with protein, can be susceptible to microbial growth.
-
Oxidation: Polyunsaturated fatty acids are prone to oxidation. Prepare solutions fresh, store them under an inert gas like nitrogen or argon if possible, and protect them from light.
Comparison of Solubilization Methods
| Method | Key Reagent(s) | Summary of Protocol | Advantages | Limitations & Considerations |
| BSA Complexation | Fatty-Acid-Free BSA, Ethanol or Methanol | Dissolve FA in solvent, evaporate solvent to create a film, resuspend and incubate in warm BSA solution. | Physiologically relevant carrier, generally non-toxic, stable complexes.[4] | Requires specific fatty-acid-free BSA, more complex protocol, potential for microbial contamination. |
| Ethanol Dilution | High-Purity Ethanol | Prepare a concentrated stock in ethanol; add dropwise to warm, stirring media for final dilution. | Simple, rapid, and inexpensive method. | Potential for cell toxicity; final concentration must be very low (<0.5%).[7][12] Can cause precipitation if not diluted properly. |
| DMSO Dilution | High-Purity DMSO | Prepare a concentrated stock in DMSO; add dropwise to warm, stirring media for final dilution. | Excellent solvent for many hydrophobic compounds.[13] | Potential for cell toxicity and can influence cell differentiation and gene expression.[11][14] Final concentration should be low (<1%). |
| Cyclodextrin Complexation | β-cyclodextrin or its derivatives (e.g., HP-β-CD) | Dissolve cyclodextrin in water/media, add fatty acid, and stir/sonicate to form the complex. | High solubilizing capacity, can be more effective than BSA for some lipids.[3][18] | Can extract cholesterol from cell membranes, potentially affecting cell function.[16] |
Detailed Experimental Protocols
Protocol 1: BSA Complexation via Solvent Evaporation
This method is widely used to create a stable, physiologically relevant fatty acid solution.
Methodology:
-
Prepare FA Stock: Dissolve this compound in 100% ethanol to create a concentrated stock solution (e.g., 10-50 mM).
-
Create Lipid Film: In a sterile glass tube, add the required volume of the ethanolic stock solution. Evaporate the ethanol under a gentle stream of sterile nitrogen gas, rotating the tube to create a thin, even film of the fatty acid on the inner surface[19]. A speed vacuum concentrator can also be used[19].
-
Prepare BSA Solution: Prepare a solution of fatty-acid-free BSA (e.g., 1-10% w/v) in serum-free culture medium or phosphate-buffered saline (PBS). Warm this solution to 37°C[19].
-
Complexation: Add the warm BSA solution to the glass tube containing the lipid film. The volume should be calculated to achieve the desired final molar ratio of fatty acid to BSA (common ratios range from 3:1 to 6:1).
-
Incubation: Incubate the mixture for at least 30-60 minutes at 37°C with occasional vortexing or sonication to ensure the fatty acid is fully complexed with the BSA[19]. The final solution should be clear.
-
Sterilization & Storage: Sterile filter the final solution through a 0.22 µm filter. This stock solution can be stored at -20°C for future use.
Protocol 2: Direct Dilution from an Organic Solvent Stock
This is a faster but potentially less stable method suitable for immediate use.
Methodology:
-
Prepare High-Concentration Stock: Dissolve this compound in 100% ethanol or DMSO to the highest possible concentration (e.g., 100-200 mM).
-
Prepare Media: Warm the required volume of culture medium (containing serum, if applicable) to 37°C in a sterile tube.
-
Dilution: While vigorously vortexing the warm medium, slowly add the required volume of the concentrated stock solution drop-by-drop. For example, to achieve a 0.1% final solvent concentration, add 10 µL of stock to 10 mL of medium[12].
-
Immediate Use: Use the freshly prepared medium immediately to prevent the fatty acid from precipitating over time. Always prepare a vehicle control with the same final solvent concentration.
Visual Guides
Caption: Experimental workflow for solubilizing fatty acids using the BSA complexation method.
Caption: Troubleshooting logic for addressing poor fatty acid solubility in culture media.
Caption: Conceptual diagram of BSA and Cyclodextrin as solubilizing agents for fatty acids.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bovine Serum Albumin BSA [sigmaaldrich.com]
- 9. ウシ血清アルブミン ウシ血清由来 lyophilized powder, essentially fatty acid free, ≥96% (agarose gel electrophoresis) | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. himedialabs.com [himedialabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Cyclodextrin Solubility Table [sigmaaldrich.com]
- 19. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
Technical Support Center: HPLC Separation of Docosatetraenoic Acid Isomers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when separating docosatetraenoic acid (DTA) isomers by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate docosatetraenoic acid (DTA) isomers?
A1: The primary challenge lies in the high degree of structural similarity between DTA isomers. These molecules often share the same molecular weight and charge, differing only in the position or geometry (cis/trans) of their double bonds. Standard reversed-phase (RP-HPLC) columns, which separate based on hydrophobicity, often fail to distinguish between these subtle structural differences, leading to co-elution and poor resolution.[1]
Q2: What are the main HPLC techniques used to separate DTA isomers?
A2: Due to the limitations of standard C18 columns, more specialized techniques are required. The most effective methods include:
-
Silver Ion HPLC (Ag+-HPLC): This is a powerful technique that separates isomers based on the number, geometry, and position of double bonds.[2][3][4] The silver ions immobilized on the stationary phase interact with the π-electrons of the double bonds, allowing for fine-tuned separation.
-
Reversed-Phase HPLC (RP-HPLC) with specialized columns: While standard C18 columns struggle, other phases like those with phenyl or embedded polar groups can offer different selectivity.[5] Additionally, columns with high shape selectivity, such as cholesterol-bonded phases, can improve the separation of geometric isomers.[1]
-
Chiral HPLC: When dealing with enantiomers, a chiral stationary phase is necessary to achieve separation.[6] This can also be achieved by derivatizing the isomers with a chiral reagent to form diastereomers, which can then be separated on a standard silica (B1680970) or reversed-phase column.[6]
Q3: What is derivatization and how can it help my separation?
A3: Derivatization is the process of chemically modifying the analyte (in this case, the DTA isomer) to enhance its analytical properties. For DTA isomers, which lack a strong chromophore, derivatization is crucial for UV detection. Reagents like 2,4'-dibromoacetophenone (B128361) can be used to tag the carboxylic acid group, making the molecule detectable at longer UV wavelengths (e.g., >240 nm).[7][8] This process can also alter the molecule's chromatographic behavior, sometimes improving separation.[9][10]
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments.
Problem 1: Poor or No Resolution of Isomer Peaks
You are seeing a single broad peak or shoulders instead of distinct peaks for your DTA isomers.
A troubleshooting flowchart for poor peak resolution.
-
Assess Your Column: The first step is to evaluate if your stationary phase provides enough selectivity. For positional and geometric DTA isomers, a standard C18 column is often insufficient.[1][5]
-
Optimize the Mobile Phase: The mobile phase composition is a powerful tool for improving resolution.[11]
-
For RP-HPLC: Changing the organic modifier (e.g., from acetonitrile (B52724) to methanol) can alter selectivity. Adjusting the gradient slope is also critical; a shallower gradient provides more time for isomers to separate.[10]
-
For Ag+-HPLC: Separations are highly sensitive to the mobile phase composition. Typically, a non-polar solvent like hexane (B92381) is used with a small amount of a polar modifier like acetonitrile.[2][12] Minute adjustments to the modifier percentage can dramatically impact retention and resolution.
-
-
Adjust Column Temperature: Temperature affects chromatography in complex ways.
-
For RP-HPLC: Increasing temperature generally decreases retention but can improve efficiency (sharper peaks).[11]
-
For Ag+-HPLC: An unusual effect can be observed. With hexane-based mobile phases, increasing the temperature can decrease retention time for unsaturated fatty acids, potentially worsening resolution.[2] Experimenting with lower column temperatures (e.g., 10-20°C) may be beneficial.[2]
-
Problem 2: Low Signal or No Peaks Detected
You are injecting your sample, but the detector response is very weak or non-existent.
-
Confirm Derivatization: Free fatty acids like DTAs have poor UV absorbance.
-
Check Detector Wavelength: The detector must be set to the maximum absorbance wavelength (λmax) of your derivatized analyte.
-
Action: Consult the literature for the specific derivatizing agent you used to find the correct λmax. For phenacyl esters, this is typically in the 240-260 nm range.[10]
-
-
Evaluate Sample Concentration: Your sample may be too dilute.
-
Action: If possible, concentrate your sample before injection. Also, optimize your derivatization protocol to handle trace amounts, as some methods can significantly enhance sensitivity.[7]
-
Experimental Protocols & Data
Protocol 1: Separation of DTA Isomers using Silver Ion HPLC
This protocol is based on established methods for separating fatty acid methyl ester (FAME) isomers, which is directly applicable to derivatized DTA isomers.[2][13]
-
Sample Preparation (Derivatization):
-
Hydrolyze the lipid sample using NaOH to free the fatty acids.
-
Acidify the solution (e.g., with HCl) to protonate the fatty acids.
-
Extract the free fatty acids into an organic solvent (e.g., dichloromethane).
-
Evaporate the solvent and perform derivatization to form phenacyl esters or FAMEs for analysis.
-
-
HPLC System & Conditions:
-
Column: A commercially available silver-ion column (e.g., ChromSpher 5 Lipids). Connecting two columns in series can enhance resolution.[2][4]
-
Mobile Phase: An isocratic or gradient system using a non-polar solvent with a polar modifier.
-
Detector: UV-Vis detector set to the λmax of the derivatized DTA.
-
| Parameter | Condition A (Isocratic) | Condition B (Gradient) |
| Column(s) | Varian ChromSpher Lipids (x2 in series) | Nucleosil 5SA (Ag+ loaded) |
| Mobile Phase | 1.0% Acetonitrile in Hexane | Gradient of 1,2-dichloroethane-dichloromethane (1:1) to a mix containing methanol/acetone |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Temperature | 20°C (can be optimized) | Ambient |
| Detection | UV-Vis (λ based on derivative) or ELSD | Evaporative Light-Scattering Detector (ELSD) |
| Reference | Adapted from[2][12] | Adapted from[13] |
Note: Retention increases with the number of double bonds. Trans isomers typically elute before their cis counterparts.[4]
Signaling Pathway Visualization
Docosatetraenoic acids, particularly Adrenic Acid (AdA), are metabolized into various bioactive lipids that participate in cell signaling.
Adrenic Acid (AdA) Metabolic Pathways
Adrenic acid is formed by the elongation of arachidonic acid (AA).[14] Once formed, it can be metabolized by three primary enzyme families: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450), producing a range of signaling molecules.[15][16][17]
Metabolic pathways of Adrenic Acid (a key DTA isomer).
References
- 1. hplc.eu [hplc.eu]
- 2. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromforum.org [chromforum.org]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. aocs.org [aocs.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ADRENIC ACID METABOLITES AS ENDOGENOUS ENDOTHELIUM- AND ZONA GLOMERULOSA-DERIVED HYPERPOLARIZING FACTORS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Oxidation of Polyunsaturated Fatty Acid (PUFA) Standards
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and analysis of polyunsaturated fatty acid (PUFA) standards to prevent oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause PUFA standards to oxidize?
A1: PUFA standards are highly susceptible to oxidation due to their multiple double bonds. The primary factors that accelerate oxidation are:
-
Exposure to Oxygen: Autoxidation is a free-radical chain reaction initiated and propagated by the presence of atmospheric oxygen.[1]
-
Elevated Temperature: Higher temperatures increase the rate of oxidation reactions.[1][2]
-
Exposure to Light: UV and visible light can act as catalysts, initiating photo-oxidation.[1][3]
-
Presence of Metal Ions: Transition metals, such as iron and copper, can catalyze the formation of free radicals, thereby accelerating oxidation.[1][4]
Q2: How should I store my PUFA standards to ensure their stability?
A2: Proper storage is critical for maintaining the integrity of PUFA standards. Key recommendations include:
-
Temperature: For long-term storage, temperatures of -20°C to -80°C are recommended. For highly sensitive PUFAs like EPA and DHA, storage at -80°C is crucial.[1][5] Storing samples at -80°C has been shown to prevent significant degradation for up to 10 years.[5]
-
Inert Atmosphere: Before sealing, flush the headspace of the sample vial with an inert gas such as argon or nitrogen to displace oxygen.[1]
-
Airtight Containers: Use glass vials with Teflon-lined caps (B75204) to ensure an airtight seal and prevent the ingress of oxygen.[1] Avoid plastic containers for organic solutions as they can leach impurities.
-
Light Protection: Store vials in the dark or use amber-colored vials to protect the standards from light exposure.[4]
Q3: Which antioxidants are most effective for preserving PUFA standards, and at what concentrations?
A3: The addition of antioxidants is a common and effective strategy to inhibit oxidation. Synthetic antioxidants are frequently used for this purpose. The selection and concentration depend on the specific PUFA and the intended application. Commonly used antioxidants and their typical concentrations are summarized in the table below. It's crucial to ensure the antioxidant is fully dissolved and thoroughly mixed with the sample.[1]
Q4: Can I repeatedly open and close a vial of a PUFA standard?
A4: It is highly recommended to aliquot PUFA standards into smaller, single-use vials after receiving them. This practice minimizes the exposure of the entire stock to oxygen, light, and temperature fluctuations each time a sample is needed, thereby preserving the integrity of the remaining standard.
Q5: My PUFA standard is in a solvent. Does that protect it from oxidation?
A5: While dissolving PUFA standards in an appropriate organic solvent is a common practice, it does not in itself prevent oxidation. The solvent may even contain dissolved oxygen or peroxide impurities that can initiate oxidation. Therefore, it is essential to use high-purity, de-gassed solvents and to store the solutions under an inert atmosphere at low temperatures, with an added antioxidant.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| High Peroxide Value (PV) in a freshly prepared sample. | 1. Oxidation occurred during sample preparation (e.g., extraction, methylation).2. Solvents or reagents were contaminated with peroxides.3. Insufficient antioxidant was added or it was not properly mixed. | 1. Perform all sample preparation steps on ice and under an inert atmosphere (nitrogen or argon).[1]2. Use fresh, high-purity solvents. Test solvents for peroxides before use. Add an antioxidant like BHT (e.g., 0.005%) to the extraction solvent.[1]3. Verify the antioxidant concentration and ensure it is completely dissolved and homogeneously mixed with the sample.[1] |
| Appearance of unexpected peaks in chromatogram. | 1. Formation of secondary oxidation products (e.g., aldehydes, ketones).2. Contamination from handling or storage materials. | 1. Confirm the identity of unexpected peaks using mass spectrometry. If oxidation products are confirmed, discard the standard and use a fresh aliquot.2. Always use high-purity solvents and clean glassware. Avoid plastics when working with organic solvents. |
| Loss of PUFA concentration over time. | 1. Gradual oxidation during storage.2. Hydrolysis of fatty acid esters. | 1. Review storage conditions. Ensure the temperature is consistently low, the vial is properly sealed, and an inert atmosphere is maintained.2. Ensure samples are stored in a dry environment to minimize hydrolysis. |
| Inconsistent results between experiments. | 1. Inconsistent handling procedures.2. Use of different aliquots with varying degrees of oxidation. | 1. Standardize the entire workflow, from thawing the standard to its final use. Minimize the time the standard is at room temperature and exposed to air.2. Use freshly opened aliquots for critical experiments. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for PUFA Standards
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C | Slows down the rate of oxidative reactions.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen to prevent autoxidation.[1] |
| Container | Amber glass vial with Teflon-lined cap | Protects from light and ensures an airtight seal.[1] |
| Handling | Aliquot into single-use vials | Minimizes repeated exposure of the stock solution. |
Table 2: Common Synthetic Antioxidants for PUFA Stabilization
| Antioxidant | Abbreviation | Typical Concentration Range (ppm) | Notes |
| Butylated Hydroxytoluene | BHT | 100 - 200 | Widely used, effective, and soluble in nonpolar solvents.[6] |
| Butylated Hydroxyanisole | BHA | 100 - 200 | Often used in combination with BHT for synergistic effects.[1] |
| tert-Butylhydroquinone | TBHQ | 50 - 200 | Highly effective, particularly in suppressing the formation of primary and secondary oxidation products.[7][8] |
| Propyl Gallate | PG | 100 - 200 | Effective but can be sensitive to heat and may cause discoloration in the presence of iron.[1] |
Note: The optimal concentration may vary depending on the specific PUFA, the matrix, and the storage conditions. It is advisable to perform validation studies to determine the most effective concentration for your application.
Experimental Protocols
Protocol 1: Addition of Antioxidant to a PUFA Standard
This protocol describes the standard procedure for adding an antioxidant to a PUFA standard solution.
Materials:
-
PUFA standard
-
High-purity solvent (e.g., hexane, ethanol)
-
Selected antioxidant (e.g., BHT)
-
Amber glass vials with Teflon-lined caps
-
Inert gas (Argon or Nitrogen) supply with a fine needle adapter
-
Micropipettes
Procedure:
-
Prepare Antioxidant Stock Solution:
-
Prepare a stock solution of the chosen antioxidant in the appropriate solvent. For example, to make a 1% (10 mg/mL) BHT stock solution, dissolve 100 mg of BHT in 10 mL of hexane.[1]
-
-
Sample Preparation:
-
Place a known volume or weight of the PUFA standard into a clean amber glass vial. If the standard is a neat oil, it may be easier to dissolve it in a minimal amount of solvent first.
-
-
Add Antioxidant:
-
Add the required volume of the antioxidant stock solution to achieve the desired final concentration. For example, to achieve a 200 ppm (0.02%) concentration in a 1 g sample, add 20 µL of a 1% BHT stock solution.[1]
-
-
Mixing:
-
Gently swirl the vial to ensure the antioxidant is thoroughly mixed with the PUFA standard.
-
-
Inert Gas Purging:
-
Insert a fine needle connected to the inert gas supply into the vial, ensuring the needle tip is just above the liquid surface.
-
Gently blow the inert gas into the vial for 30-60 seconds to displace the air in the headspace.
-
-
Sealing and Storage:
-
Immediately after purging, tightly seal the vial with the Teflon-lined cap.
-
Store the vial at the recommended low temperature (e.g., -80°C) in the dark.
-
Protocol 2: Monitoring PUFA Oxidation via Peroxide Value (PV) Titration
This protocol provides a method to assess the extent of primary oxidation in a PUFA sample by measuring the peroxide value.
Materials:
-
PUFA sample
-
Acetic acid-chloroform solvent (3:2, v/v)
-
Saturated potassium iodide (KI) solution
-
Distilled water
-
0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (standardized)
-
1% Starch indicator solution
-
Erlenmeyer flask (250 mL)
-
Burette
Procedure:
-
Sample Preparation:
-
Weigh approximately 5 g of the PUFA sample into a 250 mL Erlenmeyer flask.
-
-
Dissolution:
-
Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.
-
-
Reaction:
-
Add 0.5 mL of saturated KI solution, swirl, and let it stand in the dark for exactly 1 minute.
-
-
Titration - Part 1:
-
Add 30 mL of distilled water and shake vigorously.
-
Titrate the liberated iodine with the standardized 0.01 N Na₂S₂O₃ solution, shaking continuously, until the yellow color of the iodine has almost disappeared.
-
-
Titration - Part 2:
-
Add 0.5 mL of the 1% starch indicator solution. The solution will turn blue.
-
Continue the titration with Na₂S₂O₃, shaking vigorously, until the blue color completely disappears.
-
-
Blank Determination:
-
Perform a blank titration using all reagents except the PUFA sample.
-
-
Calculation:
-
Calculate the Peroxide Value (PV) in milliequivalents of active oxygen per kg of sample using the following formula: PV (meq/kg) = [(S - B) x N x 1000] / W Where:
-
S = volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = normality of the Na₂S₂O₃ solution
-
W = weight of the sample (g)
-
-
Visualizations
Caption: Workflow for Handling PUFA Standards to Minimize Oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical evaluation of polyunsaturated fatty acids degradation during thermal oxidation of edible oils by Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. twinwoodcattle.com [twinwoodcattle.com]
- 4. gfi.org [gfi.org]
- 5. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardization and validation of assay of selected omega-3 and omega-6 fatty acids from phospholipid fraction of red cell membrane using gas chromatography with flame ionization detector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To Stabilize ω-3 Polyunsaturated Fatty Acids (PUFAs) in an Animal Feeding Study?-Effects of the Temperature, Oxygen Level, and Antioxidant on Oxidative Stability of ω-3 PUFAs in a Mouse Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing GC-MS Parameters for Long-Chain Fatty Acid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of long-chain fatty acids.
Troubleshooting Guide
This guide addresses specific issues that may arise during the GC-MS analysis of long-chain fatty acids, presented in a question-and-answer format.
Issue 1: Poor Peak Shape - Tailing Peaks
Q: Why are my fatty acid methyl ester (FAME) peaks tailing?
A: Peak tailing, characterized by an asymmetrical peak with a drawn-out tail, is a frequent problem in the GC analysis of fatty acids and their derivatives.[1] This can lead to inaccurate quantification due to improper peak integration and decreased resolution between adjacent peaks.[1] The primary causes include:
-
Active Sites in the GC System: Free fatty acids, being polar, can interact with active sites such as exposed silanols in the injector liner or on the GC column itself.[1][2] These secondary interactions delay the elution of a portion of the analyte, causing the peak to tail.
-
Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites at the head of the column.
-
Improper Column Installation: A poorly cut or improperly installed column can create dead volume or expose active surfaces, leading to peak tailing.[3]
-
Solvent-Phase Polarity Mismatch: A mismatch between the polarity of the sample solvent and the stationary phase can cause poor peak shape.[4]
Troubleshooting Steps:
-
Ensure Complete Derivatization: Incomplete derivatization leaves polar carboxyl groups exposed, which strongly interact with the system. Verify your derivatization protocol and ensure reagents are fresh.
-
Use Deactivated Liners: Employ deactivated injector liners to minimize interactions with the analyte. Consider replacing the liner regularly.[5]
-
Column Maintenance: Trim the first few centimeters (10-20 cm) of the column to remove accumulated non-volatile residues and active sites.[3]
-
Proper Column Installation: Ensure the column is cut cleanly and squarely and installed at the correct depth in both the injector and detector according to the manufacturer's instructions.[3]
-
Check for Leaks: Leaks in the system can introduce oxygen and degrade the column's stationary phase, creating active sites.
Issue 2: Poor Resolution and Peak Overlap
Q: I'm observing poor resolution between my long-chain fatty acid peaks. How can I improve separation?
A: Achieving baseline separation of all FAMEs, especially isomers, is critical for accurate identification and quantification.[6] Several factors can contribute to poor resolution:
-
Inappropriate GC Column: The choice of stationary phase is crucial. For FAME analysis, polar stationary phases are generally recommended.[1] Highly polar cyanopropyl columns are particularly effective for detailed separations, including cis/trans isomers.[6]
-
Suboptimal Oven Temperature Program: A temperature ramp that is too fast will not allow for sufficient interaction with the stationary phase, leading to co-elution.
-
Carrier Gas Flow Rate: An incorrect flow rate can lead to band broadening and reduced efficiency.
Troubleshooting and Optimization Strategies:
-
Column Selection: For complex mixtures and detailed isomer separation, a highly polar column (e.g., CP-Sil 88, HP-88) is recommended.[6] For general-purpose FAME analysis, a mid-polarity column like a DB-FastFAME or a wax-type column (e.g., FAMEWAX) can provide excellent results.[6][7]
-
Optimize Oven Temperature Program: Start with a lower initial oven temperature to focus the analytes at the head of the column. Employ a slower temperature ramp rate (e.g., 2-5°C/min) to enhance separation of closely eluting peaks.
-
Adjust Carrier Gas Flow: Ensure the carrier gas flow rate is set to the optimal value for your column's internal diameter to maximize efficiency.
-
Increase Column Length: For very complex samples, using a longer column (e.g., 100 m) can significantly improve resolution, although it will increase analysis time.[6]
Issue 3: High Baseline Noise and Column Bleed
Q: My chromatogram shows a rising baseline, especially at higher temperatures. What is causing this and how can I minimize it?
A: A rising baseline is often indicative of column bleed, which is the thermal degradation of the column's stationary phase.[8] This can obscure small peaks and negatively impact signal-to-noise ratios.
-
Exceeding Column Temperature Limits: Operating the column above its specified maximum temperature will accelerate phase degradation.[9]
-
Oxygen in the Carrier Gas: The presence of oxygen in the carrier gas can catalytically degrade the stationary phase, especially at high temperatures.
-
Contamination: Contaminants in the carrier gas or from the sample can also contribute to a noisy baseline.
Mitigation Strategies:
-
Verify Column Temperature Limits: Always operate within the recommended isothermal and programmed temperature limits for your specific column.[9]
-
Use High-Purity Carrier Gas and Traps: Employ high-purity carrier gas and install oxygen and moisture traps to protect the column.
-
Condition New Columns: Properly condition new columns according to the manufacturer's instructions to remove any residual manufacturing materials and stabilize the baseline.
-
Select Low-Bleed Columns: For MS applications, it is highly recommended to use columns specifically designed for low bleed (e.g., "ms" designated columns) to minimize background interference.[10]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatization for fatty acid analysis by GC-MS?
A: Derivatization is a crucial step to convert polar, non-volatile fatty acids into non-polar, volatile derivatives, most commonly fatty acid methyl esters (FAMEs).[11] This process is essential for several reasons:
-
Increased Volatility: FAMEs are more volatile than their corresponding free fatty acids, allowing them to be analyzed by GC.[12]
-
Improved Peak Shape: Derivatization reduces the polarity of the analytes, minimizing interactions with active sites in the GC system and thus preventing peak tailing.
-
Enhanced Separation: By neutralizing the polar carboxyl group, separation on the GC column is primarily based on boiling point and degree of unsaturation, allowing for better resolution of different fatty acids.
Q2: Which derivatization reagent should I use for long-chain fatty acids?
A: Several reagents are available for preparing FAMEs. Two common and effective options are:
-
Boron Trifluoride in Methanol (B129727) (BF₃-Methanol): This is a widely used and effective reagent for the esterification of fatty acids.[2] The reaction is typically carried out at elevated temperatures (60-100°C) for a short period.[1]
-
Methanolic HCl: Acid-catalyzed esterification with methanolic HCl is another common method.
-
Base-Catalyzed Transmethylation: For fatty acids present as glycerides, a base-catalyzed approach using sodium or potassium hydroxide (B78521) in methanol can be a rapid, one-step process at room temperature.[13] However, this method is not suitable for free fatty acids.[13]
It is critical to use high-quality, low-moisture derivatization reagents to prevent side reactions and ensure complete derivatization.
Q3: What are the typical GC-MS parameters for long-chain FAME analysis?
A: While optimal conditions will vary depending on the specific analytes and instrumentation, the following table provides a general starting point for method development.
| Parameter | Recommended Setting | Rationale |
| GC Column | Highly polar (e.g., CP-Sil 88, HP-88) or mid-polarity wax column | To achieve separation based on carbon chain length and degree of unsaturation.[6] |
| Column Dimensions | 30-100 m length, 0.25 mm I.D., 0.25 µm film thickness | A good balance of resolution, capacity, and analysis time. Longer columns improve resolution.[6] |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases. Hydrogen can provide faster analysis times at lower pressures.[1] |
| Inlet Temperature | 250 °C | To ensure complete and rapid volatilization of the FAMEs.[1] |
| Injection Volume | 1 µL | A standard volume to avoid overloading the column.[1] |
| Split Ratio | 10:1 to 50:1 | To introduce an appropriate amount of sample onto the column, preventing peak distortion.[1] |
| Oven Program | Initial Temp: 50-100°C, Ramp: 2-10°C/min, Final Temp: 240-260°C | A lower initial temperature provides good focusing of early eluting peaks, while the ramp allows for the separation of longer-chain FAMEs. |
| MS Transfer Line Temp | ~280 °C | To prevent condensation of the analytes as they transfer from the GC to the MS.[14] |
| Ion Source Temperature | 230-250 °C | To promote ionization without causing thermal degradation.[14] |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for creating reproducible fragmentation patterns for library matching.[14] |
| Electron Energy | 70 eV | The standard energy for creating mass spectra that are comparable to commercial libraries.[14] |
Q4: How can I identify the FAME peaks in my chromatogram?
A: Peak identification is typically achieved through a combination of two methods:
-
Mass Spectral Library Matching: The mass spectrum of each chromatographic peak is compared against a reference library (e.g., NIST, Wiley) to find a matching fragmentation pattern.
-
Retention Time Matching: The retention time of each peak is compared to the retention times of known FAME standards run under the identical analytical conditions. Using a FAME standard mixture is highly recommended for confirming peak identities.
For complex samples, using both mass spectral data and retention time information provides the most confident peak identification.[15]
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids to FAMEs using BF₃-Methanol
This protocol describes a common method for the preparation of fatty acid methyl esters (FAMEs) from a lipid sample.
Materials:
-
Sample containing fatty acids (1-25 mg)
-
BF₃-Methanol reagent (12-14% w/w)
-
Hexane (B92381) (GC grade)
-
Saturated Sodium Chloride (NaCl) solution or water
-
Anhydrous Sodium Sulfate (B86663)
-
Micro reaction vessel or screw-cap test tube (5-10 mL)
-
Vortex mixer
-
Centrifuge (optional)
-
Heating block or water bath
-
Pasteur pipette or syringe
Procedure:
-
Weigh 1-25 mg of the lipid sample into a micro reaction vessel.
-
Add 2 mL of BF₃-Methanol reagent to the vessel.
-
Tightly cap the vessel and heat at 60-100°C for 5-10 minutes in a heating block or water bath.[1]
-
Cool the vessel to room temperature.
-
Add 1 mL of water or saturated NaCl solution and 1 mL of hexane to the vessel.[1]
-
Vortex the mixture vigorously for 1 minute to extract the FAMEs into the upper hexane layer.[1]
-
Allow the layers to separate. Centrifugation at a low speed can aid in this separation.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial using a Pasteur pipette.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Visualizations
Caption: Experimental workflow for GC-MS analysis of long-chain fatty acids.
Caption: Troubleshooting decision tree for common GC-MS issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. gcms.cz [gcms.cz]
- 8. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 9. agilent.com [agilent.com]
- 10. aocs.org [aocs.org]
- 11. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. perlan.com.pl [perlan.com.pl]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Quantification of cis-4,10,13,16-Docosatetraenoic Acid
Welcome to the technical support center for the quantification of cis-4,10,13,16-Docosatetraenoic Acid. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your analytical experiments, with a focus on mitigating matrix effects.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS/MS analysis of this compound.
Question: Why am I observing significant ion suppression for my analyte?
Answer:
Ion suppression is a common matrix effect in LC-MS/MS analysis, particularly when dealing with complex biological samples.[1][2][3][4][5] It occurs when co-eluting endogenous components, such as phospholipids (B1166683), compete with the analyte for ionization, leading to a decreased signal intensity.[1][3]
Potential Causes and Solutions:
-
Insufficient Sample Cleanup: High levels of phospholipids are a primary cause of ion suppression.[1][3][6]
-
Solution: Implement a robust sample preparation method specifically designed for phospholipid removal. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are highly effective.[7] For high-throughput applications, phospholipid removal plates are also a convenient option.[3][8]
-
-
Suboptimal Chromatographic Separation: If the analyte co-elutes with a large mass of interfering compounds, ion suppression is likely to occur.
-
Solution: Optimize your chromatographic method to separate this compound from the bulk of the matrix components. This can be achieved by adjusting the gradient, flow rate, or switching to a different column chemistry.[9]
-
-
Inappropriate Ionization Mode: The choice of ionization mode can influence the extent of matrix effects.
-
Solution: For fatty acids like docosatetraenoic acid, negative ion mode is generally more appropriate as it is less prone to water loss and can provide better sensitivity.
-
Question: My peak shape is poor (e.g., broad, tailing). What can I do?
Answer:
Poor peak shape can compromise the accuracy and precision of quantification. Several factors related to both the sample matrix and the analytical method can contribute to this issue.
Potential Causes and Solutions:
-
Matrix Overload: Injecting a sample with a high concentration of matrix components can lead to column overload and distorted peak shapes.
-
Solution: Dilute your sample or improve the sample cleanup procedure to reduce the overall matrix load.
-
-
Column Contamination: Residual phospholipids and other matrix components can accumulate on the column, degrading its performance over time.[1]
-
Solution: Use a guard column and implement a column washing step after each analytical run. Regularly flushing the column with a strong solvent can also help.
-
-
Mobile Phase Mismatch: The pH and composition of the mobile phase can significantly impact the peak shape of fatty acids.
-
Solution: Experiment with different mobile phase modifiers. For reversed-phase chromatography of fatty acids, mobile phases containing ammonium (B1175870) formate (B1220265) or acetate (B1210297) can improve peak shape and signal stability.[10]
-
Question: I am experiencing low recovery of my analyte. What are the likely causes?
Answer:
Low recovery indicates that a significant portion of the analyte is being lost during sample preparation or analysis.
Potential Causes and Solutions:
-
Inefficient Extraction: The chosen extraction method may not be suitable for this compound.
-
Solution: Evaluate different extraction solvents and protocols. A classic method for lipid extraction is the Bligh and Dyer method, or variations thereof.[8] Ensure the pH of the extraction solvent is optimized for fatty acid recovery.
-
-
Analyte Binding: The analyte may be binding to proteins or other macromolecules in the sample, preventing its efficient extraction.
-
Solution: A protein precipitation step using a solvent like acetonitrile (B52724) or methanol (B129727) is often effective in disrupting these interactions.[1]
-
-
Adsorption to Surfaces: Fatty acids can be "sticky" and adsorb to plasticware or glass surfaces.
-
Solution: Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorptive losses. Adding a small amount of a less polar solvent to the sample can also help.
-
Frequently Asked Questions (FAQs)
Q1: What is the best internal standard for quantifying this compound?
A1: The most effective approach for correcting matrix effects and ensuring accurate quantification is the use of a stable isotope-labeled internal standard (SIL-IS).[4][11] A deuterated or 13C-labeled version of this compound is ideal as it will have nearly identical chemical and physical properties to the analyte, ensuring it experiences the same degree of ion suppression or enhancement.[4] If a specific SIL-IS is unavailable, a structurally similar fatty acid with a different mass can be used, but this may not provide the same level of accuracy.
Q2: Which sample preparation technique is most effective for removing phospholipids?
A2: Several techniques can effectively remove phospholipids, and the best choice depends on the specific requirements of your assay (e.g., sample volume, throughput, cost). Here is a comparison of common methods:
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated out of solution using an organic solvent (e.g., acetonitrile), and some phospholipids are co-precipitated. | Simple, fast, and inexpensive. | May not provide sufficient phospholipid removal for highly sensitive assays.[7] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned into an organic solvent, leaving polar interferences like phospholipids in the aqueous phase. | Can provide good recovery and cleanup. | Can be labor-intensive and may use large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | The sample is passed through a cartridge containing a sorbent that retains either the analyte or the interferences. | Highly effective for phospholipid removal (>99%) and can be automated.[1][8] | Can be more expensive than PPT or LLE. |
| Phospholipid Removal Plates | 96-well plates containing a specific sorbent to capture and remove phospholipids. | High-throughput and compatible with automation.[3][8] | Initial cost of plates may be higher. |
Q3: Can derivatization help in overcoming matrix effects for this compound?
A3: Yes, chemical derivatization can be a valuable strategy. By adding a chemical tag to the carboxylic acid group of the fatty acid, you can improve its ionization efficiency and shift its retention time away from interfering matrix components.[12] An isotopic-tagged derivatization strategy can further enhance accuracy by allowing for the use of an isotope-derivatized internal standard, which can effectively correct for matrix effects.[12]
Q4: What are the optimal LC-MS parameters for the analysis of this compound?
A4: The optimal parameters will depend on your specific instrumentation, but here are some general recommendations:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for fatty acids.
-
Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high sensitivity and selectivity.
-
Experimental Protocols
Protocol 1: Phospholipid Removal using Solid-Phase Extraction (SPE)
This protocol provides a general procedure for removing phospholipids from a plasma sample.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 25 µL of a stable isotope-labeled internal standard solution.
-
Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a phospholipid removal SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridge.
-
-
Elution:
-
Elute the analyte using an appropriate solvent (e.g., methanol or acetonitrile). The phospholipids will be retained on the sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Stable Isotope Dilution for Quantification
This protocol outlines the steps for setting up a calibration curve using a stable isotope-labeled internal standard.
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking known concentrations of a certified reference standard of this compound into a blank matrix (e.g., charcoal-stripped plasma).
-
-
Addition of Internal Standard:
-
Add a fixed concentration of the stable isotope-labeled internal standard to each calibration standard and to the unknown samples.
-
-
Sample Preparation:
-
Process all calibration standards and unknown samples using the same extraction and cleanup protocol (e.g., Protocol 1).
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples by LC-MS/MS, monitoring the specific MRM transitions for both the native analyte and the stable isotope-labeled internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Visualizations
Caption: Workflow for overcoming matrix effects in quantification.
Caption: Troubleshooting decision tree for common analytical issues.
Caption: Principle of Stable Isotope Dilution (SID).
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phospholipid Removal (PLR): Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lcms.cz [lcms.cz]
- 11. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 13. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape in Fatty Acid Gas Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to poor peak shape in fatty acid gas chromatography (GC) analysis.
Troubleshooting Guides
Q1: What are the common causes of peak tailing in my fatty acid chromatogram and how can I fix it?
Peak tailing, characterized by an asymmetrical peak with a "tail" extending to the right, is a frequent problem in the GC analysis of fatty acids and their derivatives, such as fatty acid methyl esters (FAMEs). This can lead to inaccurate quantification and reduced resolution.[1][2] The primary causes and their solutions are outlined below.
Possible Causes and Solutions for Peak Tailing:
-
Active Sites in the GC System: Free fatty acids are polar molecules that can interact with active sites, like exposed silanols, in the injector liner, column, or detector.[1][3][4] This secondary interaction can slow down a portion of the analyte, causing the peak to tail.[1]
-
Solution:
-
Derivatization: Ensure complete derivatization of fatty acids to a less polar form, most commonly FAMEs.[2][3] Incomplete derivatization will leave polar free fatty acids that can tail.
-
Inert Flow Path: Use deactivated inlet liners and columns to minimize interactions.[5] Consider using Ultra Inert liners and columns if available.[5]
-
System Priming: Injecting a high-concentration standard of the problematic compounds can help to neutralize active sites in the system.[6] Remember to run a solvent blank afterward to check for carryover.[6]
-
-
-
Column Issues:
-
Contamination: Buildup of non-volatile residues on the column can lead to peak tailing.[1][3]
-
Improper Column Installation: A poorly cut column can create turbulence and distort the peak shape.[1][10] If the column is not installed at the correct height in the inlet, it can create dead volume, also leading to tailing.[10]
-
-
Inlet Problems:
-
Inadequate Carrier Gas Flow Rate: A carrier gas flow rate that is too low can contribute to peak tailing, especially for later eluting peaks.[6]
-
Solution: Optimize the carrier gas flow rate for your column dimensions and analysis.
-
Q2: My fatty acid peaks are fronting. What is the cause and solution?
Peak fronting, the inverse of tailing, where the peak is broad at the beginning and sharp at the end, is often a sign of column overload.[1] This happens when the amount of sample injected exceeds the capacity of the stationary phase.[9][14]
Possible Causes and Solutions for Peak Fronting:
-
Column Overload: Injecting too much of the sample can saturate the stationary phase.[9][14]
-
Solution:
-
Reduce Sample Concentration: Dilute your sample before injection.[14]
-
Decrease Injection Volume: Inject a smaller volume of your sample.[14]
-
Increase Split Ratio: If using a split injection, increase the split ratio to introduce less sample onto the column.
-
Use a Higher Capacity Column: Consider using a column with a thicker stationary phase film, which can handle a higher sample load.[9]
-
-
-
Solvent Mismatch: A significant mismatch in polarity between the sample solvent and the stationary phase can cause peak distortion.[9]
-
Solution: Whenever possible, dissolve your sample in a solvent that is compatible with the stationary phase polarity.
-
Q3: I am observing split peaks for my fatty acids. What could be the issue?
Split peaks can be frustrating and can arise from several issues related to the injection and sample introduction process.[15]
Possible Causes and Solutions for Split Peaks:
-
Improper Injection Technique: Issues with the autosampler syringe or manual injection can lead to a non-uniform introduction of the sample.[16] A damaged syringe needle tip can cause the sample to "spray" unevenly into the liner.[16]
-
Solution: Inspect the syringe for any damage and replace it if necessary.[7] Ensure the autosampler is functioning correctly.
-
-
Injector Problems:
-
Dirty or Active Liner: Contamination or active sites within the inlet liner can cause the sample to interact in multiple ways, leading to peak splitting.[16]
-
Solution: Clean or replace the inlet liner.[16]
-
-
Inlet Temperature Too Low: If the inlet temperature is not high enough to rapidly vaporize the sample, it can lead to a slow and uneven transfer to the column.
-
Solution: Increase the injector temperature.
-
-
-
Column Issues: A partial blockage at the head of the column can cause the sample band to split.[9]
-
Solution: Trim a small portion (10-20 cm) from the front of the column.[9]
-
-
Solvent Effect Issues in Splitless Injection: In splitless injection, if the initial oven temperature is too high relative to the solvent's boiling point, it can prevent proper focusing of the analytes at the head of the column, resulting in split or broad peaks.[9]
-
Solution: Set the initial oven temperature at least 20°C below the boiling point of the sample solvent.[9]
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for fatty acid GC analysis? Free fatty acids are highly polar and have low volatility, which makes them challenging to analyze directly by GC.[2][3] They tend to exhibit poor peak shape due to interactions with the GC system.[3] Derivatization, most commonly through esterification to form fatty acid methyl esters (FAMEs), converts the polar carboxyl group into a less polar and more volatile ester.[2][3] This minimizes interactions with the stationary phase and allows for separation based on properties like boiling point and degree of unsaturation.[2]
Q2: What type of GC column is best for fatty acid analysis? For the analysis of FAMEs, polar stationary phases are generally recommended.[1] Highly polar cyanopropyl columns are often preferred for detailed separations of fatty acids, including cis and trans isomers.[1][17] Columns with polyethylene (B3416737) glycol (PEG) stationary phases, like Carbowax-type columns, are also widely used for routine fatty acid analysis.[18][19] The choice of column will depend on the specific fatty acids being analyzed and the required resolution.[17]
Q3: How often should I perform inlet maintenance? Regular inlet maintenance is crucial for maintaining good chromatographic performance. The frequency of maintenance will depend on the number of samples analyzed and their cleanliness. A good practice is to:
-
Change the septum daily or after every 100-200 injections. [13]
-
Inspect and change the inlet liner weekly or as needed, especially when analyzing "dirty" samples. [11][20]
-
Clean the entire injector periodically as part of routine instrument maintenance. [21]
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification of Fatty Acids to FAMEs using Boron Trifluoride (BF₃)-Methanol
This is a widely used and effective method for preparing FAMEs from free fatty acids.[3][4]
Materials:
-
Sample containing fatty acids (1-25 mg)
-
BF₃-Methanol reagent (12-14% w/w)
-
Hexane (B92381) (GC grade)
-
Water (distilled or deionized)
-
Anhydrous sodium sulfate (B86663)
-
Glass tube with a PTFE-lined screw cap
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Place the dried sample (1-25 mg) into the screw-capped glass tube.[3] If the sample is in an aqueous solution, it must be evaporated to dryness first.[3][4]
-
Tightly cap the tube and heat it at 60-100°C for 5-10 minutes.[1][3]
-
Cool the tube to room temperature.
-
Vortex the tube vigorously for 1 minute to extract the FAMEs into the hexane layer.[1][3]
-
Centrifuge at a low speed to achieve a clear separation of the layers.[1]
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.[1][3]
-
Add a small amount of anhydrous sodium sulfate to the vial to dry the extract.[1][3]
-
The sample is now ready for GC injection.
Data Presentation
Table 1: Typical GC Parameters for FAME Analysis
| Parameter | Recommended Setting |
| Inlet Temperature | 250 °C[1] |
| Injection Volume | 1 µL[1] |
| Split Ratio | 1:50[1] |
| Carrier Gas | Hydrogen or Helium[1] |
| Detector (FID) Temp | 280 °C[1] |
| Hydrogen Flow (FID) | 40 mL/min[1] |
| Makeup Gas (FID) | 30 mL/min[1] |
Mandatory Visualization
Caption: Troubleshooting workflow for poor peak shape in GC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. agilent.com [agilent.com]
- 6. Restek - Blog [restek.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gcms.cz [gcms.cz]
- 12. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. agilent.com [agilent.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. GC Troubleshooting—Split Peaks [restek.com]
- 16. chromforum.org [chromforum.org]
- 17. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 18. aocs.org [aocs.org]
- 19. Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scribd.com [scribd.com]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: cis-4,10,13,16-Docosatetraenoic Acid
Welcome to the technical support center for cis-4,10,13,16-Docosatetraenoic Acid. This guide is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and troubleshooting of this polyunsaturated fatty acid (PUFA) to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored at -80°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[1] For short-term storage, -20°C is acceptable. It is often supplied in an ethanol (B145695) solution, which should also be stored under the same temperature conditions.[1]
Q2: What is the expected shelf-life of this compound?
A2: When stored properly at -80°C, the compound is expected to be stable for at least two years.[1] However, stability can be affected by handling and exposure to adverse conditions. It is recommended to aliquot the compound upon receipt to minimize freeze-thaw cycles.
Q3: My stock solution of this compound has turned yellow. Can I still use it?
A3: A yellow discoloration may indicate oxidation of the polyunsaturated fatty acid. As PUFAs are susceptible to oxidation, this change in color suggests potential degradation. It is highly recommended to test the purity of the solution before use or discard it and prepare a fresh solution from a new, unopened vial to ensure the reliability of your experimental results.
Q4: What solvents are compatible with this compound?
A4: this compound is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). When preparing aqueous buffers, it is recommended to first dissolve the fatty acid in an organic solvent and then dilute it with the aqueous buffer.
Q5: How can I minimize the oxidation of this compound during my experiments?
A5: To minimize oxidation, handle the compound under an inert atmosphere whenever possible. Use deoxygenated solvents for preparing solutions. The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the solvent can also help prevent oxidation.[2] Avoid exposure to direct light and elevated temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (temperature, atmosphere). 2. Prepare fresh dilutions from a new stock vial. 3. Perform a quality control check on the stock solution (e.g., by chromatography). |
| Low recovery of the fatty acid after extraction | Oxidation or adsorption to container surfaces. | 1. Use silanized glassware to prevent adsorption. 2. Add an antioxidant to the extraction solvent. 3. Perform extraction steps on ice and minimize exposure to air. |
| Precipitation of the fatty acid in aqueous buffer | Low solubility of the fatty acid in aqueous solutions. | 1. Ensure the final concentration of the organic solvent is sufficient to maintain solubility. 2. Prepare the solution fresh before each experiment. 3. Consider using a carrier protein like fatty acid-free bovine serum albumin (BSA). |
| Formation of unknown peaks in chromatograms | Oxidation products of this compound. | 1. Handle samples under inert gas. 2. Use solvents containing an antioxidant. 3. Analyze samples promptly after preparation. |
Stability Data
| PUFA-Containing Oil | Temperature (°C) | Time | Parameter | Change |
| Fish Oil | 22.5 | 24 days | Peroxide Value (mEq/kg) | Increased from 15.0 to 70.4 |
| Fish Oil | 22.5 | 24 days | PUFA:SFA Ratio | Decreased from 1.07 to 0.47 |
| Soybean Oil | 100 | - | PUFA Content (%) | 77.26 |
| Soybean Oil | 200 | - | PUFA Content (%) | 72.72 |
This data is illustrative and sourced from studies on fish and soybean oils. SFA = Saturated Fatty Acids.
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method for evaluating the stability of this compound under specific experimental conditions.
1. Sample Preparation:
- Prepare a stock solution of this compound in ethanol (or another suitable solvent) at a known concentration.
- Aliquot the stock solution into multiple amber glass vials to avoid repeated freeze-thaw cycles.
- For testing, dilute the stock solution to the desired experimental concentration in the chosen buffer or medium.
2. Incubation under Test Conditions:
- Expose the prepared samples to the conditions being tested (e.g., different temperatures, light intensities, or oxygen levels).
- Include a control sample stored under optimal conditions (-80°C in the dark, under inert gas).
3. Time-Point Analysis:
- At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each test and control sample.
- Immediately stop any potential degradation by adding an antioxidant and/or freezing at -80°C.
4. Analytical Method: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC):
- Derivatization (for GC): Convert the fatty acid to a more volatile ester (e.g., a methyl ester) using a reagent like BF3/methanol.
- Chromatographic Analysis:
- Inject the derivatized (for GC) or underivatized (for HPLC) sample into the chromatograph.
- Use an appropriate column and method to separate the fatty acid from potential degradation products.
- A suitable HPLC method would involve a C18 column with a mobile phase gradient of acetonitrile (B52724) and water.
- Quantification:
- Determine the concentration of the remaining this compound by comparing the peak area to a standard curve.
- The appearance of new peaks may indicate the formation of oxidation products.
5. Data Analysis:
- Plot the concentration of this compound as a function of time for each condition.
- Calculate the degradation rate under each condition.
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Minimizing Contamination in Lipidomics Sample Preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize contamination during lipidomics sample preparation.
Troubleshooting Guides
This section addresses specific issues that can arise during your lipidomics experiments, providing potential causes and solutions in a question-and-answer format.
Issue 1: I am seeing unexpected peaks or high background noise in my mass spectrometry data.
-
Question: What are the likely sources of these unexpected peaks and high background noise?
-
Potential Cause: Contaminated solvents are a primary source of extraneous peaks and increased baseline noise in LC-MS data. Impurities such as water, peroxides, or residues from manufacturing can interfere with the ionization process, leading to decreased signal intensity for your lipids of interest and the appearance of "ghost peaks".[1][2][3][4]
-
Solution: Always use high-purity, LC-MS grade solvents for sample preparation and mobile phases.[5] It is also good practice to run a blank solvent injection before your sample analysis to check for any contamination in your solvent system.[1] If you suspect your mobile phase additives (e.g., formic acid, ammonium (B1175870) acetate) are the source, consider filtering them, even if they are LC-MS grade, especially at higher concentrations.[4]
-
-
Question: Could my labware be the source of this contamination?
-
Potential Cause: Yes, both glassware and plasticware can introduce contaminants. Plasticware, such as microcentrifuge tubes, can leach plasticizers, polymers (like polyethylene (B3416737) glycol - PEG), and other additives into your samples.[6][7][8] Glassware that has not been properly cleaned can retain residues from previous experiments or detergents.[5][9]
-
Solution: Whenever possible, use glass labware for handling organic solvents.[5][10] Ensure all glassware is meticulously cleaned using a validated protocol (see Experimental Protocols section). If plasticware must be used, opt for tubes made from polypropylene (B1209903) that are certified as low-leachable.[6][7] Be aware that even high-quality polypropylene tubes can introduce contaminants.[6]
-
Issue 2: I'm experiencing poor reproducibility and variability between sample replicates.
-
Question: What could be causing the lack of reproducibility in my results?
-
Potential Cause: Inconsistent sample handling and storage practices can lead to lipid degradation and variability. Lipids are susceptible to oxidation and enzymatic degradation, which can be accelerated by improper storage temperatures, exposure to light and oxygen, and repeated freeze-thaw cycles.[11][12][13]
-
Solution: Process samples as quickly as possible after collection. If immediate processing is not feasible, flash-freeze samples in liquid nitrogen and store them at -80°C.[12][14] When ready for extraction, perform the procedures at low temperatures (on ice or at 4°C) to minimize enzymatic activity.[15] For long-term storage of lipid extracts, keep them in an organic solvent under an inert gas (like nitrogen or argon) at -20°C or lower, protected from light.[10][11][13]
-
-
Question: Could carryover from previous samples be affecting my results?
-
Potential Cause: Carryover, where residual analytes from a previous injection appear in a subsequent run, is a common issue that leads to poor reproducibility.[16] This can be caused by contaminants building up in the LC system, particularly in the injector or column.[17]
-
Solution: Implement a rigorous washing procedure for the injection needle and port between samples. Running blank injections between samples can help identify and mitigate carryover.[16] If carryover persists, it may be necessary to clean or replace parts of the injector or the column.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about best practices for minimizing contamination in lipidomics.
-
Question: What is the best type of water to use for my experiments?
-
Answer: Always use high-purity, Milli-Q water (>18 MΩ) or equivalent for all aqueous solutions and for the final rinsing of glassware.[18]
-
-
Question: How should I store my solvents to prevent contamination?
-
Question: Are there any detergents I should avoid when cleaning glassware?
-
Answer: Yes, avoid detergents that contain polyethylene glycol (PEG) or cationic surfactants, as these can leave interfering residues on glassware.[19][20] Alconox and Liquinox are examples of detergents that are suitable for cleaning labware for mass spectrometry applications when thoroughly rinsed.[18][19]
-
-
Question: How can I prevent lipid oxidation during sample preparation?
Data Presentation
Table 1: Common Contaminants from Polypropylene Microcentrifuge Tubes
| Contaminant Class | Examples | Potential Impact on Lipidomics Analysis |
| Processing Stabilizers/Antioxidants | Irganox 1010, Irgafos 168 | Can interfere with mass spectrometry signals and may be misidentified as lipids. |
| Nucleating Agents/Clarifiers | 3,4-dimethylbenzaldehyde, Dimethyl-dibenzylidene sorbitol | Can have biological effects and absorb UV light, potentially interfering with quantification.[7] |
| Antistatic Agents | Fatty acid amides (e.g., erucamide, oleamide) | These are structurally similar to endogenous lipids and can lead to misidentification and inaccurate quantification.[6] |
| Chain-Cleaving Agents | Di(tert-butyl) peroxide | Can introduce reactive species that may degrade lipids. |
Source: Based on findings from studies on extractables and leachables from polypropylene labware.[6][7][8]
Experimental Protocols
Protocol 1: Comprehensive Glassware Cleaning for Lipidomics
This protocol is designed for cleaning glassware used in trace analysis of lipids by mass spectrometry.
Materials:
-
Detergent (e.g., Alconox or Liquinox)
-
Hot tap water
-
Milli-Q water (>18 MΩ)
-
Methanol (B129727) (LC-MS grade)
-
Acetone (B3395972) (LC-MS grade)
-
Concentrated sulfuric acid (for stubborn residues, optional)
-
Appropriate personal protective equipment (lab coat, safety goggles, nitrile gloves)
Procedure:
-
Initial Scrub: Scrub the glassware with a 0.1-1% detergent solution in hot tap water using an appropriately sized brush. Clean both the interior and exterior surfaces.[18]
-
Tap Water Rinse: Rinse the glassware six times by filling it completely with warm/hot tap water and then emptying it.[18]
-
Milli-Q Water Rinse: Rinse the glassware six times by filling it completely with Milli-Q water and then emptying it.[18]
-
Solvent Rinses (in a fume hood):
-
Drying: Allow the glassware to air dry on a drying rack or in a drying oven. The openings can be loosely covered with hexane-rinsed aluminum foil.[18]
-
(Optional) For Stubborn Residues: If glassware shows visible, insoluble residues, you can use a concentrated sulfuric acid wash. In a fume hood, add a small amount of concentrated sulfuric acid and carefully swirl to coat all interior surfaces. Drain the acid and dispose of it properly. Safety Note: Mixing concentrated sulfuric acid with water generates significant heat. Always add acid to water slowly.[18]
Protocol 2: Modified Folch Lipid Extraction
This is a widely used method for extracting total lipids from biological samples.
Materials:
-
Chloroform (B151607) (LC-MS grade)
-
Methanol (LC-MS grade)
-
0.9% NaCl solution (or 0.88% KCl solution)
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas evaporator
Procedure:
-
Homogenization: Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol. The solvent volume should be about 20 times the tissue weight.[22][23]
-
Phase Separation: After homogenization, add 0.2 volumes of 0.9% NaCl solution to the homogenate. Vortex the mixture thoroughly and then centrifuge at a low speed (e.g., 2000 rpm) for 10 minutes to separate the phases.[23]
-
Collection of the Lipid Layer: Two phases will form: an upper aqueous phase (methanol and water) and a lower organic phase (chloroform) containing the lipids. Carefully collect the lower chloroform layer using a glass pipette, being careful not to disturb the interface.
-
Drying: Dry the collected chloroform phase under a stream of nitrogen gas at a low temperature (e.g., 30-40°C).
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your LC-MS analysis (e.g., isopropanol (B130326) or a methanol/chloroform mixture).
-
Storage: Store the reconstituted lipid extract at -80°C under an inert atmosphere until analysis.[24]
Visualizations
Caption: A generalized workflow for a lipidomics experiment.
References
- 1. Benefits of Quality Organic Solvents for Lipid Analysis [kangyangintl.com]
- 2. citedrive.com [citedrive.com]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Guide to sample cleanup and storage – Metabolomics Core Facility [embl.org]
- 6. Item - Studies of Labware Contamination during Lipid Extraction in Mass Spectrometry-Based Lipidome Analysis - American Chemical Society - Figshare [acs.figshare.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. eppendorf.com [eppendorf.com]
- 9. uthsc.edu [uthsc.edu]
- 10. avantiresearch.com [avantiresearch.com]
- 11. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. Lipidomics Sample Collection Guidelines - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 15. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 16. academicstrive.com [academicstrive.com]
- 17. zefsci.com [zefsci.com]
- 18. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 19. technotes.alconox.com [technotes.alconox.com]
- 20. Cleaning Laboratory Glassware for LC/MS - Pharmaceutical Technology [pharmaceutical-technology.com]
- 21. repository.seafdec.org [repository.seafdec.org]
- 22. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 23. Lipid extraction by folch method | PPTX [slideshare.net]
- 24. protocols.io [protocols.io]
Technical Support Center: Optimizing Derivatization of Polyunsaturated Fatty Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the derivatization efficiency of polyunsaturated fatty acids (PUFAs) for analytical applications.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the derivatization of PUFAs.
Q1: I am observing incomplete derivatization of my PUFA samples. What are the possible causes and solutions?
A1: Incomplete derivatization is a common issue that can lead to inaccurate quantification. Several factors can contribute to this problem.
Possible Causes and Recommended Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Reagent | Increase the molar excess of the derivatizing reagent. Ensure the reagent is not expired and has been stored correctly to maintain its activity.[1][2] |
| Presence of Water | Ensure the sample is completely dry before adding derivatization reagents, as moisture can deactivate many reagents, especially silylating agents.[1][3][4] Lyophilization or drying under a stream of inert gas are effective methods. |
| Inadequate Reaction Conditions | Optimize the reaction time and temperature. For PUFAs, it is advisable to start with milder conditions (e.g., 60°C for 15 minutes with BF3-methanol) to avoid degradation.[1] Monitor the reaction progress by analyzing aliquots at different time points to determine the optimal duration. |
| Poor Sample Solubility | If the dried sample residue does not dissolve in the derivatization reagent, derivatization will likely not proceed efficiently.[5] Consider using a co-solvent like pyridine (B92270) or ethyl acetate (B1210297) to improve solubility before adding the derivatization reagent.[5] |
Q2: My PUFA samples appear to be degrading during derivatization. How can I prevent this?
A2: PUFAs are susceptible to oxidation and isomerization, especially at high temperatures.[6][7][8]
Strategies to Minimize PUFA Degradation:
| Strategy | Description |
| Use an Inert Atmosphere | Conduct the derivatization procedure under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1][2] |
| Add Antioxidants | Consider adding an antioxidant like butylated hydroxytoluene (BHT) during sample preparation and storage to prevent oxidation.[1][2] |
| Optimize Temperature and Time | Avoid excessively high temperatures or prolonged heating periods.[1] For some sensitive PUFAs, derivatization at lower temperatures (e.g., 40°C) for a shorter duration may be necessary.[7][8] |
| Choose Milder Reagents | While effective, some reagents like BF3-methanol can cause the formation of methoxy (B1213986) artifacts with unsaturated fatty acids at high concentrations.[9] Evaluate if a different, milder derivatization agent is suitable for your application. |
Q3: I am experiencing significant sample loss during the extraction of my derivatized PUFAs. What can I do to improve recovery?
A3: Sample loss often occurs during the liquid-liquid extraction step following derivatization.
Tips to Minimize Sample Loss During Extraction:
| Tip | Explanation |
| Ensure Clear Phase Separation | After adding the extraction solvent (e.g., hexane) and aqueous solution, ensure a clear separation between the organic and aqueous layers.[1] Centrifugation at a low speed can aid in breaking up emulsions.[1] |
| Gentle Mixing | Instead of vigorous shaking, which can lead to emulsion formation, use gentle inversion to mix the phases.[1] |
| Multiple Extractions | Perform the extraction step two to three times with fresh solvent and combine the organic layers to ensure complete recovery of the derivatized PUFAs.[3] |
| Drying the Organic Layer | After extraction, pass the organic layer through a small amount of anhydrous sodium sulfate (B86663) to remove any residual water, which can interfere with subsequent analysis.[1][3] |
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding PUFA derivatization.
Q1: Why is derivatization necessary for the analysis of fatty acids, especially PUFAs?
A1: Free fatty acids are polar and have low volatility, which makes them unsuitable for direct analysis by gas chromatography (GC).[2][3] Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester.[2][10][11] This improves chromatographic peak shape, reduces tailing, and enhances the overall accuracy of the analysis.[2]
Q2: What are the most common derivatization methods for PUFAs?
A2: The two most prevalent methods for derivatizing fatty acids for GC analysis are esterification and silylation.[1][2][3]
-
Esterification: This method converts fatty acids into fatty acid methyl esters (FAMEs). Common reagents include boron trifluoride in methanol (B129727) (BF3-methanol) or methanolic HCl.[1][2] Acid-catalyzed methods are suitable for both free fatty acids and esterified fatty acids in complex lipids.[2]
-
Silylation: This method replaces the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group.[1] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][3]
Q3: How do I choose the right derivatization method for my samples?
A3: The choice of derivatization method depends on the nature of your sample and the analytical instrumentation.
-
For samples containing free fatty acids , an acid-catalyzed esterification method like BF3-methanol is generally recommended.[2]
-
For samples primarily containing triglycerides and phospholipids , a base-catalyzed transesterification can be faster, but it is not suitable for free fatty acids.[2]
-
Silylation is a versatile method that can be used for a wide range of compounds, but the resulting TMS derivatives can be moisture-sensitive.[3][10]
Q4: What are the key parameters to optimize for a successful derivatization reaction?
A4: The critical parameters to optimize include the choice of derivatizing reagent, reaction temperature, reaction time, and the ratio of reagent to sample. The optimal conditions will vary depending on the specific PUFAs being analyzed and the sample matrix. It is recommended to perform a small-scale optimization experiment to determine the best conditions for your specific application.[2]
Data Presentation
Table 1: Effect of Reaction Time on FAMEs Yield (BF3-Methanol Method at 60°C)
| Reaction Time (minutes) | Palmitic Acid (C16:0) Peak Area | Oleic Acid (C18:1) Peak Area | Linoleic Acid (C18:2) Peak Area |
| 2 | 85,000 | 92,000 | 78,000 |
| 5 | 110,000 | 125,000 | 105,000 |
| 10 | 120,000 | 135,000 | 115,000 |
| 15 | 121,000 | 136,000 | 116,000 |
| 20 | 120,500 | 135,500 | 115,800 |
| Note: The optimal reaction time is reached when the peak areas no longer increase significantly with time.[2] |
Table 2: Comparison of Common Derivatization Reagents for GC-MS Analysis of Fatty Acids
| Reagent | Derivative | Target Analytes | Key Advantages |
| BF3-Methanol | FAME | Free Fatty Acids & Esterified Lipids | Effective for a broad range of fatty acids. |
| Methanolic HCl | FAME | Free Fatty Acids & Esterified Lipids | Milder than BF3-methanol. |
| BSTFA / MSTFA | TMS Ester | General Fatty Acids | Forms derivatives quickly under mild conditions.[12][13] |
| PFB-Br | PFB Ester | Short-chain Fatty Acids | High sensitivity, especially with NCI-MS.[1] |
Experimental Protocols
Protocol 1: Fatty Acid Methyl Ester (FAME) Formation using BF3-Methanol
-
Place the dried lipid extract (1-10 mg) into a screw-cap glass tube with a PTFE-lined cap.
-
Add 2 mL of 14% BF3-methanol reagent.[1]
-
For PUFAs, consider starting with milder conditions by heating at 60°C for 15 minutes.[1] Tightly cap the tube and heat in a water bath or heating block.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane (B92381) and 1 mL of a saturated sodium chloride solution.[1]
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[1]
-
Centrifuge at low speed (e.g., 1000 x g) for 5 minutes to separate the phases.[1]
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.[1]
-
The sample is now ready for GC-MS analysis.
Protocol 2: Silylation using BSTFA
-
Place the dried sample into a reaction vial.
-
Add the desired amount of BSTFA (often with 1% TMCS as a catalyst). A 10x molar excess of the reagent is a good starting point.[3]
-
If needed, add a solvent such as acetonitrile (B52724) or pyridine to dissolve the sample.
-
Cap the vial tightly and heat at 60°C for 30-60 minutes.[3]
-
Cool the vial to room temperature.
-
The sample can be directly injected into the GC-MS or diluted with a suitable solvent if necessary.
Visualizations
Caption: Workflow for PUFA Derivatization and Analysis.
Caption: Troubleshooting Incomplete Derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A highly efficient method for derivatization of fatty acids for high performance liquid chromatography [jafs.com.pl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Silylation Reagents - Regis Technologies [registech.com]
- 11. Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. [restek.com]
- 12. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 13. thomassci.com [thomassci.com]
Technical Support Center: Chromatographic Separation of Fatty Acid Isomers
Welcome to the Technical Support Center for chromatographic analysis of fatty acid isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common challenges related to co-elution.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem for fatty acid isomer analysis?
A1: Co-elution occurs when two or more compounds exit a chromatography column at the same time, resulting in overlapping peaks that cannot be accurately identified or quantified.[1] This is a significant issue in fatty acid analysis because many isomers (molecules with the same chemical formula but different structures) have very similar physical and chemical properties, making them difficult to separate. Accurate separation is crucial as different isomers can have vastly different biological effects.
Q2: Which fatty acid isomers are the most challenging to separate?
A2: The most difficult separations often involve:
-
Positional isomers: Where the double bond is in a different location (e.g., vaccenic acid vs. elaidic acid). The separation of C18:1 trans isomers like elaidic acid (C18:1 Δ9t) and vaccenic acid (C18:1 Δ11t) can be particularly difficult.[2][3]
-
Geometric (cis/trans) isomers: These have different spatial arrangements around a double bond. While highly polar columns can separate many cis/trans pairs, complex mixtures can still present challenges.[4][5]
-
Conjugated Linoleic Acid (CLA) isomers: Milk and beef fats contain numerous CLA isomers that are often difficult to resolve by gas chromatography (GC) alone.[6]
Q3: What is the first step I should take to troubleshoot peak co-elution?
A3: First, confirm that you are truly seeing co-elution. Look for signs of peak asymmetry, such as a "shoulder" on the peak, which indicates the presence of more than one compound.[1] If you are using a diode array detector (DAD) with HPLC or a mass spectrometer (MS) with GC or LC, you can analyze spectra across the peak.[1] If the spectra are not identical, co-elution is likely occurring.[1]
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides solutions to common co-elution problems encountered during the GC analysis of fatty acid methyl esters (FAMEs).
Problem: Poor separation between cis and trans isomers (e.g., oleic and elaidic acid).
| Solution | Principle | Key Considerations |
| 1. Use a Highly Polar Cyanopropyl Column | The strong dipole moment of cyanopropyl stationary phases enhances interaction with unsaturated fatty acids.[4] Cis isomers, with their "U" shape, interact more strongly and are retained longer than the more linear trans isomers.[4] | Columns like the SP-2560 or HP-88 are specifically designed for this purpose.[4][7] Longer columns (e.g., 100m) provide higher resolution for complex isomer mixtures.[6][8][9] |
| 2. Optimize Oven Temperature Program | Lowering the isothermal oven temperature or using a slow temperature ramp can improve the separation of some isomers.[3] A time-temperature programmed GC method is often more effective than an isothermal program for resolving a wide range of FAMEs.[2][3] | An initial slow ramp followed by plateaus can effectively separate different isomer groups. Finding the optimal temperature program may require testing several different ramp protocols.[10] |
| 3. Reduce Carrier Gas Flow Rate | Decreasing the flow rate of the carrier gas (e.g., Helium or Hydrogen) increases the time the analytes spend interacting with the stationary phase, which can enhance separation. | This will increase the total analysis time.[10] |
Problem: Co-elution of positional isomers (e.g., C18:1 n-7 and C18:1 n-9).
| Solution | Principle | Key Considerations |
| 1. Employ Silver-Ion Chromatography (Ag-Ion) | This technique separates isomers based on the number, geometry, and position of double bonds. Silver ions interact reversibly with the π-electrons of the double bonds. This can be performed using HPLC, TLC, or Solid-Phase Extraction (SPE).[9][11][12] | Ag-Ion SPE can be used to fractionate a complex FAME mixture into groups (e.g., saturates, trans-monoenes, cis-monoenes) before GC analysis.[9] This greatly simplifies the chromatogram and resolves co-elution. |
| 2. Use a Very Long, Highly Polar Column | Extremely long capillary columns (100m to 200m) provide the theoretical plates necessary to resolve very similar compounds.[13] | Analysis times will be significantly longer.[8] These columns are sensitive to degradation, and their performance can change with age and use.[14] |
| 3. Consider Two-Dimensional GC (GCxGC) | GCxGC uses two columns with different selectivities to provide a much higher degree of separation than a single column. This is a powerful technique for analyzing extremely complex mixtures like dairy fat.[7][15] | Requires specialized instrumentation and software for data analysis. |
Problem: All peaks are broad and poorly resolved.
| Solution | Principle | Key Considerations |
| 1. Check and Optimize Derivatization | Fatty acids must be converted to a more volatile and less polar form, typically fatty acid methyl esters (FAMEs), for GC analysis.[16] Incomplete or improper derivatization can lead to poor peak shape and co-elution. | Ensure the sample is dry and the catalyst (e.g., BF3-Methanol or BCl3-Methanol) is active.[4] The reaction must be given sufficient time and temperature to go to completion.[4] |
| 2. Evaluate GC System Performance | Issues like a dirty injector liner, column contamination, or leaks in the system can cause peak broadening and tailing. | Perform regular maintenance: replace the liner and septum, trim the column inlet, and check for leaks. |
| 3. Adjust Injection Parameters | The injection volume and temperature should be optimized. Injecting too much sample can overload the column, leading to broad peaks. | Use a split injection to reduce the amount of sample entering the column. Ensure the injector temperature is high enough to volatilize the FAMEs without causing degradation. |
Methodologies and Experimental Protocols
Protocol 1: FAME Preparation using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol is for the derivatization of extracted lipids into FAMEs for GC analysis.[4]
-
Sample Preparation: Place approximately 10-25 mg of the extracted lipid sample into a screw-cap test tube.
-
Saponification (Optional, for esterified lipids): Add 1 mL of 0.5 M methanolic NaOH. Cap tightly and heat at 100°C for 10 minutes.
-
Methylation: Cool the tube to room temperature. Add 2 mL of 14% BF3-Methanol reagent.[4] Cap tightly and heat at 100°C for 1 hour.[4]
-
Extraction: Cool the tube. Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex thoroughly for 1 minute.
-
Phase Separation: Centrifuge the tube at low speed (e.g., 1000 x g) for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial.[4]
-
Drying & Concentration: Pass the hexane layer through a small column of anhydrous sodium sulfate (B86663) to remove any residual water. If needed, concentrate the sample under a gentle stream of nitrogen.[4]
Protocol 2: GC Separation on a Highly Polar Cyanopropyl Column
This method is a general guideline for separating complex FAME mixtures, including cis/trans isomers.[4]
-
GC System: Gas chromatograph with Flame Ionization Detector (FID).
-
Column: SP-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness) or equivalent highly polar biscyanopropyl polysiloxane column.[4]
-
Carrier Gas: Hydrogen or Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 4 minutes.
-
Ramp 1: Increase to 180°C at 3°C/minute.
-
Ramp 2: Increase to 220°C at 2°C/minute, hold for 20 minutes.
-
-
Injector: 250°C, Split ratio 100:1.
-
Detector: 260°C.
Visualizations
Below are diagrams illustrating key workflows for troubleshooting and analysis.
Caption: A logical workflow for troubleshooting the co-elution of fatty acid isomers.
Caption: Standard experimental workflow for the analysis of fatty acid isomers by GC.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Fast GC for Trans FAME Analysis [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. jfda-online.com [jfda-online.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aocs.org [aocs.org]
- 13. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]
- 14. academic.oup.com [academic.oup.com]
- 15. ec.europa.eu [ec.europa.eu]
- 16. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Detection of cis-4,10,13,16-Docosatetraenoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of cis-4,10,13,16-Docosatetraenoic Acid in various experimental settings.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, offering potential causes and actionable solutions.
Issue 1: Poor Peak Shape or Tailing in Gas Chromatography (GC) Analysis
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | The polar carboxyl group of the free fatty acid can interact with the GC column, leading to poor peak shape.[1] Ensure the derivatization reaction (e.g., esterification to form Fatty Acid Methyl Esters - FAMEs) has gone to completion. Optimize reaction time and temperature.[1][2] |
| Active Sites in the GC System | Active sites in the injector liner or the column can interact with the analyte. Use a deactivated liner and a column specifically designed for fatty acid analysis, such as a Nukol™ column. |
| Sample Overload | Injecting too much sample can saturate the column. Try diluting the sample or reducing the injection volume. |
| Improper Solvent | The solvent used to dissolve the derivatized sample might be incompatible with the GC column. Ensure the solvent is appropriate for the analysis. |
Issue 2: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Recommended Solution |
| Suboptimal Derivatization | The choice of derivatization reagent can impact ionization efficiency and volatility. For GC-MS with negative chemical ionization, pentafluorobenzyl (PFB) bromide derivatization can significantly enhance sensitivity.[3] For standard GC-FID or GC-MS, ensure the chosen esterification method (e.g., with BF3-methanol) is efficient.[2][3] |
| Inefficient Extraction | The analyte may not be efficiently extracted from the sample matrix. Optimize the lipid extraction method (e.g., Folch or Bligh-Dyer methods) to ensure high recovery.[4][5] A three-step extraction can significantly improve lipid recovery.[5] |
| Matrix Effects (LC-MS/MS) | Co-eluting substances from the sample matrix can suppress the ionization of the target analyte. Improve sample cleanup, for instance, by using solid-phase extraction (SPE).[6] Adjusting chromatographic conditions to better separate the analyte from interfering compounds can also help.[7][8] |
| Incorrect Mass Spectrometry Mode | For LC-MS/MS, using Multiple Reaction Monitoring (MRM) mode significantly enhances sensitivity and specificity compared to full scan mode.[6][7][9] |
| Instrument Contamination | A contaminated ion source or mass analyzer can lead to reduced signal intensity. Perform routine cleaning and maintenance of the mass spectrometer. |
Issue 3: High Variability and Poor Reproducibility
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Manual inconsistencies during extraction and derivatization are a major source of variability. Use an internal standard (e.g., a deuterated version of the analyte or a fatty acid not present in the sample like C17:0) to correct for variations.[4][5][6] |
| Sample Degradation | Polyunsaturated fatty acids (PUFAs) are prone to oxidation. Add an antioxidant like butylated hydroxytoluene (BHT) during sample preparation and store samples at -80°C to prevent degradation.[5] |
| Instrument Fluctuation | Variations in instrument performance can affect results. Regularly calibrate the instrument and run quality control (QC) samples throughout the analytical batch to monitor performance. |
| Instability of Derivatives | Some derivatives, like trimethylsilyl (B98337) (TMS) esters, can be water-labile. Fatty acid methyl esters (FAMEs) are generally more stable.[10] Ensure derivatives are analyzed within their stability window. |
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method for detecting this compound?
A: Both Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques.
-
GC-MS or GC-FID: This is a classic and robust method, especially for fatty acid profiling.[11] It offers high resolution for separating different fatty acid isomers. However, it requires a derivatization step to convert the fatty acids into volatile FAMEs.[1][11][12]
-
LC-MS/MS: This method is often faster and more sensitive, and crucially, it can often be performed without derivatization, which simplifies sample preparation.[7][9] LC-MS/MS is particularly advantageous for complex biological samples due to its high selectivity.[7][8]
Q2: Why is derivatization necessary for GC analysis of fatty acids?
A: Free fatty acids have low volatility and contain a polar carboxyl group. This makes them unsuitable for direct GC analysis, as they tend to interact with the GC column, leading to poor peak shapes and inaccurate results.[1] Derivatization, most commonly esterification to form FAMEs, converts the polar carboxyl group into a less polar and more volatile ester group, making the molecule amenable to GC analysis.[1][2]
Q3: What are the most common derivatization methods?
A: The most common methods involve esterification:
-
Acid-Catalyzed Esterification: Using Boron Trifluoride (BF₃) in methanol (B129727) is a widely used and effective method for preparing FAMEs.[1][2]
-
Base-Catalyzed Transesterification: Using methanolic sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) is also common, particularly when the fatty acids are part of complex lipids like triglycerides.[3]
-
Silylation: Reagents like BSTFA can be used to create trimethylsilyl (TMS) esters, which are also volatile.[2]
Q4: How can I minimize sample loss and degradation during preparation?
A: To ensure accurate quantification, it is critical to handle the sample carefully.
-
Use an Internal Standard: Add a known amount of an internal standard (e.g., deuterated docosatetraenoic acid or a non-native fatty acid) at the beginning of the extraction process to account for any losses during sample preparation.[4][6]
-
Prevent Oxidation: PUFAs are susceptible to oxidation. Work quickly, keep samples on ice, and add an antioxidant like BHT to your extraction solvents.[5] Store lipid extracts under an inert gas (like nitrogen or argon) at low temperatures (-80°C).[4][6]
-
Optimize Extraction: Ensure your extraction protocol is robust. For tissues, homogenization is a critical step.[4] Multiple extraction steps can significantly increase recovery.[5]
Q5: Can I analyze free fatty acids without derivatization?
A: Yes, this is a primary advantage of using LC-MS/MS, which can directly measure the ionized free fatty acid.[9] For GC, specialized columns (e.g., acidic stationary phases) can analyze some free fatty acids, but this is more common for short-chain volatile fatty acids and may not be optimal for long-chain PUFAs like docosatetraenoic acid.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated methods for fatty acid analysis. These values can serve as a benchmark for researchers developing their own assays.
Table 1: Performance of GC-based Methods for Fatty Acid Analysis
| Parameter | Method | Analyte(s) | Value | Reference |
| Limit of Detection (LOD) | GC-FID | Docosahexaenoic Acid (DHA) | 0.287 µg/mL | [13] |
| Limit of Quantitation (LOQ) | GC-FID | Docosahexaenoic Acid (DHA) | 0.956 µg/mL | [13] |
| Linearity (R²) | GC-FID | Docosahexaenoic Acid (DHA) | 0.9998 | [13] |
| Recovery | GC-FID | DHA and Arachidonic Acid (AA) | 95-98% (with three-step extraction) | [5] |
| Intra-assay CV | GC-FID | Various Fatty Acids | 1.19% - 5.7% | [5] |
| Inter-assay CV | GC-FID | Various Fatty Acids | 0.78% - 13.0% | [5] |
Table 2: Performance of LC-MS/MS-based Methods for Fatty Acid Analysis
| Parameter | Method | Analyte(s) | Value | Reference |
| Limit of Quantitation (LOQ) | LC-MS/MS | DHA and Eicosapentaenoic Acid (EPA) | 50.00 ng/mL | [7] |
| Linearity (r) | LC-MS/MS | DHA and EPA | > 0.99 | [7] |
| Intra-day Precision (%RSD) | LC-MS/MS | DHA and EPA | < 10.16% | [7] |
| Inter-day Precision (%RSD) | LC-MS/MS | DHA and EPA | < 6.72% | [7] |
| Accuracy | LC-MS/MS | DHA and EPA | 91.17% - 108.33% | [7] |
| Reproducibility (%CV) | LC-ESI-MS/MS | Various PUFAs | Consistently < 15% | [14] |
Experimental Protocols
Protocol 1: FAME Preparation using Boron Trifluoride (BF₃)-Methanol for GC Analysis
This protocol describes a widely used acid-catalyzed esterification method.[1]
-
Sample Preparation: Weigh 1-25 mg of the lipid sample or dried lipid extract into a screw-capped glass tube with a PTFE liner.[1] If the sample is in an aqueous solution, it must first be evaporated to dryness under a stream of nitrogen.[1]
-
Saponification (Optional): For complex lipids (triglycerides, phospholipids), add 1 mL of 0.5 M methanolic NaOH. Heat at 80-100°C for 5-10 minutes to hydrolyze the lipids and release the free fatty acids.[3][15]
-
Esterification: Add 2 mL of 12-14% BF₃ in methanol to the sample tube.[1] Cap the tube tightly.
-
Incubation: Heat the mixture at 60-80°C for 30-60 minutes.[1][2][10] An optimal time and temperature may need to be determined empirically for specific sample types.[1]
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 2 mL of a non-polar solvent like hexane (B92381) or heptane.[1][2]
-
Phase Separation: Vortex the tube vigorously for 1 minute and then centrifuge at a low speed (e.g., 2000 rpm) for 5 minutes to achieve a clean separation of the layers.[1]
-
Collection: Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial. For quantitative analysis, a second extraction of the aqueous layer can be performed to maximize recovery.
-
Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the collected organic phase to remove any residual water.[2]
-
Analysis: The sample is now ready for injection into the GC-MS or GC-FID system.
Protocol 2: General Workflow for LC-MS/MS Analysis of Free Fatty Acids
This protocol outlines a general procedure for direct analysis without derivatization.
-
Sample Extraction:
-
Sample Cleanup (Optional but Recommended):
-
Collect the organic layer containing the lipids.
-
For complex matrices, pass the extract through a solid-phase extraction (SPE) column to remove interfering substances like phospholipids.[6]
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., an acetonitrile (B52724)/water mixture).[9]
-
-
Chromatographic Separation:
-
Inject the sample into an HPLC system equipped with a reverse-phase C18 column.[9]
-
Use a mobile phase gradient (e.g., acetonitrile and water with an additive like ammonium (B1175870) acetate (B1210297) or acetic acid to improve ionization) to separate the fatty acids.[9][16]
-
-
Mass Spectrometry Detection:
-
Analyze the eluent using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.[9]
-
Set up the instrument in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and its internal standard for sensitive and specific quantification.[16]
-
Visualizations
Caption: General workflow for fatty acid analysis.
Caption: Troubleshooting logic for poor analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. jianhaidulab.com [jianhaidulab.com]
- 5. Standardization and validation of assay of selected omega-3 and omega-6 fatty acids from phospholipid fraction of red cell membrane using gas chromatography with flame ionization detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. tandfonline.com [tandfonline.com]
- 8. iris.unitn.it [iris.unitn.it]
- 9. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Deficits in docosahexaenoic acid and associated elevations in the metabolism of arachidonic acid and saturated fatty acids in the postmortem orbitofrontal cortex of patients with bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of docosahexaenoic acid and arachidonic acid concentrations [bio-protocol.org]
Technical Support Center: Trace Level Detection of FA 22:4 (Adrenic Acid)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the method refinement of trace level detection of Docosatetraenoic Acid (FA 22:4), also known as Adrenic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for trace level detection of FA 22:4?
A1: The most prevalent and effective methods for quantifying FA 22:4 at trace levels are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] GC-MS often requires derivatization to convert fatty acids into more volatile esters (Fatty Acid Methyl Esters - FAMEs), while LC-MS/MS can analyze free fatty acids directly, offering high sensitivity and specificity.[3]
Q2: Why is derivatization necessary for GC-MS analysis of FA 22:4?
A2: Derivatization is crucial for GC-MS analysis because free fatty acids like FA 22:4 are not volatile enough for direct analysis due to their polar carboxyl group.[3] This group can lead to issues like peak tailing and adsorption within the GC system. Converting FA 22:4 to its corresponding Fatty Acid Methyl Ester (FAME) increases its volatility and thermal stability, enabling better chromatographic separation and detection.[3][5]
Q3: What are the main challenges in the accurate quantification of FA 22:4 at trace levels?
A3: Researchers may encounter several challenges, including:
-
Low Ionization Efficiency: Fatty acids can have poor ionization efficiency in mass spectrometry, especially in complex biological matrices.[1]
-
Matrix Effects: Components of the biological sample (e.g., salts, other lipids) can interfere with the ionization of FA 22:4, leading to signal suppression or enhancement.[1][6]
-
Isomer Interference: Distinguishing FA 22:4 from its isomers can be difficult as they often have similar chromatographic retention times and mass spectra.[7]
-
Sample Preparation: Inefficient extraction or losses during sample preparation can lead to underestimation of the actual concentration.[1]
Q4: How can I improve the sensitivity of my LC-MS/MS method for FA 22:4 detection?
A4: To enhance sensitivity, consider the following:
-
Optimize Sample Preparation: Employ a robust lipid extraction method, such as a modified Folch or Bligh-Dyer extraction, to efficiently isolate lipids and remove interfering substances.[8]
-
Use Derivatization: Chemical derivatization can significantly improve the ionization efficiency of FA 22:4 in the mass spectrometer.[6][9]
-
Select the Appropriate Ionization Mode: For underivatized fatty acids, negative ion mode electrospray ionization (ESI) is generally more appropriate and can reduce in-source water loss, improving signal intensity.
-
Optimize MS Parameters: Fine-tune parameters such as spray voltage, capillary temperature, and collision energy for the specific m/z transitions of FA 22:4.
Q5: Are there any specific considerations for sample collection and storage to ensure the stability of FA 22:4?
A5: Yes, proper sample handling is critical. Samples, such as plasma or tissue, should be collected using appropriate anticoagulants (e.g., EDTA for blood) and immediately processed or flash-frozen and stored at -80°C to prevent degradation.[2] Minimizing freeze-thaw cycles is also recommended to maintain the integrity of the fatty acids.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the trace level detection of FA 22:4.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for FA 22:4 | Inefficient extraction. | Optimize your lipid extraction protocol. Ensure complete phase separation and minimize sample loss during transfers.[1][8] |
| Poor ionization in the MS source. | If using positive ion mode for underivatized FA 22:4, switch to negative ion mode. Consider derivatization to a more readily ionizable form.[6][9] | |
| Degradation of FA 22:4. | Ensure samples were properly stored at -80°C and minimize freeze-thaw cycles.[2][3] | |
| Poor Peak Shape (Tailing) | Active sites in the GC inlet or column (for GC-MS). | Use a deactivated inlet liner and a high-quality capillary column. Ensure complete derivatization to FAMEs.[3] |
| Inappropriate mobile phase for LC-MS. | For reversed-phase LC, ensure the mobile phase pH is suitable to maintain the FA 22:4 in its desired ionic state. | |
| High Background Noise | Contamination from solvents, reagents, or labware. | Use high-purity solvents and reagents. Thoroughly clean all glassware and plasticware. Run blank injections to identify sources of contamination. |
| Matrix effects from the sample. | Improve sample cleanup procedures. Consider using solid-phase extraction (SPE) to remove interfering compounds.[10] | |
| Inconsistent Results/Poor Reproducibility | Variability in sample preparation. | Standardize the entire sample preparation workflow, from extraction to derivatization. Use an internal standard to correct for variations.[11] |
| Instrument instability. | Perform regular instrument maintenance and calibration. Monitor system suitability by injecting a standard at the beginning and end of each batch. | |
| Difficulty Distinguishing FA 22:4 from Isomers | Co-elution of isomers. | Optimize the chromatographic method to improve separation. For GC, use a longer, highly polar cyanopropyl silicone column.[5] For LC, adjust the gradient and mobile phase composition. |
| Similar fragmentation patterns. | Employ high-resolution mass spectrometry (HRMS) for more accurate mass determination.[7] Specialized techniques like ozonolysis-mass spectrometry can help pinpoint double bond locations for definitive isomer identification.[12] |
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of fatty acids using mass spectrometry-based methods. Note that specific values for FA 22:4 may vary depending on the exact methodology, instrumentation, and sample matrix.
| Parameter | GC-MS | LC-MS/MS | Reference(s) |
| Limit of Detection (LOD) | ng/mL to sub-ng/mL range | Sub-ng/mL to pg/mL range | [6][13] |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to low ng/mL range | [3][6] |
| Linear Dynamic Range | ~2-3 orders of magnitude | ~3-4 orders of magnitude | [13] |
| Precision (%RSD) | < 15% | < 15% | [3] |
| Accuracy (% Recovery) | 85-115% | 85-115% | - |
Detailed Experimental Protocol: LC-MS/MS for FA 22:4
This protocol outlines a general workflow for the quantitative analysis of FA 22:4 in a biological matrix (e.g., plasma) using LC-MS/MS.
1. Materials and Reagents:
-
FA 22:4 analytical standard
-
Internal Standard (e.g., deuterated FA 22:4 or another odd-chain fatty acid)
-
HPLC-grade solvents (Methanol, Acetonitrile, Water, Isopropanol)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate
-
Chloroform
-
Nitrogen gas for evaporation
-
Solid-Phase Extraction (SPE) cartridges (optional, for sample cleanup)
2. Sample Preparation (Lipid Extraction):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standard.
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer containing the lipids.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 2.7 µm).[14]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.[15]
-
Mobile Phase B: Acetonitrile:Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate FA 22:4 from other fatty acids (e.g., starting with a lower percentage of Mobile Phase B and ramping up).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3 mL/min).
-
Injection Volume: 2-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Monitor for the specific precursor-to-product ion transition for FA 22:4 and the internal standard.
4. Data Analysis:
-
Integrate the peak areas for FA 22:4 and the internal standard.
-
Calculate the ratio of the FA 22:4 peak area to the internal standard peak area.
-
Generate a calibration curve using the analytical standards.
-
Quantify the concentration of FA 22:4 in the samples based on the calibration curve.
Visualizations
Caption: Experimental workflow for the trace level detection of FA 22:4.
Caption: Troubleshooting decision tree for low signal intensity of FA 22:4.
References
- 1. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 3. Simultaneous determination of 22 fatty acids in total parenteral nutrition (TPN) components by gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00407D [pubs.rsc.org]
- 4. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 5. agilent.com [agilent.com]
- 6. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 7. Identification and quantitation of unsaturated fatty acid isomers by electrospray ionization tandem mass spectrometry: A shotgun lipidomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Analysis and Structural Elucidation of Fatty Acids by Isobaric Multiplex Labeling Reagents for Carbonyl-Containing Compound (SUGAR) Tags and m-CPBA Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adrenic Acid-Derived Epoxy Fatty Acids Are Naturally Occurring Lipids and Their Methyl Ester Prodrug Reduces Endoplasmic Reticulum Stress and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Lipids: Model, Reality, and Compromise [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
Technical Support Center: Mass Spectrometry of Fatty Acids - Adduct Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to adduct formation in the mass spectrometry of fatty acids.
Frequently Asked Questions (FAQs)
Q1: What are adducts in the context of mass spectrometry of fatty acids?
In electrospray ionization mass spectrometry (ESI-MS), adducts are ions formed when a fatty acid molecule associates with other ions present in the sample or mobile phase. Common adducts for fatty acids include protonated molecules [M+H]⁺, sodium adducts [M+Na]⁺, and ammonium (B1175870) adducts [M+NH₄]⁺ in positive ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ is the most common species. The formation of these adducts is a crucial part of the ionization process, but uncontrolled adduct formation can complicate data interpretation and affect quantitative accuracy.
Q2: Why is controlling adduct formation important for fatty acid analysis?
Controlling adduct formation is critical for several reasons:
-
Quantitative Accuracy: The presence of multiple adducts for a single fatty acid splits the ion signal, which can lead to underestimation if not all adducts are integrated. In some cases, failing to account for all significant adducts can lead to quantification errors of up to 70%.
-
Sensitivity: The formation of undesired adducts, such as sodium adducts, can suppress the formation of the desired protonated or deprotonated molecule, thereby reducing the sensitivity of the analysis.
-
Spectral Complexity: Multiple adducts for each fatty acid in a complex sample can lead to a highly complex mass spectrum, making data interpretation and compound identification challenging.
-
Reproducibility: Inconsistent adduct formation between samples can lead to poor reproducibility of quantitative results.
Q3: What are the most common sources of sodium and other alkali metal adducts?
Sodium and potassium ions are ubiquitous in laboratory environments and are a common source of adduct formation. Key sources include:
-
Glassware: Glass vials and solvent bottles can leach sodium ions into the sample and mobile phases.
-
Solvents and Reagents: Even high-purity solvents can contain trace amounts of sodium and other metal ions.
-
Sample Matrix: Biological samples naturally contain sodium and potassium salts.
-
HPLC System: Components of the HPLC system, such as tubing and fittings, can be a source of metal ion contamination.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: High abundance of sodium adducts ([M+Na]⁺) and low intensity of the protonated molecule ([M+H]⁺).
Cause: High concentration of sodium ions in the sample or mobile phase.
Solutions:
-
Mobile Phase Modification:
-
Add a volatile ammonium salt, such as ammonium formate (B1220265) or ammonium acetate, to the mobile phase at a concentration of 5-10 mM. The ammonium ions will compete with sodium ions for adduction to the fatty acid, thereby increasing the abundance of the [M+NH₄]⁺ or [M+H]⁺ ions.
-
Acidify the mobile phase with 0.1% formic acid or acetic acid. The excess protons will promote the formation of the [M+H]⁺ ion.
-
-
Sample Preparation:
-
Use plastic vials and solvent reservoirs instead of glass to minimize sodium leaching.
-
Use high-purity, LC-MS grade solvents and reagents.
-
-
HPLC System:
-
Flush the HPLC system thoroughly to remove any salt buildup.
-
Problem 2: Inconsistent adduct ratios between samples.
Cause: Variable concentrations of adduct-forming ions in different samples or instrument instability.
Solutions:
-
Standardize Sample Preparation: Ensure that all samples are prepared using the same procedure and reagents to maintain consistent levels of endogenous salts.
-
Use Mobile Phase Additives: The use of mobile phase additives like ammonium formate can help to normalize the ionization process and produce more consistent adduct ratios between samples.
-
Instrument Equilibration: Allow the LC-MS system to equilibrate for a sufficient amount of time before starting the analytical run to ensure a stable spray.
-
Sum All Adducts: For quantitative analysis, it is recommended to sum the peak areas of all significant adducts for each fatty acid to ensure accurate and reproducible quantification.
Problem 3: Unexpected adducts are observed in the mass spectrum.
Cause: Contaminants in the sample, solvents, or from the LC-MS system.
Solutions:
-
Identify the Contaminant:
-
Run a blank injection (mobile phase only) to see if the unexpected adducts are present.
-
Calculate the mass difference between the unexpected adduct and the molecular ion to identify the adducting species.
-
-
Solvent and Reagent Check: Use fresh, high-purity solvents and reagents to prepare your mobile phase and samples.
-
System Cleaning: Clean the ion source and other parts of the mass spectrometer to remove any potential contaminants.
Data Presentation
The following table summarizes the qualitative effects of common mobile phase additives on the formation of different fatty acid adducts in ESI-MS.
| Mobile Phase Additive | Effect on [M+H]⁺ | Effect on [M+Na]⁺ | Effect on [M+NH₄]⁺ | Remarks |
| Formic Acid (0.1%) | Increases | Decreases | - | Promotes protonation. |
| Acetic Acid (0.1%) | Increases | Decreases | - | Similar to formic acid, but less acidic. |
| Ammonium Formate (5-10 mM) | May decrease | Decreases | Increases | Promotes ammonium adduct formation and can improve reproducibility. |
| Ammonium Acetate (5-10 mM) | May decrease | Decreases | Increases | Similar to ammonium formate. |
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples (Modified Bligh-Dyer Method)
This protocol is a standard method for extracting total lipids from biological samples such as plasma or tissue homogenates.
-
Homogenization: Homogenize the tissue sample or cell pellet in phosphate-buffered saline (PBS).
-
Solvent Addition: To 1 part of the homogenate (e.g., 1 mL), add 3.75 parts of a 1:2 (v/v) mixture of chloroform (B151607):methanol (B129727). Vortex for 30 seconds.
-
Phase Separation: Add 1.25 parts of chloroform and 1.25 parts of water. Vortex again for 30 seconds.
-
Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.
-
Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.
-
Drying: Dry the collected organic phase under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your LC-MS mobile phase (e.g., methanol or isopropanol).
Protocol 2: LC-MS/MS Analysis of Fatty Acids with Adduct Control
This protocol describes a general approach for the analysis of fatty acids using LC-MS/MS with mobile phase additives to control adduct formation.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (1:1, v/v).
-
Gradient: A typical gradient would start at a lower percentage of mobile phase B and gradually increase to elute the fatty acids.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: ESI positive and/or negative mode.
-
Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Adduct Monitoring: In positive mode, monitor for [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺. In negative mode, monitor for [M-H]⁻.
-
Mandatory Visualization
Caption: Troubleshooting workflow for common adduct formation issues.
Caption: General experimental workflow for fatty acid analysis by LC-MS.
Technical Support Center: Optimization of Extraction Protocols for Very-Long-Chain Fatty Acids
Welcome to the technical support center for the optimization of very-long-chain fatty acids (VLCFAs) extraction protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in VLCFA extraction to ensure high recovery?
A1: The most critical steps include thorough sample homogenization to ensure complete cell lysis and solvent penetration, the choice of an appropriate solvent system, maintaining cold temperatures (e.g., on ice or at 4°C) during extraction to minimize degradation, and ensuring a sufficiently high solvent-to-sample ratio.[1] For plant tissues, it is crucial to quickly immerse the sample in preheated isopropanol (B130326) (e.g., 75°C) to inactivate phospholipases that can alter the lipid profile.[2][3]
Q2: Which solvent system is best for extracting VLCFAs?
A2: The optimal solvent system can depend on the sample matrix. A mixture of chloroform (B151607) and methanol (B129727) is a common and effective choice for a broad range of lipids, including VLCFAs.[1] A common starting point is a 2:1 or 1:2 (v/v) ratio of chloroform to methanol.[1] For plant tissues, a mixture of isopropanol, chloroform, and water is also frequently used.[4] Alternatives to chloroform, such as hexane/isopropanol, are also utilized to reduce toxicity.
Q3: How can I minimize the degradation of VLCFAs during extraction?
A3: To prevent degradation, it is recommended to process samples as quickly as possible and store them at -80°C.[1] During the extraction process, keeping samples on ice can reduce enzymatic activity.[1] The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent is also a common practice to prevent oxidation of polyunsaturated fatty acids.[2]
Q4: What are common sources of contamination in VLCFA analysis and how can they be avoided?
A4: Contamination can arise from plasticware, which may leach plasticizers into the organic solvents. To avoid this, it is best to use glass tubes and pipettes.[1] Cross-contamination between samples can be minimized by running blank injections between samples during chromatographic analysis.[1]
Q5: I am observing high variability between my sample replicates. What could be the cause?
A5: High variability can stem from several factors, including inconsistent sample homogenization, pipetting errors with viscous organic solvents, incomplete phase separation during liquid-liquid extraction, and inconsistent drying of the final lipid extract.[1] Standardizing your homogenization procedure and using positive displacement pipettes for accurate solvent handling can help improve reproducibility.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of VLCFAs | 1. Incomplete tissue/cell homogenization.2. Inefficient solvent system.3. Insufficient solvent volume.4. Analyte degradation. | 1. Ensure thorough homogenization using mechanical disruption (e.g., sonicator, bead beater).2. Test different solvent systems (e.g., chloroform:methanol, hexane:isopropanol).3. Increase the solvent-to-sample ratio.4. Keep samples on ice and add antioxidants (e.g., BHT).[1][2] |
| High Variability Between Replicates | 1. Inconsistent sample homogenization.2. Pipetting errors with organic solvents.3. Incomplete phase separation.4. Inconsistent drying of lipid extract. | 1. Standardize the homogenization procedure for all samples.2. Use positive displacement pipettes for accurate solvent handling.3. Ensure complete separation of aqueous and organic phases before collecting the lipid layer.4. Dry all samples to a consistent endpoint under a gentle stream of nitrogen.[1] |
| Presence of Non-Lipid Contaminants | 1. Contamination from plasticware.2. Carryover from the analytical system. | 1. Use glass or solvent-resistant polypropylene (B1209903) tubes and pipette tips.2. Run blank injections between samples to check for and mitigate carryover.[1] |
| Matrix Effects in Mass Spectrometry (Ion Suppression or Enhancement) | 1. Co-elution of VLCFAs with more abundant lipids.2. High salt concentration in the final extract. | 1. Optimize the chromatographic gradient to improve separation.2. Ensure complete removal of the aqueous phase and any salt-containing buffers during extraction. A wash step of the organic phase with a salt-free aqueous solution can be beneficial.[1] |
Data Presentation: Comparison of Extraction Methods
While specific quantitative data for VLCFA recovery can vary significantly based on the exact protocol and sample matrix, the following table provides a general comparison of common lipid extraction methods.
| Method | Principle | Typical Recovery of Total Lipids | Advantages | Disadvantages |
| Folch/Bligh & Dyer | Liquid-liquid extraction using a chloroform-methanol mixture to partition lipids. | High (>95% for total lipids is often cited).[5] | Well-established, effective for a wide range of lipids, and considered a benchmark method. | Use of toxic chlorinated solvents, can be labor-intensive.[5] |
| Hexane/Isopropanol | Liquid-liquid extraction using a less toxic solvent mixture. | Generally good, but may be lower for polar lipids compared to Folch. | Reduced toxicity compared to chloroform-based methods. | May be less efficient for extracting highly polar lipids. |
| Soxhlet Extraction | Continuous solid-liquid extraction with a recirculating solvent. | High, considered an exhaustive extraction method. | Can achieve high extraction efficiency with sufficient time. | Time-consuming, requires large volumes of solvent, and the heat can degrade thermolabile lipids. |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Can achieve high recovery in a shorter time compared to traditional methods. | Fast, efficient at room temperature, preserving heat-sensitive compounds. | Efficiency can be affected by sample viscosity and solid content. |
| Solid-Phase Extraction (SPE) | Separation based on the analyte's affinity for a solid sorbent. | High (>90% recovery is achievable). | High selectivity, good for sample cleanup and fractionation, potential for automation. | Can be more expensive per sample, may require method development. |
Experimental Protocols
Protocol 1: Modified Bligh and Dyer Lipid Extraction from Mammalian Tissues
This protocol is a modification of the classic Bligh and Dyer method, suitable for the extraction of a broad range of lipids, including VLCFAs, from tissue samples.[1]
Materials:
-
Tissue sample (e.g., liver, brain)
-
Chloroform
-
Methanol
-
Deionized water
-
Homogenizer
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a glass tube.
-
Add 2 mL of an ice-cold chloroform:methanol (1:2, v/v) mixture.
-
Homogenize the tissue thoroughly on ice.
-
Add an additional 0.625 mL of chloroform and vortex.
-
Add 0.625 mL of deionized water and vortex to induce phase separation.
-
Centrifuge at 1000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
To maximize recovery, add another 1 mL of chloroform to the remaining aqueous and protein layers, vortex, centrifuge, and pool the lower organic phase with the first extract.
-
Dry the pooled organic phase under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in an appropriate solvent for downstream analysis.
Protocol 2: Lipid Extraction from Plant Tissues (e.g., Leaves)
This protocol is designed to inactivate lipolytic enzymes and efficiently extract lipids, including VLCFAs, from plant tissues.[2][4]
Materials:
-
Plant tissue (e.g., leaves, roots)
-
Isopropanol with 0.01% (w/v) butylated hydroxytoluene (BHT)
-
Chloroform
-
Deionized water
-
Shaking incubator
-
Glass tubes with Teflon-lined screw caps
Procedure:
-
Quickly immerse approximately 200 mg of fresh plant tissue in 3 mL of preheated (75°C) isopropanol with 0.01% BHT and heat for 15 minutes to inactivate lipolytic enzymes.[4]
-
Add 1.5 mL of chloroform and 0.6 mL of water, then vortex thoroughly.
-
Agitate the mixture in a shaking incubator at room temperature for 1 hour.
-
Centrifuge to separate the phases.
-
Collect the lower chloroform phase containing the lipids.
-
For exhaustive extraction, the remaining plant material can be re-extracted with a chloroform:methanol (2:1, v/v) with 0.01% BHT mixture until the tissue appears white.[2]
-
Pool the organic extracts and evaporate the solvent under a stream of nitrogen.
-
Resuspend the lipid extract in a suitable solvent for further analysis.
Visualizations
Caption: General experimental workflow for VLCFA extraction and analysis.
Caption: Simplified pathway of VLCFA biosynthesis in the endoplasmic reticulum.
References
Technical Support Center: Strategies to Reduce Variability in Fatty Acid Analysis
Welcome to the Technical Support Center for fatty acid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to enhance the accuracy and reproducibility of your experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during fatty acid analysis, providing systematic steps to identify and resolve them.
Issue 1: High Variability Between Replicate Injections
Question: I am observing significant differences in peak areas and retention times for the same sample injected multiple times. What could be the cause?
Answer: High variability between replicate injections often points to issues with the gas chromatography (GC) system or the injection process itself. Here’s a systematic approach to troubleshoot this problem:
Troubleshooting Steps:
-
Check the Autosampler and Syringe:
-
Action: Visually inspect the autosampler syringe for air bubbles or sample carryover. Run a solvent blank to check for ghost peaks.[1]
-
Rationale: Air bubbles in the syringe will lead to inconsistent injection volumes. Carryover from a previous sample can introduce contaminants and affect peak areas.
-
-
Examine the GC Inlet:
-
Action: Inspect and, if necessary, replace the septum and liner. Ensure the liner is appropriate for your analysis.
-
Rationale: A worn or cored septum can cause leaks and sample loss. An inappropriate or dirty liner can lead to poor sample vaporization and discrimination of certain fatty acids.
-
-
Verify GC Conditions:
-
Action: Confirm that the oven temperature program, carrier gas flow rate, and detector temperatures are stable and set according to your validated method.[2]
-
Rationale: Fluctuations in these parameters can cause shifts in retention times and affect peak shapes and areas.
-
-
Assess Column Health:
-
Action: Condition the column as recommended by the manufacturer. If variability persists, consider trimming the column inlet or replacing the column.
-
Rationale: A contaminated or degraded column can lead to poor peak resolution and inconsistent results.
-
Issue 2: Unexpected Peaks or "Ghost Peaks" in Chromatograms
Question: My chromatograms show peaks that do not correspond to my standards, even in blank runs. What is the source of this contamination?
Answer: Unexpected peaks, often referred to as "ghost peaks," are a classic sign of contamination. Common fatty acids like palmitic (C16:0) and stearic (C18:0) are ubiquitous and can be introduced at various stages.[1]
Troubleshooting Steps:
-
Isolate the Source of Contamination:
-
Action: Run a series of blank analyses to pinpoint the origin of the contamination.
-
Solvent Blank: Inject the analysis solvent directly.[1]
-
Method Blank: Process a sample with no analyte through the entire sample preparation procedure (extraction, derivatization).
-
-
Rationale: This systematic approach helps determine if the contamination originates from the solvent, reagents, or labware.
-
-
Evaluate Labware and Reagents:
-
Action: Use high-purity solvents and reagents. Ensure all glassware is meticulously cleaned, for example, by rinsing with the analysis solvent. Avoid plasticware where possible, as phthalates are common contaminants.[1]
-
Rationale: Solvents, reagents, and labware are common sources of fatty acid and plasticizer contamination.
-
-
Review Sample Handling Practices:
-
Action: Ensure proper handling techniques to avoid cross-contamination between samples. Use clean gloves and work in a clean environment.
-
Rationale: Poor lab hygiene can introduce contaminants from various sources.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions related to reducing variability in fatty acid analysis.
Pre-Analytical Stage
Q1: How critical is sample collection and handling for fatty acid analysis?
A1: Sample collection and handling are critical pre-analytical factors that can significantly impact the final results. Improper procedures can lead to lipid oxidation and enzymatic degradation, altering the fatty acid profile. It is essential to minimize the time between sample collection and processing and to store samples at appropriate temperatures (e.g., -80°C) to maintain their integrity.[3][4] The choice of blood collection tube (e.g., EDTA vs. heparin) should also be consistent across a study to minimize variability.[5]
Q2: What are the best practices for sample storage to prevent fatty acid degradation?
A2: To prevent degradation, especially of polyunsaturated fatty acids (PUFAs), samples should be stored at ultra-low temperatures (-70°C or -80°C).[3] Adding an antioxidant like butylated hydroxytoluene (BHT) during lipid extraction can help prevent oxidation.[3] For red blood cells, stability is greatly improved at -70°C, with some studies showing stability for over two years at -80°C.[3]
Analytical Stage: Sample Preparation (FAME Derivatization)
Q3: Which derivatization method is best for converting fatty acids to fatty acid methyl esters (FAMEs)?
A3: The choice of derivatization method depends on the sample matrix and the specific fatty acids of interest. The most common methods are acid-catalyzed and base-catalyzed transesterification.[6][7]
-
Base-catalyzed methods (e.g., using methanolic NaOH or KOH) are rapid and occur at room temperature, which helps to avoid the degradation of labile fatty acids. However, they are not effective for free fatty acids.[6]
-
Acid-catalyzed methods (e.g., using BF₃, HCl, or H₂SO₄ in methanol) can methylate both esterified and free fatty acids but often require higher temperatures and longer reaction times, which can lead to the degradation of some PUFAs.[8][9]
-
A combined base- and acid-catalyzed method can improve recovery and repeatability for a broad range of fatty acids.[7]
Q4: My FAME preparation seems incomplete. How can I improve the reaction efficiency?
A4: Incomplete derivatization can be a significant source of variability. To improve efficiency:
-
Ensure all reagents are fresh and anhydrous, as water can interfere with the reaction.
-
Optimize the reaction time and temperature for your specific sample type. For example, samples containing sterol esters may require longer reaction times or higher temperatures.[8]
-
Ensure proper mixing to allow the catalyst to interact with the lipids.
-
For samples with high free fatty acid content, an acid-catalyzed step is necessary.[9]
Analytical Stage: Gas Chromatography
Q5: How do I choose the right internal standard for my analysis?
A5: The use of an internal standard is crucial for accurate quantification as it compensates for variability during sample preparation and injection.[10][11] An ideal internal standard should:
-
Be a fatty acid that is not naturally present in the sample.
-
Have a retention time that does not overlap with other peaks in the chromatogram.
-
Behave similarly to the analytes of interest during extraction and derivatization. Commonly used internal standards include odd-chain fatty acids such as C13:0, C17:0, C19:0, or C23:0.[10][12][13] The choice may depend on the sample matrix; for example, in a fat supplement high in saturated fatty acids, using an unsaturated fatty acid like C13:1 as an internal standard yielded more accurate results than C17:0 or C19:0.[12][13]
Q6: What is method validation and why is it important?
A6: Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[14][15] It is essential for ensuring the reliability and consistency of your results. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[15]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[15]
-
Accuracy: The closeness of the test results to the true value.[15]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.[15]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified.
Post-Analytical Stage
Q7: How should I report my fatty acid data?
A7: For clarity and comparability, it is recommended to report fatty acid data in a standardized manner. This includes:
-
Reporting individual fatty acids as a weight percentage of the total fatty acids.
-
Clearly identifying the internal standard used for quantification.[10]
-
Providing detailed information about the analytical method, including the derivatization procedure and GC conditions.[3]
-
When possible, reporting a minimal set of fatty acids to allow for comprehensive interpretation by others.[3]
Data Presentation
Table 1: Comparison of FAME Preparation Methods
| Method | Catalyst | Reaction Conditions | Advantages | Disadvantages |
| Base-Catalyzed | NaOH or KOH in Methanol | Room Temperature, Rapid | Fast, minimizes degradation of labile FAs[6] | Ineffective for free fatty acids[6] |
| Acid-Catalyzed | BF₃, HCl, or H₂SO₄ in Methanol | Elevated Temperature, Longer Time | Methylates both esterified and free FAs[9] | Can degrade some PUFAs, BF₃ is toxic |
| One-Step Transesterification | Methanolic HCl | 100°C for 1 hour | Rapid and suitable for various lipid classes[8] | May cause isomerization of conjugated FAs[12][13] |
Table 2: Typical GC-FID Method Validation Parameters
| Parameter | Acceptance Criteria | Example Result |
| Linearity (R²) | > 0.99 | > 0.995 for all FAMEs[15][16] |
| Precision (RSD%) | < 15% (lower for higher conc.) | < 5% for all individual FAMEs[16] |
| Accuracy (Recovery %) | 80 - 115% | 95 - 105%[15][17] |
| LOD | Signal-to-Noise Ratio > 3 | 0.03 - 0.09 mg/mL |
| LOQ | Signal-to-Noise Ratio > 10 | 0.1 - 0.2 mg/mL |
Experimental Protocols
Protocol 1: FAME Preparation using Acid-Catalyzed Transmethylation (HCl/Methanol)
This protocol is adapted from a method using concentrated HCl as a catalyst.[8]
-
Reagent Preparation: Prepare an 8% (w/v) solution of HCl in methanol/water (85:15, v/v) by diluting concentrated HCl with methanol.
-
Sample Preparation: To the lipid sample in a screw-capped glass tube, add sequentially:
-
0.2 mL of Toluene
-
1.5 mL of Methanol
-
0.3 mL of the 8% HCl solution
-
-
Reaction: Vortex the tube and heat at 100°C for 1 hour for a rapid reaction or incubate at 45°C overnight for a milder reaction.
-
Extraction: After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of water. Vortex to mix.
-
Collection: Centrifuge briefly to separate the layers. Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.
Protocol 2: Lipid Extraction using a Modified Folch Method
This is a common method for extracting total lipids from biological samples.[3]
-
Homogenization: Homogenize the sample in a chloroform (B151607)/methanol mixture (2:1, v/v).
-
Washing: Add 0.2 volumes of a 0.9% NaCl solution to the homogenate and vortex.
-
Phase Separation: Centrifuge the mixture to achieve a clear separation of the upper aqueous phase and the lower organic phase.
-
Lipid Collection: Carefully remove the upper aqueous layer. The lower chloroform layer containing the lipids can be collected for further analysis.
-
Drying: Evaporate the solvent under a stream of nitrogen. The dried lipid extract can then be redissolved in a small volume of solvent for derivatization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. perlan.com.pl [perlan.com.pl]
- 7. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Technical note: common analytical errors yielding inaccurate results during analysis of fatty acids in feed and digesta samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciepub.com [sciepub.com]
- 15. Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Docosatetraenoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Docosatetraenoic acids (DTAs), a group of 22-carbon polyunsaturated fatty acids with four double bonds, are emerging as significant modulators of various physiological and pathophysiological processes. While structurally similar, the positioning of these double bonds, particularly in n-3 versus n-6 isomers, can lead to distinct biological activities. This guide provides a comparative overview of the known biological effects of DTA isomers, with a primary focus on Adrenic Acid (AdA), the most studied n-6 isomer. A comprehensive, direct comparison is currently limited by the scarcity of research on other isomers like the n-3 counterpart, Osbond acid.
Comparative Biological Activities
The biological effects of DTA isomers are largely attributed to their metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of bioactive lipid mediators. Adrenic acid, despite being an n-6 fatty acid, exhibits notable anti-inflammatory properties, challenging the general classification of n-6 fatty acids as pro-inflammatory.
| Biological Activity | Adrenic Acid (n-6) | Osbond Acid (n-3) | Other Isomers |
| Enzyme Inhibition | |||
| COX-1 IC50 (µM) | Data not available | Data not available | Data not available |
| COX-2 IC50 (µM) | Data not available | Data not available | Data not available |
| 5-LOX IC50 (µM) | Data not available | Data not available | Data not available |
| Platelet Aggregation | |||
| Inhibition of AA-induced Aggregation | Inhibits platelet aggregation.[1] | Data not available | Data not available |
| Inflammatory Response | |||
| Leukotriene B4 (LTB4) Production | Potently inhibits LTB4 formation in human neutrophils.[2] | Expected to be a weaker precursor for pro-inflammatory eicosanoids compared to n-6 counterparts. | Data not available |
| Pro-inflammatory Cytokine Production | Metabolites (EDTs) may mitigate pro-inflammatory responses.[3] | Generally, n-3 fatty acids and their metabolites are known to reduce pro-inflammatory cytokine production. | Data not available |
| Pain Perception | |||
| Analgesic Effects | Metabolites (EDTs) alleviate inflammatory pain in rat models.[3] | Data not available | Data not available |
Note: The lack of quantitative data for direct comparison, especially for Osbond acid, is a significant gap in the current literature. The information presented for Osbond acid is based on the general understanding of n-3 fatty acid metabolism.
Signaling Pathways and Metabolism
The biological activities of Adrenic acid are intrinsically linked to its metabolic conversion into various signaling molecules. The primary pathways involved are the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways.
Adrenic Acid Metabolism and Signaling
References
- 1. Fatty acid-derived lipid mediators and blood platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Proresolving Effects of the Omega-6 Polyunsaturated Fatty Acid Adrenic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrenic Acid-Derived Epoxy Fatty Acids Are Naturally Occurring Lipids and Their Methyl Ester Prodrug Reduces Endoplasmic Reticulum Stress and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Docosatetraenoic Acid Isomers in Cellular Signaling: Spotlight on Adrenic Acid
An objective comparison of cis-4,10,13,16-docosatetraenoic acid and its prominent isomer, adrenic acid, in the context of cellular signaling, supported by experimental data.
Introduction: Distinguishing Between Docosatetraenoic Acid Isomers
Docosatetraenoic acid refers to any fatty acid with a 22-carbon chain and four double bonds. While multiple isomers exist, the scientific literature on their roles in cell signaling is heavily focused on one specific isomer: all-cis-7,10,13,16-docosatetraenoic acid, more commonly known as adrenic acid (AdA) . Adrenic acid, an omega-6 polyunsaturated fatty acid (PUFA), is a two-carbon elongation product of the well-known arachidonic acid (AA) and is abundant in the brain, adrenal glands, and vascular system.[1][2][3]
In contrast, specific information regarding the biological and cell signaling activities of the this compound isomer is sparse in current scientific literature. It has been identified as a minor fatty acid component in the lipids of rat testis, but its distinct role in cellular signaling pathways remains largely uncharacterized.[4][5]
Given the extensive body of research on adrenic acid and the limited data on the cis-4,10,13,16 isomer, this guide will primarily focus on the well-documented roles of adrenic acid in cell signaling. This comparison will provide researchers, scientists, and drug development professionals with a comprehensive overview of the known functions of this key docosatetraenoic acid isomer, supported by experimental evidence.
Adrenic Acid: A Bioactive Metabolite in Cell Signaling
Adrenic acid is not merely a structural component of cell membranes; it is a biologically active molecule that participates in a variety of cellular signaling processes.[1][6] Its effects are largely mediated through its conversion into a range of bioactive metabolites by the same enzymatic pathways that act on arachidonic acid: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450).[1][6][7] These metabolic pathways give rise to a unique set of signaling molecules with distinct physiological and pathophysiological roles.
Metabolic Pathways of Adrenic Acid
The metabolism of adrenic acid is a critical determinant of its function in cell signaling. The following diagram illustrates the primary enzymatic pathways that convert adrenic acid into its bioactive derivatives.
Caption: Enzymatic conversion of Adrenic Acid into its primary bioactive metabolites.
Comparative Effects of Adrenic Acid and its Metabolites in Cell Signaling
The physiological effects of adrenic acid are diverse and context-dependent, ranging from pro-inflammatory to anti-inflammatory and vasodilatory actions. These effects are often compared to those of arachidonic acid and its well-characterized eicosanoid products.
Role in Inflammation
The role of adrenic acid in inflammation is complex and appears to be dual in nature. While some studies suggest it can contribute to inflammatory responses, others have highlighted its anti-inflammatory and pro-resolving properties.[1][8]
-
Pro-inflammatory Potential: In certain contexts, such as non-alcoholic fatty liver disease, adrenic acid has been shown to act as an inflammation enhancer.[9]
-
Anti-inflammatory and Pro-resolving Functions: Conversely, a notable study demonstrated that adrenic acid can potently inhibit the formation of the pro-inflammatory chemoattractant leukotriene B4 (LTB4) in human neutrophils.[8][10] Furthermore, in an animal model of arthritis, treatment with adrenic acid significantly alleviated inflammation.[8] Adrenic acid exposure has also been shown to enhance the clearance of apoptotic neutrophils by macrophages, a key process in the resolution of inflammation.[8]
The following workflow illustrates the anti-inflammatory action of adrenic acid through the inhibition of LTB4 production.
References
- 1. Docosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. This compound | C22H36O2 | CID 35027047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Regulatory Activity of Polyunsaturated Fatty Acids in T-Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alanrevista.org [alanrevista.org]
- 6. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Docosahexaenoic acid affects cell signaling by altering lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of dihomoprostaglandins from adrenic acid (7,10,13,16-docosatetraenoic acid) by human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Lipidomics of Tissues with Varying Docosatetraenoic Acid (FA 22:4) Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lipidomic profiles of tissues with differing levels of docosatetraenoic acid (FA 22:4), also known as adrenic acid. FA 22:4 is an omega-6 polyunsaturated fatty acid that is increasingly recognized for its role in various physiological and pathological processes. Understanding its distribution and the associated lipidomic landscape in different tissues is crucial for elucidating its biological functions and identifying potential therapeutic targets.
Quantitative Data Summary
The following tables summarize the quantitative differences in FA 22:4 and its metabolites, as well as other related lipids, in tissues known to have varying levels of this fatty acid. The adrenal gland, brain, and kidney are known to contain significant amounts of adrenic acid.[1][2] For comparison, we will consider muscle tissue, which generally has lower levels.
Table 1: Comparative Levels of Adrenic Acid (FA 22:4) Metabolites in Various Rat Tissues
| Metabolite | Liver (ng/g tissue) | Kidney (ng/g tissue) | Brain (ng/g tissue) |
| 16,17-EDT | 1.8 ± 0.3 | 0.4 ± 0.1 | 0.2 ± 0.04 |
| 13,14-EDT | 0.3 ± 0.1 | 0.1 ± 0.02 | 0.03 ± 0.01 |
| 10,11-EDT | 0.2 ± 0.04 | 0.04 ± 0.01 | 0.02 ± 0.01 |
| 7,8-EDT | 0.1 ± 0.02 | 0.02 ± 0.01 | 0.01 ± 0.003 |
| 16,17-DHDT | 0.8 ± 0.2 | 0.2 ± 0.05 | 0.1 ± 0.02 |
| 13,14-DHDT | 0.2 ± 0.05 | 0.05 ± 0.01 | 0.02 ± 0.01 |
| 10,11-DHDT | 0.1 ± 0.02 | 0.02 ± 0.01 | 0.01 ± 0.004 |
| 7,8-DHDT | 0.05 ± 0.01 | 0.01 ± 0.003 | 0.005 ± 0.001 |
Data adapted from a study on the in vivo levels of adrenic acid-derived epoxy fatty acids (EDTs) and dihydroxy fatty acids (DHDTs) in rat tissues.[3] Values are presented as mean ± SEM.
Table 2: Relative Abundance of Phospholipid Species Containing FA 22:4 in Different Tissues
| Phospholipid Species | Adrenal Gland | Brain | Kidney | Liver |
| PC (18:0/22:4) | High | Moderate | Moderate | Moderate |
| PE (18:0/22:4) | High | Moderate | Moderate | Moderate |
| PI (18:0/22:4) | Moderate | Low | Low | Low |
| PS (18:0/22:4) | Low | Low | Low | Low |
This table provides a qualitative comparison based on findings from multiple lipidomic studies.[4][5] "High," "Moderate," and "Low" are relative terms to illustrate the general distribution patterns.
Experimental Protocols
The data presented in this guide are derived from studies employing advanced lipidomics techniques. Below are detailed methodologies for the key experiments.
Lipid Extraction from Tissues
A modified Bligh-Dyer method is commonly used for total lipid extraction from tissues.
-
Homogenization: Weigh 50-100 mg of frozen tissue and homogenize in a mixture of chloroform (B151607):methanol (1:2, v/v) on ice.
-
Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v). Vortex the mixture thoroughly.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase (containing the lipids) using a glass pipette and transfer it to a new tube.
-
Drying: Dry the extracted lipids under a stream of nitrogen gas.
-
Storage: Resuspend the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1) for analysis and store at -80°C.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Lipid Analysis
LC-MS is a powerful technique for separating and identifying individual lipid species.
-
Chromatography:
-
Column: A C18 reversed-phase column is typically used for separating lipids based on their polarity.
-
Mobile Phase: A gradient of two or more solvents is used for elution. A common solvent system includes:
-
Solvent A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate.
-
Solvent B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.
-
-
Gradient: A typical gradient starts with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute more non-polar lipids.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is used in both positive and negative ion modes to detect a wide range of lipid classes.
-
Analysis:
-
Full Scan MS: To obtain a profile of all lipids in the sample.
-
Tandem MS (MS/MS): To fragment lipid ions and identify their fatty acid composition. This is crucial for distinguishing between isobaric species (e.g., PC 16:0/22:4 vs. PC 18:0/20:4).
-
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of FA 22:4 and a typical experimental workflow for comparative lipidomics.
References
- 1. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adrenic acid: A promising biomarker and therapeutic target (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrenic Acid-Derived Epoxy Fatty Acids Are Naturally Occurring Lipids and Their Methyl Ester Prodrug Reduces Endoplasmic Reticulum Stress and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid desaturase 2 determines the lipidomic landscape and steroidogenic function of the adrenal gland - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academicworks.medicine.hofstra.edu [academicworks.medicine.hofstra.edu]
A Comparative Guide to Authenticating the Purity of cis-4,10,13,16-Docosatetraenoic Acid Standards
For researchers, scientists, and professionals in drug development, the purity of analytical standards is paramount to ensuring the accuracy and validity of experimental results. This guide provides a comprehensive comparison of methodologies for authenticating the purity of cis-4,10,13,16-Docosatetraenoic Acid standards, a crucial polyunsaturated fatty acid in various biological studies. We present objective comparisons of analytical techniques and provide supporting experimental protocols to aid in the selection and verification of high-purity standards.
Comparative Analysis of Purity Assessment
The primary methods for determining the purity of fatty acid standards are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1] Each technique offers distinct advantages and can be coupled with various detectors for comprehensive analysis. Below is a comparative summary of hypothetical results for this compound standards from three different suppliers.
Table 1: Purity Analysis of this compound Standards by Gas Chromatography-Flame Ionization Detection (GC-FID)
| Supplier | Stated Purity | Measured Purity (%) by GC-FID | Major Impurities Detected |
| Supplier A | ≥99% | 99.2 ± 0.3 | Other fatty acid methyl esters (FAMEs) |
| Supplier B | ≥98% | 98.5 ± 0.5 | Positional isomers, Oxidation products |
| Supplier C | ≥98% | 97.9 ± 0.6 | Residual solvents, FAMEs |
Table 2: Purity and Isomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
| Supplier | Isomeric Purity (% cis) | Positional Isomers Detected | Oxidation Products |
| Supplier A | >99.5 | <0.1% | Not Detected |
| Supplier B | 99.1 | 0.5% | Trace |
| Supplier C | 98.8 | 0.8% | Minor |
Table 3: Stability Assessment of this compound Standards
| Supplier | Purity after 6 months at -20°C (%) | Purity after 6 months at 4°C (%) | Degradation Products Observed |
| Supplier A | 99.1 | 97.5 | Oxidation products |
| Supplier B | 98.3 | 96.1 | Oxidation products, Isomers |
| Supplier C | 97.5 | 94.8 | Oxidation products, Polymers |
Experimental Workflow and Protocols
A systematic approach is crucial for the accurate authentication of fatty acid standards. The following workflow outlines the key steps from sample preparation to data analysis.
References
A Comparative Guide to Fatty Acid Quantification: Cross-Validation of GC-MS and LC-MS Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is paramount for advancements in metabolic research, nutritional science, and the development of novel therapeutics. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two cornerstone analytical techniques employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to facilitate an informed decision on the most suitable technique for specific research needs.
The choice between GC-MS and LC-MS for fatty acid analysis is not always straightforward, with the optimal method depending on the specific fatty acid profile of interest, the complexity of the sample matrix, and the desired analytical throughput. While GC-MS is a well-established and robust technique, it necessitates a derivatization step to render the non-volatile fatty acids amenable to gas chromatography.[1] In contrast, LC-MS offers the flexibility to analyze free fatty acids directly, along with a wider range of fatty acid species, including very-long-chain fatty acids.[2]
This guide delves into a detailed comparison of these two powerful techniques, outlining their respective experimental protocols, presenting comparative quantitative data, and providing a visual representation of the analytical workflows.
Methodology Showdown: GC-MS vs. LC-MS
A fundamental difference between the two techniques lies in their sample preparation and separation principles.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Total Fatty Acid Analysis
GC-MS analysis of fatty acids is a mature and highly sensitive method, particularly for volatile and thermally stable compounds.[1] However, fatty acids require a chemical derivatization step to increase their volatility. The most common approach is the conversion of fatty acids to their fatty acid methyl esters (FAMEs).[1]
Sample Preparation and Derivatization:
-
Lipid Extraction: Total lipids are extracted from the sample matrix (e.g., plasma, tissue, cells) using a solvent system such as the Folch method (chloroform:methanol (B129727), 2:1 v/v).
-
Saponification: The extracted lipids are saponified (hydrolyzed) using a strong base (e.g., methanolic KOH) to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).
-
Derivatization to FAMEs: The free fatty acids are then converted to their corresponding methyl esters. A common method involves the use of methanolic HCl or BF3-methanol. For instance, after saponification, the sample can be incubated with methanolic HCl at an elevated temperature (e.g., 90°C).
-
Extraction of FAMEs: The resulting FAMEs are extracted into an organic solvent like hexane (B92381) or iso-octane.[3]
-
Internal Standard: A deuterated fatty acid internal standard is typically added at the beginning of the sample preparation process to correct for variations in extraction and derivatization efficiency.[3][4]
GC-MS Analysis:
-
Injection: An aliquot of the FAMEs extract is injected into the GC system.
-
Separation: The FAMEs are separated on a capillary column (e.g., a polar column like those coated with cyanopropyl polysiloxane) based on their boiling points and polarity. The oven temperature is programmed to ramp up to facilitate the elution of a wide range of FAMEs.[5]
-
Ionization: As the FAMEs elute from the GC column, they enter the mass spectrometer and are typically ionized by Electron Ionization (EI). EI is a hard ionization technique that causes extensive fragmentation, providing a characteristic fragmentation pattern that is useful for structural elucidation but may result in a weak or absent molecular ion.[1]
-
Detection: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance. Quantification is often performed in selected ion monitoring (SIM) mode for enhanced sensitivity.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Fatty Acid Analysis
LC-MS has emerged as a powerful alternative for fatty acid analysis, offering the significant advantage of analyzing underivatized fatty acids, thereby simplifying sample preparation and expanding the range of detectable analytes.[6][7]
Sample Preparation:
-
Lipid Extraction: Similar to the GC-MS protocol, total lipids are extracted from the sample. For the analysis of free fatty acids, a more targeted extraction can be employed.
-
Saponification (for total fatty acids): If the goal is to quantify total fatty acids, a saponification step is necessary to hydrolyze the esterified fatty acids.[8] For the analysis of non-esterified fatty acids (NEFA), this step is omitted.[9]
-
Internal Standard: An appropriate internal standard (e.g., a stable isotope-labeled fatty acid) is added to the sample.
LC-MS Analysis:
-
Injection: The extracted and, if necessary, saponified sample is dissolved in a suitable solvent and injected into the LC system.
-
Separation: Fatty acids are separated using a reversed-phase column (e.g., C8 or C18).[2][10] The mobile phase typically consists of a gradient of an aqueous solvent (often containing an ion-pairing agent like tributylamine) and an organic solvent like methanol or acetonitrile.[2]
-
Ionization: The eluting fatty acids are ionized, most commonly using Electrospray Ionization (ESI) in negative ion mode. ESI is a soft ionization technique that typically produces a prominent [M-H]⁻ ion, which is ideal for quantification.[2]
-
Detection: The mass spectrometer detects the ions, and quantification is usually performed using selected reaction monitoring (SRM) or pseudo-SRM on a triple quadrupole instrument for high sensitivity and selectivity.[10][11]
Visualizing the Workflows
To better illustrate the distinct processes of GC-MS and LC-MS for fatty acid analysis, the following diagrams outline the key experimental steps.
Performance Metrics: A Quantitative Comparison
The performance of an analytical method is evaluated based on several key parameters. The following table summarizes a comparison of GC-MS and LC-MS for fatty acid quantification based on data reported in the literature.
| Performance Metric | GC-MS | LC-MS | Key Considerations |
| Sensitivity (LOD) | Generally very high, can reach sub-µg/L levels.[12] One study reported LODs in the low ng/mL range. | High sensitivity, with reported LODs in the range of 5-100 nM.[10][11] Another study reported a median LOD of 5 ng/ml.[2] | Sensitivity is analyte and matrix-dependent for both techniques. GC-MS with negative chemical ionization (NCI) can achieve extremely high sensitivity.[4] |
| Linearity | Excellent linearity over a wide concentration range is commonly reported. | Good linearity is also achieved, with a typical dynamic range of 100-fold.[2] | Both methods demonstrate good linearity, which is crucial for accurate quantification. |
| Precision | High precision, with relative standard deviations (RSDs) typically below 15%. | High precision, with intra-day RSDs often ≤ 10% and inter-day variability < 20%.[10][11] | The use of internal standards is critical for achieving high precision in both methods.[4] |
| Accuracy | High accuracy, often demonstrated by consistency with results from other methods like GC-FID.[9] | High accuracy, with results showing good correlation with GC-based methods.[10][11] | Accuracy is dependent on the availability of certified reference materials and the use of appropriate internal standards. |
| Analyte Coverage | Well-suited for long-chain fatty acids (14-24 carbons).[2] Analysis of very-long-chain fatty acids can be challenging due to their low volatility and potential for fragmentation.[2] | Broader analyte coverage, capable of analyzing a wide range of fatty acids from 14 to 36 carbons, including very-long-chain fatty acids.[2] | LC-MS offers greater flexibility for analyzing a more diverse range of fatty acid structures without derivatization.[6] |
| Sample Throughput | The derivatization step can be time-consuming and may limit throughput. | Higher throughput is often possible due to simpler sample preparation (no derivatization). LC run times can be as short as 6.5 minutes.[13] | Automation of sample preparation can improve throughput for both techniques. |
Logical Framework for Method Selection
The decision to use GC-MS or LC-MS for fatty acid quantification should be based on a careful evaluation of the research objectives and the specific requirements of the analysis. The following diagram illustrates a logical approach to method selection.
Conclusion
Both GC-MS and LC-MS are powerful and reliable techniques for the quantification of fatty acids. GC-MS is a well-established method that offers excellent sensitivity and chromatographic resolution, though it requires a derivatization step.[1][2] LC-MS provides greater flexibility, allowing for the analysis of a broader range of fatty acids without derivatization and can offer higher sample throughput.[2][6][13]
The cross-validation of these two methods demonstrates that they can provide comparable quantitative results, reinforcing the accuracy and reliability of both techniques when properly optimized and validated.[9][10][11] The ultimate choice between GC-MS and LC-MS should be guided by the specific analytical needs of the research, including the target fatty acid profile, sample matrix complexity, and desired throughput. For comprehensive fatty acid profiling, especially when very-long-chain fatty acids are of interest, LC-MS may be the preferred method. For targeted analysis of a well-defined set of long-chain fatty acids, GC-MS remains a robust and highly sensitive option.
References
- 1. benchchem.com [benchchem.com]
- 2. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Liquid chromatography high-resolution mass spectrometry for fatty acid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 9. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 10. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. msacl.org [msacl.org]
Metabolic Crossroads: A Comparative Guide to cis-4,10,13,16-Docosatetraenoic Acid and DHA
For researchers, scientists, and drug development professionals, understanding the nuanced metabolic fates of polyunsaturated fatty acids (PUFAs) is paramount for harnessing their therapeutic potential. This guide provides a detailed comparison of the metabolic pathways of two 22-carbon PUFAs: cis-4,10,13,16-docosatetraenoic acid and the well-studied docosahexaenoic acid (DHA).
While both are long-chain fatty acids, their structural differences, specifically the position of their double bonds, dictate distinct metabolic routes, leading to the formation of unique bioactive metabolites with diverse physiological effects. DHA (22:6n-3) is a well-known omega-3 fatty acid, celebrated for its role in producing anti-inflammatory and pro-resolving mediators. In contrast, this compound (22:4n-6) is a less-studied omega-6 fatty acid. Due to the limited direct research on this specific isomer, this guide will utilize data from the closely related and well-characterized omega-6 fatty acid, adrenic acid (AdA, 22:4n-6), as a metabolic proxy to draw informed comparisons.
Quantitative Metabolic Overview
The metabolic fates of these fatty acids can be broadly categorized into three main processes: incorporation into cellular lipids, conversion to bioactive metabolites, and catabolism via beta-oxidation for energy production. The following table summarizes key quantitative aspects of their metabolism.
| Metabolic Parameter | This compound (as Adrenic Acid) | Docosahexaenoic Acid (DHA) | Key Differences |
| Primary Metabolites | Dihomo-prostaglandins, Dihomo-epoxyeicosatrienoic acids (DH-EETs)[1][2][3] | Resolvins, Protectins, Maresins (Specialized Pro-resolving Mediators - SPMs)[4][5][6] | Omega-6 derived metabolites are often pro-inflammatory, while omega-3 derived SPMs are anti-inflammatory and pro-resolving. |
| Beta-Oxidation | Undergoes peroxisomal beta-oxidation to arachidonic acid (20:4n-6)[1][2] | Undergoes peroxisomal beta-oxidation (retroconversion) to eicosapentaenoic acid (EPA; 20:5n-3)[7][8][9] | Both undergo retroconversion, but to different precursor fatty acids within their respective omega families. |
| Incorporation into Lipids | Incorporated into membrane phospholipids, particularly in the brain and adrenal glands[1][10] | Highly incorporated into neuronal and retinal membrane phospholipids[8] | Both are significant components of cell membranes, contributing to their fluidity and function. |
| Enzymatic Pathways | Cyclooxygenase (COX), Lipoxygenase (LOX), Cytochrome P450 (CYP450)[1][2][3] | Lipoxygenase (LOX), Cyclooxygenase (COX) (aspirin-acetylated)[4][5] | While both are metabolized by COX and LOX, the specific isoforms and resulting products differ significantly. CYP450 plays a more prominent role in adrenic acid metabolism. |
Metabolic Pathways: A Visual Comparison
The distinct metabolic pathways of this compound (represented by adrenic acid) and DHA are visualized below. These diagrams illustrate the enzymatic steps leading to their respective bioactive derivatives.
Metabolic pathway of Docosahexaenoic Acid (DHA).
Metabolic pathway of Adrenic Acid.
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments cited in the comparison.
Protocol 1: In Vitro Fatty Acid Metabolism Assay
This protocol is designed to assess the conversion of radiolabeled fatty acids into their metabolites by cultured cells.
1. Cell Culture and Treatment: a. Plate cells (e.g., hepatocytes, macrophages) in 6-well plates and grow to 80-90% confluency. b. Prepare fatty acid solutions by complexing them with fatty acid-free bovine serum albumin (BSA)[11]. c. Incubate cells with the fatty acid-BSA complex (e.g., 10 µM) for various time points (e.g., 1, 4, 24 hours).
2. Lipid Extraction: a. After incubation, wash cells with phosphate-buffered saline (PBS). b. Add a mixture of hexane (B92381) and isopropanol (B130326) (3:2, v/v) to each well to extract total lipids. c. Scrape the cells and transfer the solvent to a glass tube. d. Add a known amount of an internal standard (e.g., a deuterated version of the fatty acid of interest). e. Vortex the mixture and centrifuge to separate the phases. f. Collect the upper organic phase containing the lipids.
3. Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS): a. Dry the lipid extract under a stream of nitrogen. b. Reconstitute the sample in a suitable solvent (e.g., methanol/acetonitrile). c. Inject the sample into an LC-MS system equipped with a C18 column. d. Use a gradient elution to separate the parent fatty acid from its metabolites. e. Detect and quantify the metabolites using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.
Protocol 2: Stable Isotope Tracing of Fatty Acid Metabolism In Vivo
This protocol allows for the quantitative analysis of fatty acid flux, oxidation, and incorporation into tissues in a whole-animal model[12][13][14].
Workflow for Stable Isotope Tracing of Fatty Acid Metabolism.
1. Isotope Administration: a. Synthesize or procure a stable isotope-labeled version of the fatty acid of interest (e.g., uniformly 13C-labeled). b. Administer the labeled fatty acid to the animal model, either orally or via intravenous infusion[12].
2. Sample Collection: a. Collect blood samples at various time points post-administration. b. At the end of the experiment, euthanize the animal and collect tissues of interest (e.g., liver, brain, adipose tissue). c. For oxidation studies, expired air can be collected to measure 13CO2 enrichment[9][15].
3. Sample Processing and Analysis: a. Extract total lipids from plasma and tissues as described in Protocol 1. b. For analysis of fatty acid composition, transesterify the lipids to fatty acid methyl esters (FAMEs) using boron trifluoride in methanol[16]. c. Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to determine the isotopic enrichment in the parent fatty acid and its metabolites within different lipid classes (e.g., phospholipids, triglycerides)[16][17].
4. Data Analysis: a. Calculate the rate of appearance and disappearance of the fatty acid in plasma to determine its flux. b. Measure the incorporation of the stable isotope into tissue lipids to assess uptake and esterification. c. Quantify the 13CO2 in expired air to determine the rate of beta-oxidation[9][15].
Conclusion
The metabolic pathways of this compound and DHA diverge significantly, primarily due to their classification as omega-6 and omega-3 fatty acids, respectively. While DHA is a precursor to a cascade of potent anti-inflammatory and pro-resolving mediators, the metabolic products of this compound, inferred from studies on adrenic acid, are more aligned with the eicosanoid pathways that can have pro-inflammatory effects. Both fatty acids are integral components of cellular membranes and undergo beta-oxidation for energy. A deeper understanding of the metabolic balance between these and other PUFAs is crucial for developing targeted nutritional and therapeutic strategies for a range of inflammatory and metabolic diseases. Further direct investigation into the metabolism of this compound is warranted to fully elucidate its physiological roles.
References
- 1. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADRENIC ACID METABOLITES AS ENDOGENOUS ENDOTHELIUM- AND ZONA GLOMERULOSA-DERIVED HYPERPOLARIZING FACTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. mdpi.com [mdpi.com]
- 5. Potential Clinical Applications of Pro-Resolving Lipids Mediators from Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metagenicsinstitute.com [metagenicsinstitute.com]
- 7. Peroxisomal retroconversion of docosahexaenoic acid (22:6(n-3)) to eicosapentaenoic acid (20:5(n-3)) studied in isolated rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Fate of Docosahexaenoic Acid (DHA; 22:6n-3) in Human cells: Direct Retroconversion of DHA to Eicosapentaenoic Acid (EPA; 20:5n-3) Dominates Over Elongation to Tetracosahexaenoic Acid (THA; 24:6n-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma incorporation, apparent retroconversion and β-oxidation of 13C-docosahexaenoic acid in the elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LIPID MAPS [lipidmaps.org]
- 11. academic.oup.com [academic.oup.com]
- 12. metsol.com [metsol.com]
- 13. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ukisotope.com [ukisotope.com]
- 15. researchgate.net [researchgate.net]
- 16. Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lipidmaps.org [lipidmaps.org]
A Comparative Analysis of cis-4,10,13,16-Docosatetraenoic Acid and Arachidonic Acid: Metabolic Fates and Physiological Consequences
An objective guide for researchers, scientists, and drug development professionals detailing the distinct and overlapping effects of cis-4,10,13,16-Docosatetraenoic Acid and the well-characterized arachidonic acid. This report synthesizes available experimental data to illuminate their comparative biochemistry and physiological impacts.
Introduction
Arachidonic acid (AA), a 20-carbon omega-6 polyunsaturated fatty acid (PUFA), is a pivotal signaling molecule, primarily recognized as a precursor to a vast array of potent, pro-inflammatory lipid mediators known as eicosanoids.[1][2] In contrast, this compound, a 22-carbon omega-6 PUFA, is a less ubiquitous and studied molecule. The majority of available research focuses on its isomer, all-cis-7,10,13,16-docosatetraenoic acid, commonly known as adrenic acid (AdA). Adrenic acid is a direct elongation product of arachidonic acid and shares its metabolic machinery, leading to the production of a distinct class of signaling molecules with often differing biological activities.[3][4] This guide will primarily focus on the comparison between arachidonic acid and adrenic acid, given the scarcity of data on the specific cis-4,10,13,16 isomer, to provide a valuable comparative framework.
Biochemical and Physiological Comparison at a Glance
| Feature | Arachidonic Acid (AA) | Adrenic Acid (AdA) (all-cis-7,10,13,16-docosatetraenoic acid) |
| Structure | 20-carbon omega-6 PUFA (20:4n-6) | 22-carbon omega-6 PUFA (22:4n-6) |
| Primary Source | Diet and conversion from linoleic acid | Elongation of arachidonic acid |
| Metabolic Pathways | Cyclooxygenase (COX), Lipoxygenase (LOX), Cytochrome P450 (CYP450) | Cyclooxygenase (COX), Lipoxygenase (LOX), Cytochrome P450 (CYP450) |
| Primary Metabolites | Eicosanoids (Prostaglandins, Thromboxanes, Leukotrienes, Epoxyeicosatrienoic acids - EETs) | Dihomo-eicosanoids (Dihomo-prostaglandins, Dihomo-thromboxanes, Dihomo-hydroxyeicosatetraenoic acids, Dihomo-epoxyeicosatrienoic acids - DH-EETs) |
| Primary Physiological Role | Pro-inflammatory, but also involved in resolution of inflammation, vascular tone regulation | Modulatory; can be pro-inflammatory but also exhibits anti-inflammatory and vasodilatory effects |
Metabolic Pathways: A Tale of Two Fatty Acids
Both arachidonic acid and adrenic acid are liberated from cell membrane phospholipids (B1166683) by phospholipase A2 and are subsequently metabolized by the same enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450). However, the two-carbon difference in the backbone of adrenic acid results in the production of structurally distinct and functionally unique metabolites.[3][5]
Arachidonic Acid Metabolism
The metabolism of arachidonic acid is well-documented and serves as a cornerstone of inflammation research. The three primary pathways are:
-
Cyclooxygenase (COX) Pathway: Produces prostaglandins (B1171923) (PGs) and thromboxanes (TXs), which are key mediators of inflammation, pain, fever, and platelet aggregation.[2]
-
Lipoxygenase (LOX) Pathway: Generates leukotrienes (LTs) and hydroxyeicosatetraenoic acids (HETEs), which are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction.[2]
-
Cytochrome P450 (CYP450) Pathway: Synthesizes epoxyeicosatrienoic acids (EETs) and additional HETEs. EETs generally possess anti-inflammatory and vasodilatory properties.[6][7]
Adrenic Acid Metabolism
Adrenic acid follows the same metabolic routes as arachidonic acid, but its metabolites are elongated by two carbons, leading to the "dihomo" series of lipid mediators.[3]
-
COX Pathway: Metabolizes AdA to dihomo-prostaglandins (DH-PGs) and dihomo-thromboxanes (DH-TXs).[8]
-
LOX Pathway: Produces dihomo-hydroxyeicosatetraenoic acids (DH-HETEs).[3]
-
CYP450 Pathway: Generates dihomo-epoxyeicosatrienoic acids (DH-EETs).[9]
References
- 1. Dietary Fatty Acids and Inflammation : Observational and Interventional Studies [diva-portal.org]
- 2. mdpi.com [mdpi.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Docosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 9. Omega-3 Fatty Acids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Antibody Specificity for Lipid-Protein Conjugates
For researchers, scientists, and drug development professionals, the precise evaluation of antibody specificity to lipid-protein conjugates is paramount for advancing therapeutic and diagnostic applications. This guide provides a comprehensive comparison of key immunoassays and biophysical techniques, offering detailed experimental protocols and a summary of quantitative data to inform the selection of the most appropriate method for your research needs.
The development of antibodies targeting lipid-protein conjugates, such as oxidized low-density lipoprotein (oxLDL) implicated in atherosclerosis, holds significant promise for novel therapeutic strategies. The efficacy and safety of these antibodies hinge on their specific recognition of the conjugate, with minimal cross-reactivity to the individual lipid or protein components. This guide delves into four widely used methods for assessing this specificity: Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Method Comparison at a Glance
Each technique offers distinct advantages and provides different facets of information regarding the antibody-conjugate interaction. The choice of method will depend on the specific research question, the required throughput, and the level of quantitative detail desired.
| Method | Principle | Key Outputs | Throughput | Strengths | Limitations |
| Competitive ELISA | Competition between the analyte and a labeled antigen for a limited amount of antibody. | IC50, Relative Affinity | High | Cost-effective, high-throughput screening. | Indirect measurement of affinity, susceptible to matrix effects. |
| Western Blotting | Separation of proteins by size, followed by antibody-based detection. | Specificity, Cross-reactivity, Apparent Molecular Weight | Medium | Visual assessment of specificity against individual components. | Semi-quantitative, not suitable for affinity determination. |
| Surface Plasmon Resonance (SPR) | Real-time detection of mass changes on a sensor surface upon binding. | Association rate (ka), Dissociation rate (kd), Dissociation constant (KD) | Medium | Real-time kinetics, high sensitivity, label-free. | Requires specialized equipment, potential for protein immobilization issues. |
| Isothermal Titration Calorimetry (ITC) | Measurement of heat changes upon molecular interaction. | Dissociation constant (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Low | Label-free, solution-based, provides full thermodynamic profile. | Requires large sample quantities, low throughput, sensitive to buffer mismatches. |
Quantitative Data Summary
The following table summarizes representative quantitative data for the interaction of antibodies with oxidized LDL (oxLDL), a well-studied lipid-protein conjugate. It is important to note that direct comparative studies using all four methods on the same antibody and conjugate are scarce. Therefore, this table compiles data from various studies to provide an illustrative comparison.
| Method | Antibody | Antigen | Dissociation Constant (KD) / IC50 | Reference |
| ELISA | Human anti-oxLDL IgG | Copper-oxidized LDL | IC50 values vary widely depending on assay conditions | [Refer to specific ELISA kit datasheets for performance data] |
| Western Blot | Monoclonal anti-MDA-LDL | Malondialdehyde-modified LDL | Not applicable (provides specificity data) | [1] |
| Surface Plasmon Resonance (SPR) | Murine anti-oxLDL mAb | Malondialdehyde-modified LDL | KD in the nanomolar range (e.g., 1-10 nM) | [Data inferred from similar antibody-protein interaction studies] |
| Isothermal Titration Calorimetry (ITC) | Not readily available for anti-oxLDL antibodies | Oxidized LDL | Not readily available for anti-oxLDL antibodies | [2] |
Note: The lack of readily available, directly comparable ITC data for anti-oxLDL antibodies highlights a gap in the literature and underscores the specialized nature of this technique.
Experimental Protocols & Workflows
Detailed methodologies for each key experiment are provided below, along with diagrams illustrating the experimental workflows.
Competitive ELISA for Specificity Assessment
This assay determines the specificity of an antibody by measuring its ability to bind to the immobilized lipid-protein conjugate in the presence of competing free lipid, free protein, or the conjugate itself. A lower signal in the presence of a competitor indicates specific binding.
-
Coating: Coat a 96-well microplate with the lipid-protein conjugate (e.g., oxLDL) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Competition: Prepare serial dilutions of the competitors: the lipid-protein conjugate, the unconjugated protein, and the lipid component alone. In separate tubes, pre-incubate a fixed concentration of the primary antibody with each competitor dilution for 1-2 hours at room temperature.
-
Incubation: Add the antibody-competitor mixtures to the coated and blocked wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add a species-specific enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-human IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate in the dark until color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance against the competitor concentration and determine the IC50 value for each competitor. High specificity is indicated by a significantly lower IC50 for the lipid-protein conjugate compared to the individual components.
References
A Guide to Inter-Laboratory Comparison of cis-4,10,13,16-Docosatetraenoic Acid Analysis
For researchers, scientists, and drug development professionals, the accurate and reproducible analysis of polyunsaturated fatty acids (PUFAs) like cis-4,10,13,16-docosatetraenoic acid is critical for understanding biological processes and for the development of novel therapeutics. This guide provides an objective comparison of common analytical methodologies, supported by experimental data, to aid in the establishment of robust and comparable analytical practices across different laboratories.
Introduction to Analytical Challenges
The quantification of fatty acids is susceptible to variability both within and between laboratories. A study by the National Institute of Standards and Technology (NIST) on the interlaboratory comparison of fatty acid concentrations in serum and plasma highlighted the need for improved reproducibility to ensure data comparability.[1] While this study did not focus exclusively on this compound, its findings on the variability in reported results for various fatty acids underscore the importance of standardized methods and quality control.[1][2]
Comparison of Analytical Methodologies
The most prevalent method for the analysis of fatty acids, including docosatetraenoic acids, is gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS).[3][4] This approach necessitates a multi-step workflow, each stage of which can introduce variability.
Table 1: Comparison of Key Steps in Fatty Acid Analysis
| Step | Method | Advantages | Disadvantages | Inter-laboratory Variability |
| Lipid Extraction | Folch/Bligh & Dyer (Liquid-Liquid Extraction) | Well-established, efficient for a broad range of lipids. | Use of hazardous chlorinated solvents, labor-intensive. | Moderate; depends on solvent purity and procedural consistency.[5] |
| Solid-Phase Extraction (SPE) | High selectivity, cleaner extracts, amenable to automation. | Can be more expensive, potential for analyte loss if not optimized.[5][6] | Low to moderate; dependent on the choice of sorbent and elution solvents. | |
| Derivatization | Acid-Catalyzed Methylation (e.g., BF3-Methanol) | Effective for a wide range of fatty acids, including free fatty acids. | Harsh conditions can lead to degradation of some PUFAs. | High; reaction time and temperature are critical parameters.[7][8] |
| Base-Catalyzed Transesterification (e.g., NaOCH3) | Rapid and mild, suitable for esterified fatty acids. | Ineffective for free fatty acids, may lead to incomplete derivatization.[7] | Moderate; catalyst concentration and reaction time are key. | |
| Trimethylsilyl-diazomethane (TMS-DM) | High derivatization efficiency for free fatty acids. | Reagent is toxic and requires careful handling. | Low to moderate with proper handling. | |
| GC Analysis | GC-FID | Robust, linear response over a wide concentration range, cost-effective. | Provides no structural information, relies on retention time for identification. | Low; with standardized columns and temperature programs. |
| GC-MS | Provides mass spectral data for confident peak identification and structural elucidation. | More expensive, can be less sensitive than FID for some compounds. | Low to moderate; requires consistent tuning and calibration. |
Experimental Protocols
Protocol 1: General Workflow for Fatty Acid Analysis by GC-FID
This protocol outlines a standard procedure for the extraction and derivatization of fatty acids from biological samples for GC-FID analysis.
1. Lipid Extraction (Folch Method)
-
Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture.
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
2. Saponification and Methylation (Acid-Catalyzed)
-
Resuspend the dried lipid extract in a known volume of methanolic sulfuric acid (e.g., 2% H₂SO₄ in methanol).
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2 hours) to convert fatty acids to their methyl esters (FAMEs).[9]
-
Cool the reaction mixture to room temperature.
3. FAME Extraction
-
Add petroleum ether and water to the cooled mixture and vortex.[9]
-
Centrifuge to separate the layers.
-
Transfer the upper organic layer containing the FAMEs to a new vial.
-
Repeat the extraction twice to ensure complete recovery.
-
Dry the pooled organic extracts under nitrogen.
4. GC-FID Analysis
-
Reconstitute the dried FAMEs in a suitable solvent (e.g., hexane).
-
Inject an aliquot into the GC-FID system.
-
Typical GC Conditions:
-
Identify peaks by comparing retention times with known standards.
-
Quantify by using an internal standard (e.g., C17:0 or C19:0) added at the beginning of the extraction process.[3]
Diagram 1: General Workflow for Fatty Acid Analysis
Caption: A generalized workflow for the analysis of fatty acids from biological samples.
Metabolic Pathway Context
While a specific metabolic pathway for this compound is not extensively documented in publicly available literature, its isomer, all-cis-7,10,13,16-docosatetraenoic acid (adrenic acid), is a well-characterized intermediate in the metabolism of arachidonic acid.[11] Adrenic acid is formed through the elongation of arachidonic acid and can be further metabolized to various bioactive lipid mediators.[11][12] Understanding this pathway can provide context for the biological significance of docosatetraenoic acids.
Diagram 2: Biosynthesis of Adrenic Acid
Caption: Biosynthesis of adrenic acid from arachidonic acid.
Recommendations for Inter-Laboratory Comparability
To improve the consistency of this compound analysis across different laboratories, the following practices are recommended:
-
Standardized Protocols: Adopt and strictly adhere to a detailed, standardized operating procedure (SOP) for the entire analytical workflow, from sample collection and storage to data analysis.
-
Certified Reference Materials (CRMs): Regularly analyze CRMs with certified concentrations of relevant fatty acids to assess the accuracy of the method.
-
Internal Standards: Consistently use an appropriate internal standard for quantification to correct for variations in extraction efficiency and instrument response.[3]
-
Proficiency Testing: Participate in inter-laboratory proficiency testing schemes to externally validate laboratory performance.
-
Detailed Reporting: When publishing results, provide comprehensive details of the analytical methods used, including extraction procedure, derivatization conditions, and GC parameters, to allow for better comparison and replication of the study.
References
- 1. Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 4. bmj.com [bmj.com]
- 5. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. static.igem.org [static.igem.org]
- 10. agilent.com [agilent.com]
- 11. Docosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 12. Human Metabolome Database: Showing metabocard for Adrenic acid (HMDB0002226) [hmdb.ca]
Validating Surrogate Standards for FA 22:4 Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is paramount. Docosatetraenoic acid (FA 22:4), a key polyunsaturated fatty acid (PUFA), often presents analytical challenges due to its relatively low endogenous concentrations. While stable isotope-labeled internal standards (SIL-IS) are the gold standard for mass spectrometry-based quantification, their availability and cost can be prohibitive. This guide provides a comprehensive comparison of using a surrogate standard versus a SIL-IS for FA 22:4 quantification, supported by experimental data and detailed protocols.
The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction efficiency, derivatization, and ionization.[1] A SIL-IS, such as FA 22:4-d5, is considered the gold standard because it co-elutes with the target analyte and has nearly identical physicochemical properties, ensuring the most accurate correction.[1][2] However, when a specific SIL-IS is unavailable, a surrogate standard—a structurally similar but non-endogenous compound—can be a viable alternative.[3] Common surrogates for fatty acid analysis include odd-chain fatty acids like heptadecanoic acid (C17:0) or heneicosaenoic acid (C21:0), which are typically absent or present at very low levels in biological samples.[2][4]
The choice of a surrogate standard is critical and can significantly impact the accuracy and reliability of the results.[5] Therefore, a thorough validation is essential to understand and correct for any potential bias.
Comparative Analysis: Surrogate vs. Isotope-Labeled Standard
The primary goal of validation is to demonstrate that the analytical method is reliable, reproducible, and accurate for its intended purpose. When using a surrogate standard, it is crucial to compare its performance against the gold standard SIL-IS.
Data Summary
The following tables summarize the expected performance characteristics from a validation study of a surrogate standard method and a direct comparison of quantification results.
Table 1: Method Validation Parameters for FA 22:4 Quantification Using a Surrogate Standard. This table presents typical validation results for a LC-MS/MS method using an odd-chain fatty acid (e.g., C21:0) as a surrogate internal standard. The values are representative of what is expected for a robust analytical method.
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | > 0.99 | > 0.995 |
| Range | Covers expected biological concentrations | 0.5 - 500 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 92 - 108% |
| Precision - Intra-day (%CV) | < 15% | < 10% |
| Precision - Inter-day (%CV) | < 15% | < 12% |
| Limit of Quantification (LOQ) | S/N > 10 | 0.5 ng/mL |
CV: Coefficient of Variation; R²: Coefficient of Determination; S/N: Signal-to-Noise Ratio.
Table 2: Comparison of Endogenous FA 22:4 Quantification. This table compares the quantification of FA 22:4 in human erythrocyte membranes using a SIL-IS versus a surrogate standard, highlighting the potential for analytical bias.
| Internal Standard Type | Analytical Method | Measured Concentration (nmol/g) | % Difference from Gold Standard |
| Stable Isotope-Labeled (FA 22:4-d5) | LC-MS/MS | 1.60 | Reference |
| Surrogate (Heneicosaenoic Acid - C21:0) | LC-MS/MS | 1.00 | -37.5% [4] |
The significant difference observed highlights a key challenge: even with a validated method, a surrogate standard may not perfectly mimic the ionization efficiency or recovery of the target analyte, especially for low-abundance species like FA 22:4.[4] The discrepancy can arise from differences in matrix effects and physicochemical properties between the surrogate and the analyte.
Experimental Protocols
Below are detailed methodologies for sample preparation and LC-MS/MS analysis for the quantification of FA 22:4.
Protocol 1: Sample Preparation (Total Fatty Acids from Plasma)
-
Sample Aliquoting: Transfer 100 µL of human plasma to a glass tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution.
-
For Gold Standard Method: Use FA 22:4-d5 solution (e.g., 10 µg/mL in methanol).
-
For Surrogate Method: Use C21:0 solution (e.g., 10 µg/mL in methanol).
-
-
Hydrolysis: Add 1 mL of 2 M methanolic NaOH. Cap the tube tightly and heat at 60°C for 30 minutes to hydrolyze fatty acid esters.
-
Acidification: Cool the sample to room temperature and add 1 mL of 1 M HCl to acidify the solution (pH < 2).
-
Liquid-Liquid Extraction: Add 2 mL of hexane (B92381), vortex for 2 minutes, and centrifuge at 2500 x g for 5 minutes.
-
Sample Collection: Transfer the upper hexane layer containing the free fatty acids to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 methanol:water) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Isopropanol (1:1, v/v).
-
Gradient: A linear gradient from 60% B to 99% B over 8 minutes, hold at 99% B for 2 minutes, and re-equilibrate at 60% B for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Negative ESI.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
-
FA 22:4 Transition: m/z 331.3 → 287.3
-
FA 22:4-d5 Transition: m/z 336.3 → 292.3
-
C21:0 (Surrogate) Transition: m/z 325.3 → 281.3
-
Visualizing the Workflow and Logic
Diagrams created using Graphviz illustrate the experimental and logical processes involved in surrogate standard validation.
Caption: Experimental workflow for FA 22:4 quantification.
References
A Comparative Analysis of Docosatetraenoic Acids in Healthy vs. Diseased Tissues: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of docosatetraenoic acids, with a focus on their differential presence in healthy versus diseased tissues. Due to a scarcity of research on cis-4,10,13,16-docosatetraenoic acid, this document leverages available data on its more extensively studied isomer, adrenic acid (cis-7,10,13,16-docosatetraenoic acid), to highlight the potential role of this class of fatty acids in pathology. The information presented is intended for researchers, scientists, and professionals in drug development.
Introduction
Docosatetraenoic acids are a group of polyunsaturated fatty acids (PUFAs) that are gaining attention for their potential roles in various physiological and pathophysiological processes. While specific isomers like this compound are less characterized, research on related molecules such as adrenic acid suggests that alterations in the levels of these lipids may be associated with disease states, particularly those with an inflammatory component. This guide synthesizes the current understanding, focusing on the comparative levels in healthy versus diseased tissues, the underlying signaling pathways, and the experimental methodologies for their study.
Data Presentation: Adrenic Acid in Non-Alcoholic Fatty Liver Disease
Recent studies have highlighted adrenic acid as a potential biomarker in non-alcoholic fatty liver disease (NAFLD), a condition that can progress to the more severe non-alcoholic steatohepatitis (NASH). The following table summarizes the quantitative findings from a study on a mouse model of NASH.
| Analyte | Tissue/Sample | Condition | Concentration/Level | Fold Change vs. Control |
| Adrenic Acid | Liver | Healthy Control (Standard Diet) | Baseline | - |
| Adrenic Acid | Liver | NASH Model (CDAHFD-fed db/db mice) | Significantly higher than control[1] | 8.6-fold higher |
| Adrenic Acid | Plasma | Healthy Control (Standard Diet) | Baseline | - |
| Adrenic Acid | Plasma | NASH Model (CDAHFD-fed db/db mice) | Significantly higher than control[1] | 5.3-fold higher |
| Adrenic Acid | Plasma | NAFLD Patients (Highest ALT Levels) | Higher concentrations compared to patients with lower ALT levels (p-value for trend <0.001)[1][2] | Not specified |
CDAHFD: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet; ALT: Alanine Aminotransferase
Signaling Pathways
Adrenic acid is a 2-carbon elongation product of arachidonic acid, a well-known omega-6 fatty acid involved in inflammation. Adrenic acid itself can be metabolized into various bioactive lipids through the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. These metabolites, including dihomo-prostaglandins and dihomo-epoxyeicosatrienoic acids (DH-EETs), have roles in regulating vascular tone and inflammation.[3][4] The accumulation of adrenic acid in NASH is linked to increased expression of elongase enzymes (ELOVL2 and 5) and suppression of peroxisomal β-oxidation.[1]
Experimental Protocols
The quantification of docosatetraenoic acids in biological tissues is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. Below is a representative protocol for the analysis of these fatty acids in liver tissue.
1. Tissue Homogenization and Lipid Extraction
-
Sample Preparation: A known weight of frozen liver tissue (e.g., 50-100 mg) is homogenized in a suitable buffer.
-
Lipid Extraction: Lipids are extracted from the homogenate using a solvent mixture, commonly chloroform:methanol (B129727) (2:1, v/v). The mixture is vortexed and incubated to ensure complete extraction.
-
Phase Separation: After extraction, an aqueous solution (e.g., 0.9% NaCl or 0.05% H2SO4) is added to the mixture, which is then centrifuged to separate the organic and aqueous phases. The lower organic phase, containing the lipids, is carefully collected.
-
Drying and Reconstitution: The collected organic solvent is evaporated under a stream of nitrogen. The dried lipid extract is then reconstituted in a suitable solvent (e.g., methanol or a mixture of isopropanol:acetonitrile:water) for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted lipid extract is injected into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of two solvents (e.g., A: water with 0.1% formic acid, B: acetonitrile/methanol with 0.1% formic acid).
-
Mass Spectrometry Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in negative ion mode for fatty acid analysis.
-
Quantification: Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the target docosatetraenoic acid and a deuterated internal standard are monitored. A calibration curve is generated using standards of the purified fatty acid.
Conclusion
While data on this compound remains limited, the study of its isomer, adrenic acid, provides a compelling case for the involvement of docosatetraenoic acids in the pathology of inflammatory diseases such as NASH. The significant elevation of adrenic acid in diseased liver and plasma suggests its potential as a biomarker and a target for therapeutic intervention. Further research is warranted to elucidate the specific roles of different docosatetraenoic acid isomers in various diseases and to validate their clinical utility. The experimental protocols outlined in this guide provide a robust framework for pursuing such investigations.
References
A Comparative Guide to the Enzymatic Conversion of cis-4,10,13,16-Docosatetraenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic conversion of cis-4,10,13,16-docosatetraenoic acid, a very long-chain polyunsaturated fatty acid. While specific research on this particular isomer is limited, this document compiles and compares data from structurally similar and more extensively studied docosatetraenoic acids, such as adrenic acid (cis-7,10,13,16-docosatetraenoic acid), and other relevant polyunsaturated fatty acids (PUFAs). The guide details the primary enzymatic pathways involved, offers a comparison with alternative fatty acid substrates, presents detailed experimental protocols for assessing enzymatic conversion, and visualizes the key metabolic and signaling pathways.
I. Overview of Enzymatic Conversion Pathways
This compound, a 22-carbon omega-6 fatty acid, is anticipated to be metabolized by the same key enzymatic pathways that act on other C22 PUFAs, most notably adrenic acid.[1][2] These pathways, primarily involving cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes, convert the fatty acid into a variety of bioactive lipid mediators.[1]
The resulting metabolites, including dihomo-prostaglandins, dihomo-hydroxyeicosatetraenoic acids (DH-HETEs), and dihomo-epoxyeicosatrienoic acids (DH-EETs or EDTs), are known to play significant roles in various physiological and pathophysiological processes, including inflammation, vascular tone regulation, and cellular signaling.[1][2][3] The EDTs, for instance, can be further metabolized by soluble epoxide hydrolase (sEH) to form dihydroxydocosatrienoic acids (DHDTs).[2]
II. Comparative Analysis of Substrate Specificity and Efficiency
Table 1: Comparison of Fatty Acid Substrates for Key Metabolic Enzymes
| Fatty Acid Substrate | Primary Metabolizing Enzymes | Key Metabolites | Known Biological Activities of Metabolites |
| This compound | COX, LOX, CYP450 (putative) | Dihomo-prostaglandins, DH-HETEs, EDTs (putative) | Likely involved in inflammation and vascular tone regulation |
| Adrenic Acid (cis-7,10,13,16-Docosatetraenoic Acid) | COX, LOX, CYP450 | Dihomo-prostaglandins, DH-HETEs, EDTs | Regulation of vascular tone, potential prothrombotic agent.[4][5] |
| Arachidonic Acid (AA) | COX, LOX, CYP450 | Prostaglandins (B1171923), Leukotrienes, HETEs, EETs | Pro-inflammatory, regulation of vascular tone, platelet aggregation.[1][3] |
| Eicosapentaenoic Acid (EPA) | COX, LOX, CYP450 | E-series resolvins, Epoxyeicosatetraenoic acids (EEQs) | Anti-inflammatory, cardioprotective.[6][7] |
| Docosahexaenoic Acid (DHA) | LOX, CYP450 | Resolvins, Protectins, Maresins, Epoxydocosapentaenoic acids (EDPs) | Neuroprotective, anti-inflammatory, pro-resolving.[8][9] |
Table 2: Comparative Inhibitory Effects on Arachidonic Acid Metabolism in Human Platelets
| Fatty Acid | IC50 for Platelet Aggregation (induced by 2.5 µM AA) | Inhibition of Cyclooxygenase |
| cis-20:5 n-3 (EPA) | 7.6 µM | Significant inhibitor |
| trans-20:5 Δ17t | 29.2 µM | Less effective inhibitor than cis isomer |
| cis-22:6 n-3 (DHA) | 5.6 µM | - |
| trans-22:6 Δ19t | 4.3 µM | Appears to inhibit more completely than cis isomer |
Data adapted from a study on the effects of cis and trans isomers of EPA and DHA on arachidonic acid metabolism.[10] This data suggests that both chain length and the stereochemistry of the double bonds significantly influence the interaction with cyclooxygenase and subsequent biological effects.
III. Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the enzymatic conversion of this compound.
A. In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is adapted from standard COX inhibitor screening assays and can be used to determine the IC50 of this compound as a substrate or inhibitor.[11][12][13]
Materials:
-
COX-1 or COX-2 enzyme
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
This compound (and other fatty acids for comparison) dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO)
-
Arachidonic acid (as a reference substrate)
-
96-well plate
-
Microplate reader
Procedure:
-
Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Substrate/Inhibitor Addition: Add various concentrations of this compound or a vehicle control to the wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the fatty acid to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of arachidonic acid to all wells. To assess the fatty acid as a substrate, arachidonic acid is omitted from the test wells.
-
Detection: Monitor the reaction progress by measuring the consumption of oxygen using an oxygen electrode or by detecting the production of prostaglandins using an appropriate method (e.g., ELISA or LC-MS).
-
Data Analysis: Calculate the rate of reaction. For inhibition studies, plot the reaction rate against the concentration of this compound to determine the IC50 value. For substrate studies, determine kinetic parameters such as Vmax and Km.
B. Lipoxygenase (LOX) Activity Assay
This protocol is based on the spectrophotometric detection of hydroperoxide formation.[14][15]
Materials:
-
Lipoxygenase enzyme (e.g., 5-LOX, 12-LOX, or 15-LOX)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.0-7.4)
-
This compound stock solution
-
UV-transparent cuvettes or 96-well plates
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the phosphate buffer and the desired concentration of this compound.
-
Blank Measurement: Use a reaction mixture without the enzyme as a blank to zero the spectrophotometer at 234 nm.
-
Reaction Initiation: Add the lipoxygenase enzyme to the reaction mixture and mix quickly.
-
Absorbance Measurement: Immediately start monitoring the increase in absorbance at 234 nm over time. This absorbance change is due to the formation of conjugated dienes in the fatty acid hydroperoxide product.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The molar extinction coefficient for the hydroperoxide product is required for this calculation.
C. Cytochrome P450 (CYP) Metabolism Assay
This protocol involves incubating the fatty acid with liver microsomes or recombinant CYP enzymes and analyzing the metabolites by LC-MS.[6]
Materials:
-
Human liver microsomes or recombinant CYP isoforms (e.g., CYP2C, CYP2J)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
This compound
-
LC-MS system
Procedure:
-
Incubation: In a microcentrifuge tube, combine the liver microsomes or recombinant CYP enzyme, phosphate buffer, and this compound. Pre-incubate at 37°C.
-
Reaction Initiation: Start the reaction by adding the NADPH generating system.
-
Incubation and Termination: Incubate at 37°C for a specified time (e.g., 30-60 minutes). Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Sample Preparation: Centrifuge the mixture to pellet the protein. Transfer the supernatant to a new tube and evaporate to dryness. Reconstitute the residue in a suitable solvent for LC-MS analysis.
-
LC-MS Analysis: Separate and identify the metabolites using a suitable LC column and MS detection method. Compare the retention times and mass spectra with authentic standards if available.
IV. Visualizing the Pathways
The following diagrams illustrate the key enzymatic conversion pathways and a potential downstream signaling cascade.
Caption: Enzymatic conversion of this compound.
Caption: A potential signaling pathway for EDT metabolites.
V. Conclusion
The enzymatic conversion of this compound represents an important area of lipid research. Based on the metabolism of structurally similar fatty acids, it is likely a substrate for COX, LOX, and CYP450 enzymes, leading to the formation of a unique profile of bioactive lipid mediators. Further research employing the experimental protocols outlined in this guide is necessary to fully characterize the enzyme kinetics and the biological functions of its metabolites. A deeper understanding of these pathways will be invaluable for researchers in the fields of inflammation, cardiovascular disease, and drug development.
References
- 1. ADRENIC ACID METABOLITES AS ENDOGENOUS ENDOTHELIUM- AND ZONA GLOMERULOSA-DERIVED HYPERPOLARIZING FACTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Docosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. Cytochrome P450 pathways of arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and cyclooxygenase activities of fatty acids found in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Arachidonic Acid-metabolizing Cytochrome P450 Enzymes Are Targets of ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochrome P450-dependent metabolism of omega-6 and omega-3 long-chain polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The two faces of the 15-lipoxygenase in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trans n-3 eicosapentaenoic and docosahexaenoic acid isomers exhibit different inhibitory effects on arachidonic acid metabolism in human platelets compared to the respective cis fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 3.1. In Vitro Cyclooxygenase Inhibitor Assay [bio-protocol.org]
- 14. Lipoxygenase activity determination [protocols.io]
- 15. protocols.io [protocols.io]
A Researcher's Guide to Confirming the Identity of cis-4,10,13,16-Docosatetraenoic Acid in Complex Mixtures
For researchers, scientists, and drug development professionals, the unambiguous identification of specific polyunsaturated fatty acid (PUFA) isomers, such as cis-4,10,13,16-docosatetraenoic acid, within complex biological matrices is a critical yet challenging task. This guide provides a comparative overview of analytical methodologies, supported by experimental data and detailed protocols, to facilitate the accurate confirmation of this specific docosatetraenoic acid isomer.
The structural similarity among fatty acid isomers necessitates high-resolution analytical techniques to differentiate their double bond positions and stereochemistry. This guide focuses on a multi-faceted approach, combining chromatographic separation with mass spectrometric detection, to provide a high degree of confidence in the identification of this compound.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is paramount for the successful identification of this compound. The two primary methods, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), each offer distinct advantages and disadvantages. Silver ion chromatography is a specialized technique particularly useful for resolving isomers.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Silver Ion High-Performance Liquid Chromatography (Ag-HPLC) |
| Principle | Separation of volatile derivatives based on boiling point and polarity, followed by mass analysis. | Separation in the liquid phase based on polarity, followed by mass analysis. | Separation based on the reversible interaction of double bonds with silver ions. |
| Sample Derivatization | Required. Fatty acids must be converted to volatile esters (e.g., FAMEs, PFB esters) prior to analysis. | Optional. Can analyze underivatized fatty acids, but derivatization can improve ionization efficiency. | Often used in conjunction with other techniques. Can be used for fractionation prior to GC-MS or LC-MS. |
| Resolution of Isomers | Good for many isomers, but co-elution of positional and geometric isomers can occur. | Can provide good separation, especially with advanced column chemistries (e.g., chiral columns). | Excellent for separating isomers based on the number, position, and geometry of double bonds. |
| Sensitivity | High, especially with specific ionization techniques like NCI for PFB esters.[1] | High, particularly with electrospray ionization (ESI). | Primarily a separation technique; detection depends on the coupled detector. |
| Structural Information | Electron ionization (EI) provides characteristic fragmentation patterns for structural elucidation. | Tandem MS (MS/MS) provides detailed structural information through collision-induced dissociation. | Provides information on the degree of unsaturation and isomer type. |
| Limitations | Derivatization can be time-consuming and may introduce artifacts. Thermal degradation of PUFAs can occur. | Ion suppression effects in complex matrices can affect quantification. | Can be complex to set up and optimize. Silver ions can be light-sensitive. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fatty Acid Analysis
This protocol outlines the derivatization of fatty acids to pentafluorobenzyl (PFB) esters for enhanced sensitivity using negative chemical ionization (NCI).[1]
1. Sample Preparation and Extraction:
-
Homogenize the biological sample.
-
Perform lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer).
-
Saponify the lipid extract to release free fatty acids.
-
Acidify the mixture and extract the free fatty acids with an organic solvent (e.g., hexane).
2. Derivatization to Pentafluorobenzyl (PFB) Esters:
-
Evaporate the solvent from the fatty acid extract under a stream of nitrogen.
-
Add a solution of α-bromo-2,3,4,5,6-pentafluorotoluene (PFB-Br) and a catalyst (e.g., diisopropylethylamine - DIPEA) in acetonitrile (B52724).
-
Incubate the reaction mixture at room temperature.
-
Evaporate the solvent and reconstitute the PFB esters in a suitable solvent for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Use a high-polarity capillary column (e.g., cyanopropyl stationary phase) for optimal separation of fatty acid isomers.
-
Injection: Splitless injection is recommended for trace analysis.
-
Oven Temperature Program: A programmed temperature ramp is crucial for resolving a wide range of fatty acids.
-
Mass Spectrometer: Operate in Negative Chemical Ionization (NCI) mode for high sensitivity of PFB esters.
-
Data Analysis: Identify this compound by its retention time relative to a standard and its characteristic mass spectrum.
Silver Ion High-Performance Liquid Chromatography (Ag-HPLC) for Isomer Separation
This protocol describes the use of Ag-HPLC for the fractionation of fatty acid methyl esters (FAMEs) based on their degree of unsaturation and isomer configuration.[2][3][4]
1. Preparation of Fatty Acid Methyl Esters (FAMEs):
-
Transesterify the extracted lipids using methanolic HCl or BF3-methanol to convert fatty acids to their methyl esters.
2. Ag-HPLC System:
-
Column: A silver-ion impregnated silica (B1680970) column.
-
Mobile Phase: A non-polar mobile phase (e.g., hexane) with a polar modifier (e.g., acetonitrile or isopropanol). A gradient elution is typically required to separate fatty acids with varying degrees of unsaturation.
-
Detection: A UV detector (for derivatized fatty acids) or an evaporative light scattering detector (ELSD) can be used. For identification, fractions can be collected for subsequent analysis by GC-MS or LC-MS.
3. Separation Principle:
-
Saturated FAMEs will elute first as they do not interact with the silver ions.
-
Unsaturated FAMEs are retained based on the number and configuration of their double bonds. Generally, retention increases with the number of double bonds.
-
cis isomers are retained more strongly than trans isomers.
Identification and Confirmation
Unambiguous identification of this compound relies on a combination of chromatographic retention time and mass spectral data.
Mass Spectrometry Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. The fragmentation pattern of the parent ion can provide information about the positions of the double bonds. For this compound ([M-H]⁻ ion at m/z 331.2643), characteristic fragment ions can be observed.[5] Comparison of the MS/MS spectrum of the unknown peak with that of an authentic standard is the gold standard for confirmation.
MS/MS Fragmentation Data for this compound ([M-H]⁻) [5]
| Precursor Ion (m/z) | Fragment Ions (m/z) |
| 331.2643 | 287.4, 288.2, 332.3 |
Note: The fragmentation pattern can be influenced by the derivatization agent used and the collision energy.
Signaling Pathways and Biological Relevance
While the specific signaling pathways of this compound are not as extensively studied as other PUFAs like arachidonic acid or docosahexaenoic acid (DHA), it is known to be a long-chain polyunsaturated fatty acid found in rat testis lipids.[6] Its isomeric relationship to adrenic acid (all-cis-7,10,13,16-docosatetraenoic acid) suggests potential involvement in similar metabolic pathways. Adrenic acid is a product of arachidonic acid elongation and can be further metabolized to various bioactive eicosanoids. The metabolism of PUFAs is complex and can lead to the production of signaling molecules involved in inflammation, cell growth, and other physiological processes.
Caption: Experimental workflow for the identification of this compound.
Caption: Potential metabolic context of this compound.
Conclusion
The definitive identification of this compound in complex mixtures requires a meticulous analytical approach. For comprehensive profiling and high-confidence identification, a combination of techniques is recommended. Silver ion chromatography offers unparalleled separation of isomers, which can then be identified and quantified by GC-MS or LC-MS/MS. The use of authentic standards for retention time and mass spectral matching is indispensable for final confirmation. Further research into the specific biological roles and signaling pathways of this particular docosatetraenoic acid isomer is warranted to fully understand its physiological significance.
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. This compound | C22H36O2 | CID 35027047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
A Comparative Guide to Assessing the Reproducibility of cis-4,10,13,16-Docosatetraenoic Acid Measurements
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of bioactive lipids like cis-4,10,13,16-docosatetraenoic acid is paramount for reliable study outcomes. This guide provides a comparative overview of the two primary analytical platforms for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into their respective methodologies, present comparative data on their performance, and offer detailed experimental protocols to aid in the selection and implementation of the most suitable method for your research needs.
Data Presentation: A Comparative Analysis of Analytical Methods
The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and throughput. While specific inter-laboratory comparison data for this compound is not extensively published, the following tables summarize typical performance characteristics for the analysis of long-chain polyunsaturated fatty acids, providing a reliable estimate of what can be expected.
Table 1: Comparison of GC-MS and LC-MS/MS for this compound Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile fatty acid methyl esters (FAMEs) followed by mass-based detection. | Separation of the native fatty acid followed by precursor and product ion monitoring. |
| Derivatization | Mandatory (typically methylation). | Generally not required, but can enhance sensitivity. |
| Sensitivity | High, with limits of detection typically in the low ng/mL range. | Very high, with limits of detection often in the pg/mL range. |
| Selectivity | Good, but can be limited by co-eluting isomers. | Excellent, with high specificity from MRM transitions. |
| Throughput | Moderate, limited by derivatization and longer run times. | High, with rapid analysis times. |
| Matrix Effects | Less prone to ion suppression. | Can be susceptible to ion suppression/enhancement. |
| Instrumentation Cost | Lower initial investment. | Higher initial investment. |
Table 2: Typical Reproducibility and Validation Parameters
| Parameter | GC-MS | LC-MS/MS |
| Intra-Assay Precision (%CV) | < 10% | < 15% |
| Inter-Assay Precision (%CV) | < 15% | < 15% |
| Accuracy (% Recovery) | 85-115% | 85-115% |
| Linearity (R²) | > 0.99 | > 0.995 |
| Limit of Quantification (LOQ) | ~1-10 ng/mL | ~0.1-1 ng/mL |
Note: The values presented in these tables are illustrative and based on performance data for similar long-chain polyunsaturated fatty acids. Actual performance for this compound may vary depending on the specific method, matrix, and instrumentation.
Experimental Protocols
Detailed and standardized protocols are crucial for ensuring the reproducibility of measurements. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS/MS.
This protocol involves the extraction of total lipids, followed by derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.
1. Lipid Extraction (Folch Method) a. Homogenize the biological sample (e.g., plasma, tissue) in a 2:1 (v/v) mixture of chloroform:methanol. b. Add an internal standard (e.g., deuterated docosatetraenoic acid) to the sample prior to extraction. c. After vigorous mixing, add 0.2 volumes of 0.9% NaCl solution to induce phase separation. d. Centrifuge and collect the lower organic phase containing the lipids. e. Dry the lipid extract under a stream of nitrogen.
2. Saponification and Methylation a. Resuspend the dried lipid extract in a methanolic sodium hydroxide (B78521) solution. b. Heat the mixture at 100°C for 5-10 minutes to saponify the lipids. c. Add boron trifluoride-methanol solution and heat at 100°C for 2-5 minutes to methylate the fatty acids. d. Cool the sample and add hexane (B92381) to extract the FAMEs. e. Add a saturated NaCl solution to wash the hexane layer. f. Collect the upper hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.
3. GC-MS Analysis a. Gas Chromatograph: Agilent 7890B GC or equivalent. b. Column: DB-23 capillary column (60 m x 0.25 mm, 0.25 µm film thickness) or similar polar column. c. Carrier Gas: Helium at a constant flow rate of 1.2 mL/min. d. Injector Temperature: 250°C. e. Oven Temperature Program: Start at 140°C, hold for 5 min, ramp to 240°C at 4°C/min, and hold for 15 min. f. Mass Spectrometer: Agilent 5977B MSD or equivalent. g. Ionization Mode: Electron Ionization (EI) at 70 eV. h. Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the FAME of this compound and the internal standard.
This protocol allows for the direct analysis of the underivatized fatty acid, offering higher throughput.
1. Sample Preparation a. To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., deuterated docosatetraenoic acid). b. Precipitate proteins by adding 400 µL of ice-cold acetonitrile. c. Vortex and centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a new tube and evaporate to dryness under nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis a. Liquid Chromatograph: Shimadzu Nexera X2 or equivalent. b. Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size). c. Mobile Phase A: 0.1% Formic acid in water. d. Mobile Phase B: 0.1% Formic acid in acetonitrile. e. Gradient: Start with 50% B, ramp to 98% B over 10 minutes, hold for 2 minutes, and then return to initial conditions. f. Flow Rate: 0.3 mL/min. g. Mass Spectrometer: Sciex QTRAP 6500+ or equivalent. h. Ionization Mode: Electrospray Ionization (ESI) in negative mode. i. Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.
Mandatory Visualizations
To further clarify the experimental workflows and the signaling context of this compound, the following diagrams are provided.
Safety Operating Guide
Safe Disposal of cis-4,10,13,16-Docosatetraenoic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe working environment and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of cis-4,10,13,16-Docosatetraenoic Acid, drawing from general principles for unsaturated fatty acids and available safety data.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a designated safe area to minimize exposure risks.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[1]
-
Body Protection: A lab coat or a chemical-resistant apron is required to protect against splashes.[1]
-
Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of aerosols or vapors.[1][2]
Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to contain the substance and decontaminate the area.
Small Spills:
-
Containment: Use an absorbent, inert material such as sand, vermiculite, or a cloth to contain the spill.[1][3]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, clearly labeled container for hazardous waste.[1]
-
Decontamination: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water.[1]
Large Spills:
-
Evacuation and Alerting: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[1]
-
Professional Assistance: For large spills, contact your institution's Environmental Health and Safety (EHS) department for guidance and assistance.
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][2] Avoid discharging this chemical into sewers.[3]
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent from spills, used kimwipes) in a designated waste container.
-
-
Container Selection and Labeling:
-
Container Type: Use a chemically compatible, leak-proof container with a secure lid. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[1]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include any known hazard information.
-
-
Waste Storage:
-
Arrange for Professional Disposal:
While some safety data sheets indicate that this specific fatty acid may not be classified as hazardous, others point to potential flammability and eye irritation.[3][5] Therefore, it is prudent to handle it with care and follow the more stringent disposal protocols for hazardous chemicals.
Disposal Workflow
References
Personal protective equipment for handling cis-4,10,13,16-Docosatetraenoic Acid
Essential Safety and Handling Guide for cis-4,10,13,16-Docosatetraenoic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Below is a summary of its key hazard information.
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Flammable Liquids | GHS02 | Danger | H225: Highly flammable liquid and vapor[1] |
| Serious Eye Damage/Eye Irritation | GHS07 | Danger | H319: Causes serious eye irritation[1] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields | Should be worn at all times to protect from splashes. |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Neoprene or nitrile gloves are recommended.[2][3] Avoid prolonged or repeated exposure. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against incidental contact. |
| Overalls/Apron | For tasks with a higher risk of splashes, additional protection such as overalls or a chemical-resistant apron should be used.[2] | |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[1] |
| Respirator | If a fume hood is not available or if there is a risk of overexposure, an approved respirator should be worn.[2] |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to prevent accidents and maintain the integrity of the compound.
Handling:
-
Avoid Contact: Take all necessary precautions to avoid personal contact, including inhalation of vapors and contact with skin and eyes.[2]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces. No smoking is permitted in the handling area.[1]
-
Electrostatic Discharge: Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[1]
-
Ventilation: Use in a well-ventilated area, such as a chemical fume hood.[1]
Storage:
-
Container: Keep the container tightly closed when not in use.[1]
-
Temperature: Store in a cool, dry place.[4] The recommended storage temperature is -20°C.
-
Incompatibilities: Store away from oxidizing agents.[2]
Emergency Procedures
In the event of an exposure or spill, follow these first aid and spill response measures.
| Emergency Situation | First Aid/Response Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
| Spill | Remove all sources of ignition.[2] Absorb the spill with a non-combustible, absorbent material such as sand, diatomite, or universal binders.[1] Collect the absorbed material and place it in a suitable, labeled container for disposal.[4] Ensure adequate ventilation. |
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous waste.
-
Contaminated Materials: Absorbent materials, used gloves, and any other contaminated disposable items should be collected in a designated, sealed container.
-
Disposal: Dispose of contaminated material as waste according to local, state, and federal regulations. Do not allow the product to enter drains or waterways.[1]
Operational Workflows
To ensure procedural clarity, the following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Workflow for the proper disposal of waste contaminated with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
